3-Butenoic acid, 2-amino-3-methyl-, (R)-
Beschreibung
BenchChem offers high-quality 3-Butenoic acid, 2-amino-3-methyl-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butenoic acid, 2-amino-3-methyl-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNBBWGXTPGZRW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453700 | |
| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60103-01-7 | |
| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-2-amino-3-methyl-3-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic α,β-dehydroamino acid commonly known as (R)-dehydrovaline. This chiral building block is of significant interest in medicinal chemistry and drug development due to its unique structural and conformational properties, which can impart desirable characteristics to peptides and other bioactive molecules. This document details a key asymmetric synthesis approach, including experimental protocols, quantitative data, and pathway visualizations.
Introduction
(R)-2-amino-3-methyl-3-butenoic acid is a valuable synthetic intermediate. Its α,β-unsaturated nature and the presence of a chiral center make its stereoselective synthesis a key challenge. The methodologies outlined herein focus on achieving high enantiopurity, a critical factor for its application in the development of stereochemically defined pharmaceuticals. The primary strategy discussed involves the dehydration of a chiral β-hydroxyvaline precursor, a versatile and effective approach to installing the double bond with retention of stereochemical integrity at the α-carbon.
Asymmetric Synthesis via Dehydration of a β-Hydroxyvaline Precursor
A robust and widely applicable method for the synthesis of α,β-dehydroamino acids is the dehydration of their β-hydroxy counterparts. To obtain the desired (R)-enantiomer of dehydrovaline, this strategy commences with a stereochemically defined (2R,3R)-β-hydroxyvaline derivative. The stereochemistry at the α-carbon (C2) is crucial as it is retained throughout the dehydration process.
The overall synthetic workflow can be conceptualized as follows:
Figure 1: General workflow for the synthesis of (R)-dehydrovaline.
Data Presentation
The following table summarizes the quantitative data for the key steps in a representative synthesis of a protected form of (R)-dehydrovaline, starting from a chiral precursor.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Precursor Synthesis | D-Serine Methyl Ester | Multi-step synthesis involving N-protection, cyclization, Grignard reaction, reductive opening, N-Boc protection, and selective oxidation | L-N-Boc-N-methyl-β-hydroxyvaline | 43% (overall) | >99% | [1] |
| Dehydration | N-Boc-(2R,3R)-β-hydroxyvaline derivative | EDC/CuCl | N-Boc-(R)-dehydrovaline derivative | Moderate to good | Maintained from precursor | [2] |
| Alternative Dehydration | β-hydroxyvaline within a peptide | DAST | Dehydrovaline-containing peptide | - | - | [2] |
Note: Specific yields and reaction conditions for the dehydration of an isolated N-Boc-(2R,3R)-β-hydroxyvaline to N-Boc-(R)-dehydrovaline are not detailed in the search results but are inferred from general procedures for dehydroamino acid synthesis.
Experimental Protocols
1. Synthesis of N-Boc-(2R,3R)-β-hydroxyvaline (Precursor)
A potential precursor, L-N-Boc-N-methyl-β-hydroxyvaline, has been synthesized in six steps from D-serine methyl ester with an overall yield of 43% and an enantiomeric excess of >99%[1]. The key steps involve:
-
N-protection and Cyclization: D-serine methyl ester is N-protected (e.g., with a 9-phenylfluoren-9-yl group) and then cyclized with formaldehyde to form an oxazolidine.
-
Grignard Reaction: The ester of the oxazolidine is reacted with a methyl Grignard reagent (e.g., MeLi or MeMgBr) to introduce the second methyl group at the β-position, forming a tertiary alcohol.
-
Reductive Ring Opening: The oxazolidine ring is opened reductively (e.g., using NaCNBH3 and HCl) to yield an N-methyl amino diol.
-
N-Boc Protection: The N-protecting group is replaced with a Boc group via hydrogenation in the presence of di-tert-butyl dicarbonate.
-
Selective Oxidation: The primary alcohol is selectively oxidized to a carboxylic acid using TEMPO, NaClO2, and NaOCl to afford the final N-Boc-β-hydroxyvaline derivative[1].
2. Dehydration to form N-Boc-(R)-dehydrovaline
The dehydration of the N-Boc-protected β-hydroxyvaline precursor is a critical step to introduce the double bond. Several methods are available for the dehydration of β-hydroxy amino acids.
Method A: EDC/CuCl Mediated Dehydration
This method is effective for the dehydration of β-hydroxy amino acids within a peptide chain and can be adapted for the free amino acid derivative.
-
Protocol: To a solution of the N-Boc-(2R,3R)-β-hydroxyvaline derivative in a suitable solvent (e.g., dichloromethane or DMF), is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and copper(I) chloride (CuCl). The reaction mixture is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified using standard chromatographic techniques.
Method B: Dehydration using Deoxofluorinating Agents
Agents like diethylaminosulfur trifluoride (DAST) can be employed for the dehydration, although they can sometimes lead to side products like oxazolines[2].
-
Protocol: The N-Boc-(2R,3R)-β-hydroxyvaline derivative is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). DAST is added dropwise, and the reaction is allowed to warm to room temperature slowly. The reaction is quenched, and the product is extracted and purified.
3. Deprotection of N-Boc-(R)-dehydrovaline
If the final product required is the free amino acid, the Boc protecting group can be removed under acidic conditions.
-
Protocol: The N-Boc-(R)-dehydrovaline derivative is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the desired (R)-2-amino-3-methyl-3-butenoic acid, often as a salt.
Signaling Pathways and Logical Relationships
The logic of the asymmetric synthesis hinges on the stereocontrol exerted by the initial chiral precursor. The dehydration step is designed to proceed without epimerization at the α-carbon.
Figure 2: Logical flow of the stereoselective synthesis.
Conclusion
The synthesis of enantiomerically pure (R)-2-amino-3-methyl-3-butenoic acid is achievable through a multi-step sequence starting from a readily available chiral precursor like D-serine. The key transformation is the stereospecific dehydration of a protected (2R,3R)-β-hydroxyvaline derivative. While various dehydration methods exist, careful selection of reagents is necessary to maximize yield and avoid side reactions. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to produce this valuable chiral building block for their synthetic endeavors. Further optimization of reaction conditions for the dehydration step may be required depending on the specific protecting groups and substrate used.
References
Physicochemical properties of (R)-2-amino-3-methyl-3-butenoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-dehydrovaline, is a non-proteinogenic α,β-unsaturated amino acid. Its structural features, including a chiral center and a reactive double bond, make it a molecule of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods for (R)-2-amino-3-methyl-3-butenoic acid, along with insights into its potential biological activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the key known and predicted properties of (R)-2-amino-3-methyl-3-butenoic acid.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | PubChem[1] |
| Molecular Weight | 115.13 g/mol | PubChem[1] |
| Exact Mass | 115.063328530 Da | PubChem[1] |
| CAS Number | 60103-01-7 | ChemShuttle |
| XLogP3 (Predicted) | 0.8 | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Table 2: Predicted Physical Properties of (R)-2-amino-3-methyl-3-butenoic acid hydrochloride
| Property | Value | Source |
| Boiling Point | 255.2 ± 28.0 °C | ChemicalBook |
| Density | 1.100 ± 0.06 g/cm³ | ChemicalBook |
Synthesis and Experimental Protocols
The asymmetric synthesis of α,β-dehydroamino acids is a challenging yet crucial aspect of their utilization. While a specific, detailed experimental protocol for the synthesis of (R)-2-amino-3-methyl-3-butenoic acid was not found in the immediate search, a general strategy often involves the dehydration of β-hydroxy-α-amino acid precursors.
General Synthetic Approach: Dehydration of a β-hydroxy-α-amino acid derivative
A common method for the synthesis of dehydroamino acids involves the elimination of a water molecule from a β-hydroxy amino acid derivative.
Caption: A logical workflow for developing a chiral HPLC method.
Biological Activity and Signaling Pathways
α,β-Dehydroamino acids are found in a variety of naturally occurring peptides that exhibit a range of biological activities, including antibiotic, antifungal, and antitumor effects. [2]The α,β-double bond in these molecules can act as a Michael acceptor, making them potential covalent inhibitors of enzymes.
A related compound, dehydroalanine, has been shown to be a potent inhibitor of peptide epimerase, an enzyme involved in the post-translational modification of peptides in some organisms. [3]This inhibition is proposed to occur through the dehydroalanine unit mimicking the planar geometry of a carbanionic intermediate in the enzymatic reaction. [3] While the specific biological targets of (R)-2-amino-3-methyl-3-butenoic acid are not yet fully elucidated, its structural similarity to other bioactive dehydroamino acids suggests it may also function as an enzyme inhibitor. A plausible mechanism of action could involve the covalent modification of a nucleophilic residue in the active site of a target enzyme.
Proposed Mechanism of Covalent Enzyme Inhibition
References
In-Depth Technical Guide on the Crystal Structure of (R)-2-amino-3-methyl-3-butenoic Acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the specific crystal structure of (R)-2-amino-3-methyl-3-butenoic acid (also known as dehydrovaline) did not yield publicly available crystallographic data. This guide therefore presents a detailed analysis of the crystal structure of a closely related derivative, N-acetyl-α,β-dehydrovaline N',N'-dimethylamide (Ac-ΔVal-NMe₂) , based on published research. This information provides valuable insights into the conformational preferences and structural parameters of dehydrovaline-containing molecules.
Introduction
(R)-2-amino-3-methyl-3-butenoic acid is a non-proteinogenic α,β-dehydroamino acid. The presence of the double bond between the α and β carbons introduces planar geometry and rigidity, which can significantly influence the conformation of peptides and other biomolecules. Understanding the three-dimensional structure of such modified amino acids is crucial for rational drug design and the development of novel therapeutics. This guide provides a technical overview of the crystal structure of an N-acetylated and N,N'-dimethylated derivative of dehydrovaline, offering a model for the structural behavior of this class of compounds.
Molecular Structure and Conformation
The crystal structure of Ac-ΔVal-NMe₂ reveals a specific conformation defined by the backbone torsion angles. The observed angles, φ = -60° and ψ = 125°, are characteristic of the (i+1)th residue in an idealized β-turn type II/VIa structure.[1] This preferred conformation is a key feature of dehydrovaline derivatives and is largely independent of the side chain.[1]
Crystallographic Data
The following table summarizes the key crystallographic data for N-acetyl-α,β-dehydrovaline N',N'-dimethylamide.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123(2) |
| b (Å) | 9.874(2) |
| c (Å) | 11.383(2) |
| β (°) | 113.63(3) |
| Volume (ų) | 1041.5(4) |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.208 |
| Torsion Angles | |
| φ (°) | -60 |
| ψ (°) | 125 |
Data extracted from Siodłak, D., Rzeszotarska, B., Broda, M. A., Kozioł, A. E., & Kołodziejczyk, E. (2004). Conformational investigation of α,β-dehydropeptides. XIII. Conformational properties of N-acetyl-α,β-dehydrovaline-N',N'-dimethylamide. Acta Biochimica Polonica, 51(1), 145–152.
Experimental Protocols
The determination of the crystal structure of Ac-ΔVal-NMe₂ involved the following key experimental steps:
4.1. Synthesis and Crystallization: The peptide derivative was synthesized using standard solution-phase peptide coupling methods. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent system, a common technique for small organic molecules.[2][3][4]
4.2. X-ray Diffraction Data Collection: A single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).[5][6][7] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8]
4.3. Structure Solution and Refinement: The crystal structure was solved using direct methods, which is a standard approach for small molecules.[8] This involves determining the phases of the structure factors from the measured intensities of the diffraction spots. The initial structural model was then refined by full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in the final, accurate atomic coordinates.[2]
Visualizations
5.1. Experimental Workflow for Crystal Structure Determination
Experimental workflow for determining the crystal structure.
5.2. Molecular Conformation of Ac-ΔVal-NMe₂
Conformation of Ac-ΔVal-NMe₂ highlighting key torsion angles.
Biological Significance and Signaling Pathways
Currently, there is no specific information available in the searched literature detailing the involvement of (R)-2-amino-3-methyl-3-butenoic acid or its derivatives in specific biological signaling pathways. As non-proteinogenic amino acids, their roles are more likely to be as components of larger bioactive peptides or as enzyme inhibitors, where their constrained conformation can impart specific biological activities. Further research is required to elucidate their precise mechanisms of action and interactions with biological systems.
Conclusion
While the crystal structure of the parent amino acid (R)-2-amino-3-methyl-3-butenoic acid is not publicly available, the analysis of its N-acetyl, N',N'-dimethyl derivative provides a robust model for its conformational behavior. The distinct preference for a β-turn-like conformation underscores the structural importance of the α,β-dehydro functionality. This in-depth understanding is critical for the design and development of peptides and small molecule drugs with tailored three-dimensional structures and biological functions. The experimental protocols outlined here represent standard methodologies for the crystallographic analysis of such small organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure, and molecular conformation of N-Ac-dehydro-Phe-L-Val-L-Val-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 4. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
(R)-2-amino-3-methyl-3-butenoic Acid: A Review of Its Natural Occurrence and Biosynthetic Origins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-amino-3-methyl-3-butenoic acid is a non-proteinogenic, unsaturated amino acid of interest for its potential applications in synthetic chemistry and drug development. Despite its intriguing structure, a comprehensive review of the scientific literature reveals no direct evidence of its natural occurrence. This technical guide summarizes the current state of knowledge, focusing on the natural occurrence of its structural isomer, dehydrovaline, and explores plausible biosynthetic pathways. By examining related metabolic routes, such as those for branched-chain amino acids and other unsaturated natural products, we propose a hypothetical enzymatic pathway for the formation of (R)-2-amino-3-methyl-3-butenoic acid. This guide provides researchers with a theoretical framework and suggested experimental approaches to investigate the potential natural existence and biosynthesis of this compound.
Introduction
Unsaturated amino acids are a class of non-proteinogenic amino acids that play crucial roles in various biological processes and serve as valuable synthons in medicinal chemistry. (R)-2-amino-3-methyl-3-butenoic acid, with its vinyl group attached to a chiral center, represents a unique structural motif. However, extensive searches of natural product databases and the scientific literature have not yielded any reports of its isolation from a natural source.
In contrast, its structural isomer, α,β-dehydrovaline (ΔVal), has been identified in a natural product.[1][2] This finding suggests that the enzymatic machinery for producing a similar unsaturated five-carbon amino acid backbone exists in nature. This guide will delve into the known natural occurrence of dehydrovaline and the biosynthesis of related compounds to postulate a potential pathway for the synthesis of (R)-2-amino-3-methyl-3-butenoic acid.
Natural Occurrence of a Structural Isomer: Dehydrovaline
While (R)-2-amino-3-methyl-3-butenoic acid remains elusive in nature, its isomer, dehydrovaline, has been reported as a constituent of a natural product.
| Compound Name | Natural Source | Organism Type | Reference |
| Lasiodine A | Lasiodiscus marmoratus | Plant | [1][2] |
Table 1: Documented natural occurrence of dehydrovaline, a structural isomer of (R)-2-amino-3-methyl-3-butenoic acid.
The presence of dehydrovaline in Lasiodiscus marmoratus indicates that plants can possess the enzymatic capability to introduce a double bond into the valine scaffold.
Biosynthesis of Related Compounds: A Foundation for a Hypothetical Pathway
To understand how (R)-2-amino-3-methyl-3-butenoic acid might be synthesized in nature, it is instructive to examine the established biosynthetic pathways of structurally similar molecules.
Biosynthesis of Valine
Valine is a branched-chain amino acid (BCAA) synthesized from pyruvate. The pathway involves a series of enzymatic reactions, including condensation, isomerization, reduction, dehydration, and transamination. A key intermediate in this pathway is α-ketoisovalerate.
Biosynthesis of Tiglic Acid and Angelic Acid
Tiglic acid and angelic acid are cis-trans isomers of 2-methyl-2-butenoic acid and are found in various plants and in the defensive secretions of some insects.[3][4][5] Their biosynthesis is linked to the catabolism of isoleucine, another BCAA. A key step in their formation is the dehydration of a hydroxylated precursor.
A Hypothetical Biosynthetic Pathway for (R)-2-amino-3-methyl-3-butenoic Acid
Based on the biosynthesis of related compounds, a plausible pathway for the formation of (R)-2-amino-3-methyl-3-butenoic acid can be proposed. This hypothetical pathway originates from the valine biosynthetic pathway and involves a key hydroxylation step followed by dehydration.
The proposed precursor is (2R,3R)-2-amino-3-hydroxy-3-methylbutanoic acid (3-hydroxyvaline). Notably, 3-hydroxy-L-valine has been reported as a fungal metabolite, lending credence to the potential existence of this intermediate in nature.[6] An enzyme, likely a dehydratase, could then catalyze the removal of water to form the C=C double bond, yielding (R)-2-amino-3-methyl-3-butenoic acid.
Proposed Experimental Protocols for Investigation
To validate the proposed biosynthetic pathway and search for the natural occurrence of (R)-2-amino-3-methyl-3-butenoic acid, the following experimental workflow is suggested.
Workflow for Identification and Characterization
Detailed Methodologies
5.2.1. Sample Preparation and Extraction:
-
Collect fresh or lyophilized biological material (e.g., leaves of Lasiodiscus marmoratus, mycelia of fungi known to produce 3-hydroxyvaline).
-
Homogenize the material in a suitable polar solvent, such as 70% ethanol or methanol/water, to extract small molecules, including amino acids.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Concentrate the supernatant under reduced pressure.
5.2.2. Chromatographic Separation and Detection:
-
Subject the concentrated extract to reversed-phase high-performance liquid chromatography (HPLC) for initial fractionation.
-
Monitor the fractions using a mass spectrometer (MS) to screen for the predicted mass-to-charge ratio (m/z) of (R)-2-amino-3-methyl-3-butenoic acid.
-
For fractions containing the target m/z, perform further purification using orthogonal chromatographic methods (e.g., hydrophilic interaction liquid chromatography - HILIC).
5.2.3. Structural Elucidation:
-
Acquire high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the isolated compound.
-
Perform one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structure.
-
To establish the stereochemistry, use chiral chromatography (e.g., with a cyclodextrin-based column) and compare the retention time with that of a synthetic standard of (R)-2-amino-3-methyl-3-butenoic acid.
5.2.4. Biosynthetic Studies:
-
In vivo labeling: Feed the organism with isotopically labeled precursors, such as [¹³C]-valine or [¹³C]-pyruvate. Analyze the incorporation of the label into the target compound using MS and NMR.
-
In vitro enzyme assays: Prepare cell-free extracts from the organism. Incubate the extracts with a synthetic substrate, such as (2R,3R)-2-amino-3-hydroxy-3-methylbutanoic acid, and monitor for the formation of the target compound by LC-MS.
-
Gene discovery: Utilize transcriptomic and proteomic analyses of the organism under conditions of putative compound production to identify candidate hydroxylase and dehydratase enzymes. Express these candidate genes in a heterologous host (e.g., E. coli) and test their activity.
Conclusion
While the natural occurrence of (R)-2-amino-3-methyl-3-butenoic acid has not been documented, the existence of its structural isomer, dehydrovaline, in nature, along with established biosynthetic principles, provides a strong basis for a hypothetical pathway for its formation. The proposed pathway, involving the hydroxylation and subsequent dehydration of a valine-derived precursor, offers a testable model for future research. The experimental workflows detailed in this guide provide a comprehensive strategy for researchers to explore the potential natural existence of this intriguing amino acid and to elucidate its biosynthetic origins. Such investigations could uncover novel enzymatic activities and expand the known repertoire of naturally occurring unsaturated amino acids, with potential implications for synthetic biology and drug discovery.
References
- 1. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angelic acid - Wikipedia [en.wikipedia.org]
- 4. Tiglic acid | chemical compound | Britannica [britannica.com]
- 5. Tiglic acid - Wikipedia [en.wikipedia.org]
- 6. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-2-amino-3-methyl-3-butenoic Acid: A Technical Guide on a Chiral Enigma in Biological Systems
Abstract
(R)-2-amino-3-methyl-3-butenoic acid, also known as D-dehydrovaline, is a chiral, non-proteinogenic unsaturated amino acid. While its L-enantiomer has been noted in scientific literature, the biological activities and potential therapeutic applications of the D-form remain largely uncharted territory. This technical guide synthesizes the available information on related compounds, particularly its L-enantiomer, and the broader class of D-amino acids, to provide a foundational understanding and a framework for future investigation into the biological significance of (R)-2-amino-3-methyl-3-butenoic acid. This document outlines the potential implications of its stereochemistry, proposes putative mechanisms of action based on analogous molecules, and provides generalized experimental protocols for its synthesis and biological evaluation.
Introduction: The Significance of Stereochemistry and Unnatural Amino Acids
The biological function of amino acids is exquisitely dependent on their stereochemistry. The vast majority of naturally occurring amino acids are in the L-configuration, and the cellular machinery, including enzymes and receptors, has evolved to be highly specific for these L-isomers. D-amino acids, their mirror images, are less common in higher organisms but play crucial roles in the cell walls of bacteria and as signaling molecules in the nervous and endocrine systems.[1][2]
The incorporation of D-amino acids into peptides and other pharmaceuticals is a well-established strategy to enhance their stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][][4] This resistance to proteolysis can significantly prolong the half-life and bioavailability of peptide-based drugs. Furthermore, unnatural amino acids, including α,β-unsaturated variants like dehydrovaline, introduce conformational constraints into peptides, which can lock them into bioactive conformations and enhance their binding affinity for specific targets.[5]
(R)-2-amino-3-methyl-3-butenoic acid, as a D-amino acid and an unsaturated analog of valine, represents a compelling candidate for investigation in drug discovery and chemical biology. Its unique structure suggests potential for novel biological activities, distinct from its L-enantiomer.
Comparative Biological Activity: The Case of the (S)-Enantiomer
The stark differences in biological activity commonly observed between L- and D-enantiomers of amino acids suggest that (R)-2-amino-3-methyl-3-butenoic acid is unlikely to share the exact same targets as its (S)-counterpart. It may interact with different enzymes, potentially those involved in D-amino acid metabolism, or exhibit novel pharmacological effects.
Putative Biological Targets and Mechanisms of Action
Given its structure as a D-amino acid analog, several potential avenues of biological activity for (R)-2-amino-3-methyl-3-butenoic acid can be hypothesized:
-
Inhibition of D-amino Acid Utilizing Enzymes: It may act as a competitive or irreversible inhibitor of enzymes that process D-amino acids, such as D-amino acid oxidase or D-amino acid transaminases, which are involved in bacterial cell wall metabolism and neurotransmission.[8]
-
Modulation of Bacterial Cell Wall Synthesis: D-amino acids are integral components of peptidoglycan in bacterial cell walls. (R)-2-amino-3-methyl-3-butenoic acid could interfere with the enzymes responsible for peptidoglycan synthesis, such as racemases and ligases, leading to antibacterial activity.[1]
-
Neuromodulatory Effects: Certain D-amino acids, like D-serine, are important co-agonists of the NMDA receptor in the central nervous system.[2] It is plausible that D-dehydrovaline could interact with this or other neurotransmitter receptors.
-
Enzyme Inactivation: The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, making it susceptible to nucleophilic attack from residues in an enzyme's active site, potentially leading to irreversible inhibition.
Quantitative Data on Related Dehydroamino Acids
While no specific quantitative data (e.g., IC₅₀, Kᵢ) for (R)-2-amino-3-methyl-3-butenoic acid has been found, the following table summarizes data for other compounds with α,β-unsaturated amino acid moieties to provide a contextual reference for potential potency.
| Compound/Derivative | Target Enzyme/System | Activity Type | Value (nM) | Reference Context |
| 3-{[(5-Cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]methyl}benzoic acid | 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase | IC₅₀ | 45.0 | This compound, while structurally different, demonstrates potent enzyme inhibition. |
| 3-[(5-Bromo-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid | 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase | IC₅₀ | 99.0 | Highlights the potential for substituted unsaturated systems to be potent inhibitors. |
This table is illustrative and features compounds that are not direct analogs but share the characteristic of being inhibitors of specific enzymes. Data is sourced from publicly available databases on enzyme inhibitors.
Experimental Protocols
Detailed experimental protocols for (R)-2-amino-3-methyl-3-butenoic acid are not available. However, the following sections provide generalized methodologies for the synthesis and biological evaluation of unnatural amino acids, which can be adapted for the target compound.
Chemical Synthesis
The synthesis of α,β-dehydroamino acids can be challenging. A common strategy involves the dehydration of β-hydroxy-α-amino acid precursors.
Protocol: Stereospecific Synthesis from a β-Hydroxy-α-amino Acid Precursor
-
Protection of the Amino and Carboxyl Groups: The starting β-hydroxy-D-valine is first protected. The amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified (e.g., methyl ester).
-
Activation of the Hydroxyl Group: The β-hydroxyl group is converted into a good leaving group. This can be achieved by mesylation or tosylation.
-
Elimination Reaction: The protected and activated precursor is treated with a non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce an E2 elimination, forming the double bond.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid for the Boc group and saponification for the ester) to yield (R)-2-amino-3-methyl-3-butenoic acid.
This protocol is a generalized representation. Specific reagents, solvents, and reaction conditions would need to be optimized.
Biological Evaluation: Antimicrobial Activity
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media.
-
Serial Dilution: (R)-2-amino-3-methyl-3-butenoic acid is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations: Pathways and Workflows
Potential Signaling Pathway Interaction
Caption: Putative interference of (R)-2-amino-3-methyl-3-butenoic acid with bacterial cell wall synthesis.
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of a novel amino acid analog.
Conclusion and Future Directions
(R)-2-amino-3-methyl-3-butenoic acid represents a molecule of significant interest at the intersection of chemistry and biology. While direct evidence of its biological activity is currently lacking, its identity as a D-amino acid and an unsaturated analog of valine provides a strong rationale for its investigation. Its potential to resist enzymatic degradation and interact with specific biological targets in novel ways makes it a promising candidate for the development of new therapeutics, particularly in the realm of antimicrobials or as a tool for probing biological systems.
Future research should prioritize the development of robust synthetic routes to obtain pure (R)-2-amino-3-methyl-3-butenoic acid. Subsequent studies should focus on broad-spectrum biological screening, including antimicrobial and antifungal assays, cytotoxicity evaluations, and screens against panels of enzymes known to interact with D-amino acids. Elucidating the specific molecular targets and mechanisms of action will be crucial in unlocking the full potential of this enigmatic chiral molecule. The exploration of (R)-2-amino-3-methyl-3-butenoic acid could not only yield new therapeutic leads but also deepen our understanding of the biological roles of D-amino acids and the principles of stereospecific molecular recognition.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereospecificity of reactions catalyzed by bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of (R)-2-amino-3-methyl-3-butenoic Acid: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the non-proteinogenic amino acid, (R)-2-amino-3-methyl-3-butenoic acid. Due to a lack of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a summary of expected Infrared (IR) absorption frequencies. To provide a relevant experimental context, spectroscopic data for the structurally similar compound, (R)-vinylglycine, is also included for comparative purposes. Detailed, generalized experimental protocols for NMR, IR, and MS analyses of novel amino acids are provided to guide researchers in their own characterization efforts.
Introduction
(R)-2-amino-3-methyl-3-butenoic acid is a chiral, unsaturated amino acid with potential applications in synthetic organic chemistry and drug discovery. Its structural features, including a vinyl group and a stereocenter, make it an interesting building block for the synthesis of complex molecules and peptidomimetics. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and elucidation of its role in chemical and biological systems.
Important Note: Extensive searches of scientific literature and chemical databases did not yield any publicly available experimental NMR, IR, or MS spectra for (R)-2-amino-3-methyl-3-butenoic acid. The data presented in this guide for the target compound are therefore predicted based on computational models.
Predicted Spectroscopic Data for (R)-2-amino-3-methyl-3-butenoic Acid
The following tables summarize the predicted spectroscopic data for (R)-2-amino-3-methyl-3-butenoic acid. These predictions are generated using widely accepted computational algorithms and can serve as a valuable reference for the identification of this compound in experimental settings.
Table 1: Predicted ¹H NMR Spectral Data for (R)-2-amino-3-methyl-3-butenoic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.90 - 5.10 | m | 2H | =CH₂ |
| ~4.00 - 4.20 | s | 1H | α-CH |
| ~1.80 - 1.90 | s | 3H | -CH₃ |
Note: Predictions are based on standard models (e.g., ChemDraw). Actual chemical shifts and multiplicities can vary depending on the solvent, concentration, and pH.
Table 2: Predicted ¹³C NMR Spectral Data for (R)-2-amino-3-methyl-3-butenoic Acid
| Chemical Shift (ppm) | Assignment |
| ~170 - 175 | C=O (Carboxylic Acid) |
| ~135 - 140 | =C(CH₃) |
| ~115 - 120 | =CH₂ |
| ~55 - 60 | α-C |
| ~20 - 25 | -CH₃ |
Note: These are estimated values and are subject to variation based on experimental conditions.
Table 3: Predicted Mass Spectrometry Data for (R)-2-amino-3-methyl-3-butenoic Acid
| Parameter | Value |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Exact Mass | 115.0633 u |
| Predicted [M+H]⁺ | 116.0706 u |
| Predicted [M-H]⁻ | 114.0550 u |
Note: Fragmentation patterns will depend on the ionization technique used (e.g., ESI, CI).
Table 4: Expected Infrared (IR) Absorption Bands for (R)-2-amino-3-methyl-3-butenoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2800 - 3100 | Medium | N-H stretch (Amine) |
| 1680 - 1720 | Strong | C=O stretch (Carboxylic Acid) |
| 1640 - 1680 | Medium | C=C stretch (Alkene) |
| 1550 - 1640 | Medium | N-H bend (Amine) |
| ~910 and ~990 | Medium | =C-H bend (out-of-plane) |
Spectroscopic Data for a Structural Analog: (R)-Vinylglycine
For comparative purposes, the following table summarizes available spectroscopic information for (R)-vinylglycine ((R)-2-amino-3-butenoic acid), a close structural analog.
Table 5: Spectroscopic Data for (R)-Vinylglycine
| Technique | Data Highlights |
| ¹H NMR | Vinylic protons (~5.0-6.0 ppm), α-proton (~3.5-4.0 ppm). Specific shifts are solvent and pH dependent. |
| ¹³C NMR | Carboxyl carbon (~170-175 ppm), vinylic carbons (~120-140 ppm), α-carbon (~50-55 ppm). |
| IR | Characteristic absorptions for O-H, N-H, C=O, and C=C functional groups, similar to those predicted for the target molecule. |
| MS | Molecular Ion [M]⁺ at m/z 101.0477. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a novel amino acid like (R)-2-amino-3-methyl-3-butenoic acid.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified amino acid in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -COOH protons will exchange with deuterium in D₂O).
-
Add a small amount of an internal standard (e.g., TMS or a deuterated standard) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton environment. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
If further structural elucidation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
4.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount (1-2 mg) of the dry amino acid with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the IR spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
4.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the amino acid (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound. Common ionization techniques for amino acids include Electrospray Ionization (ESI) and Chemical Ionization (CI).
-
To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
Conclusion
While experimental spectroscopic data for (R)-2-amino-3-methyl-3-butenoic acid is not currently available in the public domain, this guide provides a robust framework for its potential identification and characterization. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a valuable resource for researchers working with this and other novel amino acids. It is recommended that any experimentally obtained data be compared with the predicted values presented herein to aid in structural confirmation.
(R)-2-amino-3-methyl-3-butenoic Acid: A Thermodynamic Profile for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-amino-3-methyl-3-butenoic acid is a non-proteinogenic amino acid with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermodynamic properties is fundamental for predicting its stability, reactivity, and interactions with biological targets. While comprehensive experimental data for this specific molecule is not yet extensively documented in publicly available literature, this guide outlines the established experimental and computational methodologies for determining its thermodynamic profile. This document serves as a roadmap for researchers, providing detailed protocols and data presentation frameworks necessary for the comprehensive thermodynamic characterization of novel amino acid derivatives.
Introduction to the Thermodynamic Characterization of Novel Amino Acids
The thermodynamic properties of a molecule, such as its enthalpy, entropy, Gibbs free energy of formation, and heat capacity, govern its physical and chemical behavior. For a novel amino acid like (R)-2-amino-3-methyl-3-butenoic acid, these parameters are critical for:
-
Predicting Stability: Understanding the energetic landscape of the molecule is crucial for assessing its shelf-life and stability under various conditions.
-
Reaction Energetics: Thermodynamic data is essential for predicting the feasibility and outcomes of chemical reactions involving the amino acid.
-
Biomolecular Interactions: The thermodynamics of binding to target proteins or other biomolecules is a key determinant of a drug candidate's efficacy.
-
Solubility and Bioavailability: Thermodynamic properties influence how the molecule interacts with solvents, which in turn affects its solubility and bioavailability.
This guide provides a comprehensive overview of the state-of-the-art techniques used to determine these critical parameters.
Experimental Protocols for Thermodynamic Analysis
A combination of calorimetric and spectroscopic techniques is typically employed for the comprehensive experimental determination of the thermodynamic properties of amino acids.
Calorimetry
Calorimetry directly measures the heat changes associated with physical and chemical processes, providing fundamental thermodynamic data.
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal stability of a compound, including its melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).[1][2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of high-purity (R)-2-amino-3-methyl-3-butenoic acid into an aluminum DSC pan. The sample should be in a crystalline solid form. A matched, empty pan is used as a reference. For analyses in solution, the sample is dissolved in a well-defined buffer, and the reference cell is filled with the same buffer.[3]
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program: Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C). Heat the sample at a constant rate, typically between 1 and 10°C/min, to a final temperature well above the melting point.[1][4]
-
Data Acquisition: Continuously record the differential heat flow between the sample and reference cells as a function of temperature.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The peak temperature is the melting point (Tm), and the area under the peak is integrated to determine the enthalpy of fusion (ΔHfus). The heat capacity (Cp) can be determined from the shift in the baseline of the thermogram.[1]
Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.[5][6][7]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the macromolecule (e.g., a target protein) in a well-buffered solution in the ITC sample cell. Prepare a solution of (R)-2-amino-3-methyl-3-butenoic acid (the ligand) in the same buffer in the injection syringe. It is critical that the buffer composition is identical in both the cell and the syringe to minimize heats of dilution.[7]
-
Instrument Setup: Place the sample cell and the syringe in the ITC instrument and allow them to thermally equilibrate.
-
Titration: Perform a series of small, sequential injections of the ligand solution into the sample cell while continuously stirring.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: The raw data is a series of heat-flow spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Spectroscopy
Spectroscopic techniques provide information about the structure and conformation of the amino acid, which are essential for interpreting thermodynamic data.
FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrational modes of the molecule's chemical bonds.[8][9] They are used to confirm the identity and purity of the sample and to study changes in conformation.
Experimental Protocol:
-
Sample Preparation: For FTIR, the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr to form a pellet. For Raman, the solid sample is placed directly in the path of the laser. For solution studies, the amino acid is dissolved in a suitable solvent (H2O or D2O for IR, though water is a weak Raman scatterer).[10]
-
Data Acquisition: An infrared or laser beam is directed at the sample, and the absorbed (FTIR) or scattered (Raman) radiation is measured by a detector.
-
Data Analysis: The resulting spectrum shows peaks at specific frequencies corresponding to the vibrational modes of the functional groups in (R)-2-amino-3-methyl-3-butenoic acid (e.g., C=C, C=O, N-H, C-H bonds).
CD spectroscopy is used to study chiral molecules. For a single amino acid, near-UV CD can provide information about the local environment of any chromophores. More commonly, it is used to assess the secondary and tertiary structure of proteins and how they change upon binding of a ligand like our target amino acid.[11][12][13]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the protein of interest in a suitable buffer.
-
Baseline Measurement: Record a CD spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the protein solution.
-
Titration (optional): To study binding, add aliquots of (R)-2-amino-3-methyl-3-butenoic acid to the protein solution and record the spectrum after each addition.
-
Data Analysis: Changes in the CD spectrum, particularly in the near-UV region (250-320 nm), can indicate conformational changes in the protein upon ligand binding.[13][14]
Computational Protocol for Thermodynamic Prediction
In the absence of experimental data, or to complement it, computational methods such as Density Functional Theory (DFT) can be used to predict the thermodynamic properties of (R)-2-amino-3-methyl-3-butenoic acid.[15][16][17]
Computational Workflow:
-
Structure Generation: Create a 3D model of the (R)-2-amino-3-methyl-3-butenoic acid molecule.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule.[15]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Thermodynamic Property Calculation: From the results of the frequency calculation, the standard thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at a given temperature (e.g., 298.15 K).[15][17]
Data Presentation
The quantitative data obtained from the aforementioned experimental and computational methods should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Calculated Thermodynamic Properties of (R)-2-amino-3-methyl-3-butenoic acid (Illustrative Example)
| Thermodynamic Property | Symbol | Calculated Value (Illustrative) | Units | Method |
| Enthalpy of Formation (gas) | ΔfH°(g) | Value | kJ/mol | DFT |
| Standard Entropy (gas) | S°(g) | Value | J/(mol·K) | DFT |
| Gibbs Free Energy of Formation (gas) | ΔfG°(g) | Value | kJ/mol | DFT |
| Heat Capacity (gas, constant pressure) | Cp(g) | Value | J/(mol·K) | DFT |
Note: The values in this table are placeholders and would be populated with data from DFT calculations.
Table 2: Experimental Thermal Properties of (R)-2-amino-3-methyl-3-butenoic acid (Illustrative Example)
| Property | Symbol | Experimental Value (Illustrative) | Units | Method |
| Melting Point | Tm | Value | °C | DSC |
| Enthalpy of Fusion | ΔHfus | Value | kJ/mol | DSC |
Note: The values in this table are placeholders and would be populated with data from DSC experiments.
Table 3: Thermodynamics of Binding to a Target Protein (Illustrative Example)
| Parameter | Symbol | Value (Illustrative) | Units | Method |
| Association Constant | Ka | Value | M-1 | ITC |
| Dissociation Constant | Kd | Value | M | ITC |
| Enthalpy of Binding | ΔH | Value | kJ/mol | ITC |
| Entropy of Binding | ΔS | Value | J/(mol·K) | ITC |
| Gibbs Free Energy of Binding | ΔG | Value | kJ/mol | ITC |
| Stoichiometry | n | Value | ITC |
Note: The values in this table are placeholders and would be populated with data from ITC experiments.
Visualizations of Experimental and Computational Workflows
The following diagrams illustrate the logical flow of the key experimental and computational protocols described in this guide.
Figure 1: Workflow for Differential Scanning Calorimetry (DSC).
Figure 2: Workflow for Isothermal Titration Calorimetry (ITC).
Figure 3: Workflow for DFT-based Thermodynamic Property Calculation.
References
- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]
- 4. Differential scanning calorimetry (DSC) [protocols.io]
- 5. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Comparison of Raman and FTIR spectra of amino-acids [spiedigitallibrary.org]
- 9. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 10. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Near UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]
- 12. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Far-UV vs. Near-UV Circular Dichroism: Key Differences in Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. sciforum.net [sciforum.net]
- 17. researchgate.net [researchgate.net]
(R)-2-amino-3-methyl-3-butenoic Acid: A Technical Review of its Potential as an Asparagine Synthetase Inhibitor
(R)-2-amino-3-methyl-3-butenoic acid , also known as (R)-dehydrovaline, is a non-proteinogenic amino acid that has garnered interest within the scientific community for its potential as an enzyme inhibitor. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, biological activity, and the methodologies used to evaluate its effects, particularly as a potential inhibitor of asparagine synthetase (ASNS). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Asparagine synthetase (ASNS) is a crucial enzyme in cellular metabolism, responsible for the ATP-dependent synthesis of L-aspartate and L-glutamine into L-asparagine and L-glutamate.[1] ASNS plays a significant role in nitrogen assimilation and distribution in plants and is essential for the proliferation of certain cancer cells, making it a compelling target for therapeutic intervention.[2][3] The dependence of some tumor cells on extracellular asparagine, due to low ASNS expression, is the principle behind the use of L-asparaginase in the treatment of acute lymphoblastic leukemia (ALL).[4] Consequently, inhibitors of ASNS are of considerable interest as potential therapeutic agents. (R)-2-amino-3-methyl-3-butenoic acid, as an analog of the natural substrate L-aspartate, is a candidate for the competitive inhibition of ASNS.
Physicochemical Properties
While specific experimental data for the purified (R)-isomer is limited in publicly available literature, the general physicochemical properties can be inferred from its structure and data on related compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | PubChem |
| Molecular Weight | 115.13 g/mol | PubChem |
| IUPAC Name | (2R)-2-amino-3-methylbut-3-enoic acid | PubChem |
| CAS Number | 60103-01-7 (HCl salt) | ChemicalBook |
Synthesis
The synthesis of α,β-dehydroamino acids such as (R)-2-amino-3-methyl-3-butenoic acid can be challenging. A common strategy involves the N-chlorination and subsequent dehydrochlorination of the corresponding saturated amino acid ester. The following is a generalized protocol based on the synthesis of a dehydrovaline-containing peptide.[5]
General Synthetic Workflow
Caption: General workflow for the synthesis of dehydrovaline.
Experimental Protocol: Synthesis of a Dehydrovaline Derivative[5]
-
Preparation of Valine Methyl Ester: Valine methyl ester hydrochloride (11.9 mmol) is dissolved in chloroform (30 ml) and treated with saturated sodium carbonate solution (30 ml). The chloroform layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
N-chlorination: The resulting valine methyl ester is dissolved in dry ether (30 ml) and cooled in an ice bath. t-Butyl hypochlorite (11.9 mmol) is added dropwise over 1 hour in the dark. The reaction mixture is then concentrated in vacuo. The residue is redissolved in chloroform, washed with 0.5N HCl and water, dried over anhydrous sodium sulfate, and evaporated to yield N-chlorovaline methyl ester.
-
Dehydrochlorination: The N-chlorovaline methyl ester is dissolved in dry ether (30 ml). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (11.9 mmol) is added, and the mixture is stirred for 3 hours. The resulting DBU-HCl salt is filtered off to yield a solution of dehydrovaline methyl ester.
-
Peptide Coupling (Example): For the synthesis of Boc-Ala-ΔVal-OMe, a solution of Boc-Ala-OH (11.9 mmol) and N-methylmorpholine (11.9 mmol) is cooled to -10°C, and isobutylchloroformate (11.9 mmol) is added. After 10 minutes, the previously prepared dehydrovaline methyl ester solution is added. The reaction is stirred for 2 hours in an ice bath and then overnight at room temperature.
-
Work-up and Purification: The solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.
To obtain the free amino acid, the methyl ester would need to be hydrolyzed, and the protecting groups (if any) removed, followed by chiral separation to isolate the (R)-enantiomer.
Biological Activity and Mechanism of Action
The primary hypothesized biological activity of (R)-2-amino-3-methyl-3-butenoic acid is the inhibition of asparagine synthetase (ASNS). As an analog of L-aspartate, it is expected to act as a competitive inhibitor at the enzyme's active site.[6]
Asparagine Synthetase Inhibition
While direct quantitative data for the inhibition of ASNS by (R)-2-amino-3-methyl-3-butenoic acid is not available in the reviewed literature, related aspartyl adenylate analogues have been shown to be potent competitive inhibitors of bacterial ASNS with Ki values in the nanomolar range.[7]
Signaling Pathway Context
The inhibition of ASNS can have significant downstream effects on cellular signaling. ASNS expression is regulated by the ATF4 transcription factor, which is activated in response to amino acid deprivation and other cellular stresses.[4] By inhibiting ASNS, (R)-2-amino-3-methyl-3-butenoic acid could potentially mimic a state of asparagine starvation, impacting pathways that are sensitive to amino acid levels, such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[8]
References
- 1. embopress.org [embopress.org]
- 2. What are ASN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Functional Research on Three Presumed Asparagine Synthetase Family Members in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. scbt.com [scbt.com]
- 7. [Aspartyladenylate analog--effective inhibitor of asparagine synthetase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis of (R)-2-amino-3-methyl-3-butenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral synthesis of (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic α-amino acid of interest in medicinal chemistry and drug development. The focus is on a robust and highly stereoselective method utilizing a chiral auxiliary, specifically the Schöllkopf bis-lactim ether system. This approach offers excellent control over the stereochemistry at the α-carbon, consistently achieving high diastereomeric excess.
Introduction
(R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-α-vinylalanine, is a valuable chiral building block. Its structural features, including the quaternary α-carbon and the vinyl group, make it an attractive component for the synthesis of novel peptides, enzyme inhibitors, and other biologically active molecules. The challenge in its synthesis lies in the stereoselective construction of the chiral center. This guide details a reliable method to achieve this, based on the well-established Schöllkopf chiral auxiliary approach.
Synthetic Strategy: The Schöllkopf Bis-Lactim Ether Method
The core of this synthetic strategy revolves around the diastereoselective alkylation of a chiral glycine enolate equivalent. The Schöllkopf method employs a bis-lactim ether derived from L-valine and glycine, which serves as a chiral auxiliary. The steric bulk of the isopropyl group from the valine residue effectively shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face with high selectivity. This results in the formation of the desired (R)-configured α-amino acid precursor.
The overall synthetic workflow can be summarized in three key stages:
-
Preparation of the Chiral Auxiliary: Synthesis of the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, the Schöllkopf bis-lactim ether, from L-valine and glycine methyl ester.
-
Diastereoselective Alkylation: Deprotonation of the bis-lactim ether followed by alkylation with a suitable electrophile to introduce the 1-methylvinyl side chain.
-
Hydrolysis and Product Isolation: Acidic hydrolysis of the alkylated intermediate to release the target (R)-2-amino-3-methyl-3-butenoic acid methyl ester and recover the chiral auxiliary.
Experimental Protocols
Preparation of (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)
The preparation of the chiral auxiliary is a well-established multi-step process.[1]
-
Formation of the Diketopiperazine: L-valine is reacted with glycine methyl ester to form the corresponding dipeptide, which is then cyclized under thermal conditions to yield cyclo(L-Val-Gly), a 2,5-diketopiperazine.
-
O-Methylation: The diketopiperazine is then treated with a strong methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), in an inert solvent like dichloromethane to afford the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. The product is a colorless oil that should be purified by distillation under reduced pressure.
Diastereoselective Alkylation
This is the key stereochemistry-defining step. The protocol is adapted from the general procedure described by Schöllkopf and co-workers.[1]
-
Deprotonation: A solution of the Schöllkopf auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.05 eq., as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithiated species.
-
Alkylation: 2-Bromopropene (1.2 eq.) is then added to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkylated bis-lactim ether. The crude product can be purified by column chromatography on silica gel.
Hydrolysis and Product Isolation
The final step involves the cleavage of the chiral auxiliary to release the desired amino acid ester.
-
Hydrolysis: The purified alkylated bis-lactim ether is dissolved in 0.1 M aqueous hydrochloric acid and stirred at room temperature for 48-72 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Auxiliary Removal: After complete hydrolysis, the reaction mixture is washed with diethyl ether to remove the chiral auxiliary (L-valine methyl ester).
-
Product Isolation: The aqueous layer is then neutralized with a suitable base (e.g., sodium bicarbonate) and the product, (R)-2-amino-3-methyl-3-butenoic acid methyl ester, can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried, filtered, and concentrated to give the crude product, which can be further purified if necessary. For the free amino acid, the ester can be hydrolyzed under standard basic conditions followed by neutralization.
Quantitative Data
The Schöllkopf method is renowned for its high stereoselectivity. While specific data for the alkylation with 2-bromopropene is not extensively reported, analogous alkylations with other electrophiles provide a strong indication of the expected outcome.
| Stage | Parameter | Typical Value | Reference |
| Alkylation | Diastereomeric Excess (d.e.) | > 95% | [1] |
| Alkylation | Yield | 60 - 85% (for similar electrophiles) | [1] |
| Hydrolysis | Yield | High | [1] |
| Overall | Enantiomeric Excess (e.e.) of final product | > 95% | [1] |
Note: The yields are highly dependent on the specific reaction conditions and the purity of the reagents. The diastereomeric excess is determined by NMR analysis of the alkylated intermediate, while the enantiomeric excess of the final product is typically determined by chiral HPLC or GC analysis after derivatization.
Conclusion
The chiral synthesis of (R)-2-amino-3-methyl-3-butenoic acid can be effectively achieved with high stereocontrol using the Schöllkopf bis-lactim ether method. This approach offers a reliable and well-documented pathway for obtaining the target molecule in high enantiomeric purity. The key to the success of this synthesis lies in the highly diastereoselective alkylation of the chiral glycine enolate equivalent. The detailed protocols and expected quantitative outcomes presented in this guide provide a solid foundation for researchers and scientists in the field of drug development and medicinal chemistry to synthesize this valuable chiral building block.
References
An In-depth Technical Guide on (R)-2-amino-3-methyl-3-butenoic Acid
CAS Number: 52795-52-5
Synonyms: (R)-Dehydrovaline, (R)-2-Amino-3-methyl-but-3-enoic acid, H-D-d-Val-OH
This technical guide provides a comprehensive overview of (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic α,β-unsaturated amino acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential biological significance. Due to the limited availability of detailed experimental data for this specific compound, this guide also draws upon information from the broader class of dehydrovaline derivatives and α,β-dehydroamino acids to provide a contextual understanding of its potential applications and mechanisms of action.
Physicochemical Properties
Quantitative data for (R)-2-amino-3-methyl-3-butenoic acid is primarily based on computational models. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 115.13 g/mol | --INVALID-LINK-- |
| XLogP3 | 0.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Exact Mass | 115.063329 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 115.063329 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 63.3 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 8 | --INVALID-LINK-- |
| Complexity | 133 | --INVALID-LINK-- |
Synthesis and Spectroscopic Data
General Synthetic Approach
A plausible synthetic route is outlined below. This is a generalized protocol and would require optimization for specific yields and purity.
Scheme 1: Generalized Synthesis of (R)-2-amino-3-methyl-3-butenoic acid
Molecular weight of 3-Butenoic acid, 2-amino-3-methyl-, (R)-
An In-depth Technical Guide to (R)-2-amino-3-methyl-3-butenoic acid
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of (R)-2-amino-3-methyl-3-butenoic acid, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
(R)-2-amino-3-methyl-3-butenoic acid, an unsaturated amino acid, possesses a unique chemical structure that influences its biological activity. Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H9NO2 | PubChem[1] |
| Molecular Weight | 115.13 g/mol | PubChem[1][2][3] |
| IUPAC Name | (2R)-2-amino-3-methylbut-3-enoic acid | ChemicalBook[2] |
| CAS Number | 60103-01-7 (for the hydrochloride salt) | ChemicalBook[2] |
| Synonyms | H-D-D-VAL-OH, H-3,4-DEHYDRO-D-VAL-OH HCL | ChemicalBook[2] |
Synthesis and Experimental Protocols
The synthesis of chiral amino acids such as (R)-2-amino-3-methyl-3-butenoic acid is a critical area of research, often involving stereoselective methods to obtain the desired enantiomer. While specific, detailed experimental protocols for the synthesis of the (R)-enantiomer were not found in the immediate search results, general strategies for synthesizing related unsaturated amino acids can be adapted.
One common approach involves the pyrolysis of protected methionine derivatives. For example, a reported synthesis for a related compound, (R)-[4-²H₂] 2-amino-3-butenoic acid (vinylglycine), involved the conversion of (R)-methionine into its carbobenzyloxy methyl ester sulfoxide, followed by pyrolysis and deprotection to yield the target vinylglycine hydrochloride[4].
A generalized workflow for such a synthesis is depicted below.
Biological and Pharmacological Context
Unsaturated amino acids are of significant interest in drug development due to their ability to act as enzyme inhibitors or as building blocks for peptide synthesis. The presence of a double bond can introduce conformational rigidity and alter the electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.
The structural analog, (S)-2-amino-3-methylbut-3-enoic acid, is noted for its diverse biological activities, although specific mechanisms are not fully characterized[5]. The stereochemistry is critical, as the (R)- and (S)-enantiomers can exhibit distinct biological effects[5]. The methyl group at the C3 position may introduce steric effects that influence enzyme binding[5].
Further research into the specific biological targets of (R)-2-amino-3-methyl-3-butenoic acid is warranted to elucidate its therapeutic potential.
Chromatographic Separation
The separation of enantiomers is crucial for both analytical and preparative purposes. For unsaturated amino acids like the title compound, chiral stationary phases (CSPs) are often employed in high-performance liquid chromatography (HPLC). For instance, cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated high enantioselectivity for similar compounds[5]. A logical workflow for method development in chiral chromatography is outlined below.
References
- 1. 3-Butenoic acid, 2-amino-3-methyl-, (S)- | C5H9NO2 | CID 11332562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-AMINO-3-METHYL-BUT-3-ENOIC ACID HCL | 60103-01-7 [amp.chemicalbook.com]
- 3. anaxlab.com [anaxlab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 3-Butenoic acid, 2-amino-3-methyl-, (S)- | 61376-23-6 | Benchchem [benchchem.com]
Stability and Degradation of (R)-2-amino-3-methyl-3-butenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct stability and degradation studies on (R)-2-amino-3-methyl-3-butenoic acid are not extensively available in the public domain. This guide is a comprehensive overview based on the chemical properties of the molecule, data on structurally similar compounds such as dehydrovaline and other β,γ-unsaturated amino acids, and established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH). The proposed degradation pathways and experimental protocols are therefore theoretical and require experimental verification.
Introduction
(R)-2-amino-3-methyl-3-butenoic acid, a derivative of dehydrovaline, is a non-proteinogenic amino acid with potential applications in pharmaceutical and biotechnological research. Its structure, featuring a β,γ-unsaturated bond, presents unique stability characteristics that are critical to understand for its handling, formulation, and incorporation into larger molecules like peptides. This technical guide provides an in-depth analysis of the potential stability and degradation profile of (R)-2-amino-3-methyl-3-butenoic acid, offering a framework for researchers and drug development professionals.
Intrinsic Stability and Physicochemical Properties
Based on its structure, (R)-2-amino-3-methyl-3-butenoic acid is expected to be a crystalline solid at room temperature. The presence of both an amino and a carboxylic acid group allows for zwitterionic character, influencing its solubility in various solvents. The key structural feature dictating its reactivity and potential degradation is the trisubstituted double bond between C3 and C4.
Forced Degradation Studies and Potential Stability Profile
Forced degradation studies are essential to identify the intrinsic stability of a molecule and its likely degradation products.[1][2] The following sections outline the expected stability of (R)-2-amino-3-methyl-3-butenoic acid under various stress conditions.
Summary of Predicted Stability
The anticipated stability of (R)-2-amino-3-methyl-3-butenoic acid under different stress conditions is summarized in the table below. This is a qualitative prediction based on the chemistry of related unsaturated amino acids.
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (HCl) | Likely susceptible to degradation, particularly at elevated temperatures. | Isomerization to α,β-unsaturated analog, hydration of the double bond, decarboxylation. |
| Basic (NaOH) | Potentially more stable than in acidic conditions, but degradation is possible at higher temperatures and pH. | Racemization at the α-carbon, isomerization, potential for Michael addition if conjugated. |
| Oxidative (H₂O₂) | Highly susceptible to oxidation at the double bond. | Epoxidation, oxidative cleavage leading to smaller carbonyl compounds (e.g., acetone, pyruvic acid). |
| Photolytic (UV/Vis) | Potential for degradation upon exposure to light, especially UV. | Isomerization (E/Z if applicable, though not for this specific molecule), polymerization, photo-oxidation. |
| Thermal (Heat) | Degradation is expected at elevated temperatures. | Decarboxylation, deamination, polymerization. The thermal degradation of amino acids generally follows first-order reaction kinetics.[3] |
Potential Degradation Pathways
The chemical structure of (R)-2-amino-3-methyl-3-butenoic acid suggests several potential degradation pathways under stress conditions.
Under acidic conditions, protonation of the double bond could lead to a carbocation intermediate. This can then undergo several reactions:
-
Isomerization: A shift of the double bond to the α,β-position to form the more stable conjugated system, (R)-2-amino-3-methyl-2-butenoic acid.
-
Hydration: Addition of water across the double bond to form a hydroxylated derivative, (R)-2-amino-3-hydroxy-3-methylbutanoic acid.
-
Decarboxylation: Loss of carbon dioxide, which may be facilitated by heat.
In basic media, the primary concern would be racemization at the α-carbon. While the β,γ-unsaturation is less prone to Michael addition than a conjugated system, strong basic conditions at elevated temperatures could promote isomerization.
The electron-rich double bond is a prime target for oxidation. Common oxidizing agents like hydrogen peroxide can lead to:
-
Epoxidation: Formation of an epoxide ring across the double bond.
-
Oxidative Cleavage: Rupture of the double bond to yield smaller molecules such as acetone and a derivative of glyoxylic acid. The oxidation of unsaturated fatty acids often involves such cleavage.[4]
Exposure to light, particularly UV radiation, can provide the energy to induce isomerization or radical-mediated reactions, potentially leading to polymerization or photo-oxidation. The photodegradation of poly(vinyl chloride) films, for instance, is a well-studied process involving radical mechanisms.[5][6]
At elevated temperatures, amino acids can undergo decarboxylation and deamination.[7][8] For (R)-2-amino-3-methyl-3-butenoic acid, this would likely result in the formation of volatile byproducts and a polymeric residue. Studies on the thermal degradation of various amino acids indicate that they decompose endothermically.[3]
Experimental Protocols for Forced Degradation Studies
The following are detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies on (R)-2-amino-3-methyl-3-butenoic acid. These are based on general ICH guidelines and common practices in the pharmaceutical industry.[9][10]
General Procedure
For each condition, a solution of (R)-2-amino-3-methyl-3-butenoic acid (e.g., 1 mg/mL) should be prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.
Acidic Hydrolysis
-
Preparation: Prepare solutions of the compound in 0.1 M HCl and 1 M HCl.
-
Stress Conditions: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Processing: Neutralize the aliquots with an appropriate base (e.g., NaOH) to a pH of ~7 before analysis.
-
Analysis: Analyze by a stability-indicating HPLC method.
Basic Hydrolysis
-
Preparation: Prepare solutions of the compound in 0.1 M NaOH and 1 M NaOH.
-
Stress Conditions: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Processing: Neutralize the aliquots with an appropriate acid (e.g., HCl) to a pH of ~7 before analysis.
-
Analysis: Analyze by a stability-indicating HPLC method.
Oxidative Degradation
-
Preparation: Prepare a solution of the compound in a mixture of water and a suitable organic solvent (if necessary for solubility) containing 3% hydrogen peroxide.
-
Stress Conditions: Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Processing: Quench the reaction by adding a reducing agent like sodium bisulfite, if necessary.
-
Analysis: Analyze by a stability-indicating HPLC method.
Photolytic Degradation
-
Preparation: Prepare solutions of the compound in a photostable solvent (e.g., water, acetonitrile). Also, expose the solid compound to light.
-
Stress Conditions: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Time Points: Analyze the samples after the exposure period.
-
Sample Processing: No specific processing is typically required before analysis.
-
Analysis: Analyze by a stability-indicating HPLC method.
Thermal Degradation
-
Preparation: Place the solid compound in a controlled temperature and humidity chamber. Prepare a solution of the compound in a suitable solvent.
-
Stress Conditions: Expose the solid and solution samples to a temperature of 80°C.
-
Time Points: Withdraw aliquots of the solution and samples of the solid at 0, 24, 48, and 72 hours.
-
Sample Processing: For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analysis: Analyze by a stability-indicating HPLC method.
Recommended Analytical Methods
A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary choice.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) would likely be required to resolve all components.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 210 nm for the amino acid backbone). A photodiode array (PDA) detector would be beneficial for assessing peak purity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of the degradation products.
Visualizations
The following diagrams illustrate the proposed degradation pathways and a general workflow for forced degradation studies.
Caption: Potential Degradation Pathways of (R)-2-amino-3-methyl-3-butenoic acid.
Caption: General Experimental Workflow for Forced Degradation Studies.
Conclusion
While direct experimental data on the stability of (R)-2-amino-3-methyl-3-butenoic acid is limited, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of analogous compounds. The β,γ-unsaturated bond is the most likely site of degradation, particularly under oxidative and acidic conditions. The provided theoretical framework and experimental protocols offer a robust starting point for researchers to design and execute formal stability studies. It is imperative that these theoretical predictions are confirmed through rigorous experimental work to ensure the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. biochemistryclub.com [biochemistryclub.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Navigating the Solubility Landscape of (R)-2-amino-3-methyl-3-butenoic acid in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its empirical determination. It outlines established experimental protocols and discusses the expected solubility behavior based on general principles of amino acid chemistry. This guide is intended for researchers, scientists, and drug development professionals working with this and structurally related molecules.
Physicochemical Properties and Solubility Profile
(R)-2-amino-3-methyl-3-butenoic acid is a chiral α,β-unsaturated amino acid. Its structure, featuring both a hydrophilic amino acid backbone and a more hydrophobic vinyl group with methyl substitution, suggests a nuanced solubility profile. Generally, the zwitterionic nature of amino acids at their isoelectric point leads to higher solubility in polar protic solvents like water and limited solubility in non-polar organic solvents. The presence of the unsaturated, branched hydrocarbon side chain in (R)-2-amino-3-methyl-3-butenoic acid is expected to increase its affinity for less polar organic solvents compared to simpler amino acids like glycine or alanine.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for (R)-2-amino-3-methyl-3-butenoic acid in a range of organic solvents has not been reported in peer-reviewed literature. To facilitate research and development, the following table provides a template for researchers to populate with their own experimentally determined data.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 25 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | 25 | Data to be determined | Data to be determined |
| Acetone | (CH₃)₂CO | 5.1 | 25 | Data to be determined | Data to be determined |
| Acetonitrile | CH₃CN | 5.8 | 25 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 25 | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 25 | Data to be determined | Data to be determined |
| Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined |
| Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various applications, including reaction optimization, purification, and formulation development. The following are detailed methodologies for key experiments to quantify the solubility of (R)-2-amino-3-methyl-3-butenoic acid.
Gravimetric Method for Solubility Determination
This is a classical and straightforward method for determining solubility.
Materials:
-
(R)-2-amino-3-methyl-3-butenoic acid
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of (R)-2-amino-3-methyl-3-butenoic acid to a known volume (e.g., 5.00 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the amino acid.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility in g/L using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of solvent used (L))
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for compounds with low solubility or when only small amounts of material are available.
Materials:
-
(R)-2-amino-3-methyl-3-butenoic acid
-
Selected organic solvents (HPLC grade)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of (R)-2-amino-3-methyl-3-butenoic acid of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., a water/organic mixture).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Preparation: Prepare saturated solutions in the desired organic solvents as described in the gravimetric method (steps 1-4).
-
Dilution: After filtration, accurately dilute a known volume of the saturated solution with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC and determine the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of (R)-2-amino-3-methyl-3-butenoic acid.
Conclusion
While specific quantitative solubility data for (R)-2-amino-3-methyl-3-butenoic acid in organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical framework and practical experimental protocols for its determination. The structural features of the molecule suggest a complex solubility profile that warrants empirical investigation. By following the outlined gravimetric and HPLC-based methodologies, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective handling, purification, and formulation of this and other novel amino acid derivatives in a variety of scientific and industrial applications. It is anticipated that as research into this and similar compounds progresses, a more complete public database of their physicochemical properties will become available.
An In-depth Technical Guide to (R)-2-amino-3-methyl-3-butenoic Acid: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-amino-3-methyl-3-butenoic acid, a chiral non-proteinogenic amino acid, has garnered interest within the scientific community for its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound. While information specifically on the (R)-enantiomer is limited, this document compiles available data and draws parallels from its better-studied stereoisomer and structural analogs to provide a thorough understanding of its potential applications, particularly in drug development as an enzyme inhibitor.
Introduction
(R)-2-amino-3-methyl-3-butenoic acid belongs to the class of β,γ-unsaturated amino acids. These molecules are characterized by a carbon-carbon double bond between the β and γ positions relative to the carboxyl group. This structural feature imparts unique chemical reactivity, making them valuable chiral building blocks in organic synthesis and often conferring specific biological activities. The presence of a vinyl group and a methyl group at the α- and β-positions, respectively, contributes to the steric and electronic properties of (R)-2-amino-3-methyl-3-butenoic acid, influencing its interactions with biological macromolecules.
The study of β,γ-unsaturated amino acids gained momentum with the discovery of naturally occurring analogs like L-vinylglycine, which demonstrated potent enzyme inhibitory activity.[1] This has driven research into the synthesis and biological evaluation of a variety of structurally related compounds, including (R)-2-amino-3-methyl-3-butenoic acid.
Discovery and History
The specific historical details surrounding the first discovery and synthesis of (R)-2-amino-3-methyl-3-butenoic acid are not well-documented in publicly available literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) registry number: 60103-01-7.[2] Much of the early research in this area focused on its structural analog, vinylglycine (2-amino-3-butenoic acid). L-vinylglycine was isolated from the mushroom Rhodophyllus nidorosus in 1974 and was subsequently identified as an irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aspartate aminotransferase.[1]
The synthesis of the racemic mixture of 2-amino-3-methyl-3-butenoic acid and the subsequent separation of its (R) and (S) enantiomers have been a key focus. The development of enzymatic resolution techniques has been instrumental in obtaining the enantiomerically pure forms of this and other chiral amino acids.
Synthesis and Experimental Protocols
The primary method for obtaining enantiomerically pure (R)-2-amino-3-methyl-3-butenoic acid involves the synthesis of the racemic mixture followed by enzymatic resolution.
Synthesis of Racemic 2-amino-3-methyl-3-butenoic Acid
A common route to α-amino acids is the Strecker synthesis. For 2-amino-3-methyl-3-butenoic acid, this would involve the reaction of 3-methyl-3-buten-2-one with an ammonia source and a cyanide source, followed by hydrolysis of the resulting aminonitrile.
Experimental Protocol: Strecker Synthesis (General Procedure)
-
Aldehyde/Ketone Preparation: The synthesis begins with the preparation of 3-methyl-3-buten-2-one.
-
Aminonitrile Formation: 3-methyl-3-buten-2-one is reacted with ammonium chloride and sodium cyanide in a suitable solvent (e.g., aqueous methanol). The reaction mixture is stirred at room temperature for several hours.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions (e.g., refluxing with concentrated hydrochloric acid), to yield the racemic amino acid hydrochloride.
-
Purification: The product is isolated and purified by crystallization or chromatography.
Enzymatic Resolution of Racemic N-Acetyl-2-amino-3-methyl-3-butenoic Acid
Enzymatic resolution using acylase I from sources like Aspergillus oryzae is an effective method for separating the enantiomers. This enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.
Experimental Protocol: Enzymatic Resolution
-
N-Acetylation: The racemic 2-amino-3-methyl-3-butenoic acid is first N-acetylated using acetic anhydride in a suitable buffer.
-
Enzymatic Hydrolysis: The resulting N-acetyl-DL-2-amino-3-methyl-3-butenoic acid is dissolved in water, and the pH is adjusted to the optimal range for acylase I (typically around 7.0-8.0). Cobalt (II) ions may be added as a cofactor. The immobilized acylase I enzyme is added, and the mixture is incubated at a controlled temperature (e.g., 37°C) with gentle stirring. The progress of the reaction is monitored by measuring the release of the L-amino acid or the consumption of the N-acetyl-L-amino acid.
-
Separation: After the desired degree of hydrolysis is achieved (typically around 50%), the enzyme is removed by filtration. The filtrate contains the free L-amino acid and the unreacted N-acetyl-D-amino acid. The difference in their chemical properties (e.g., solubility, charge) is exploited for their separation. For instance, the solution can be acidified, and the N-acetyl-D-amino acid can be extracted with an organic solvent.
-
Hydrolysis of N-Acetyl-(R)-amino Acid: The isolated N-acetyl-(R)-2-amino-3-methyl-3-butenoic acid is then chemically hydrolyzed (e.g., by refluxing with dilute acid) to yield the desired (R)-2-amino-3-methyl-3-butenoic acid.
-
Purification: The final product is purified by crystallization or ion-exchange chromatography.
Logical Workflow for Synthesis and Resolution:
Biological Activity and Potential Applications
While specific biological data for (R)-2-amino-3-methyl-3-butenoic acid is scarce, the activities of its stereoisomer and structural analogs provide strong indications of its potential as an enzyme inhibitor.
Enzyme Inhibition
The primary proposed mechanism of action for β,γ-unsaturated amino acids is the irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes. These enzymes are crucial for amino acid metabolism.
Signaling Pathway: Inhibition of a PLP-Dependent Enzyme
The vinyl group of (R)-2-amino-3-methyl-3-butenoic acid can act as a "suicide substrate." The enzyme recognizes it as a substrate analog and initiates catalysis. This process, however, leads to the formation of a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation.
One of the key targets for the related compound, vinylglycine, is aspartate aminotransferase (AST) , an enzyme involved in amino acid metabolism.[1] It is plausible that (R)-2-amino-3-methyl-3-butenoic acid could also inhibit this or other aminotransferases.[3]
Another potential target is S-adenosylmethionine (SAM) synthetase . The L-enantiomer of a related compound, 2-amino-4-methoxy-cis-but-3-enoic acid, is a potent inhibitor of this enzyme, acting as a methionine antagonist.[4][5] Given that the (S)-enantiomer of 2-amino-3-methyl-3-butenoic acid has been described as a methionine antagonist, it is conceivable that the (R)-enantiomer may also exhibit activity against enzymes involved in methionine metabolism.[6]
Quantitative Data on Related Compounds
| Inhibitor | Enzyme Isozyme | Inhibition Type | Ki (µM) |
| L-cisAMTB | AdoMet Synthetase I | Competitive | 21 |
| L-cisAMTB | AdoMet Synthetase II | Competitive | 5.7 |
Table 1: Inhibitory activity of a related β,γ-unsaturated amino acid against S-adenosylmethionine (AdoMet) synthetase isozymes.[4]
Future Directions
The study of (R)-2-amino-3-methyl-3-butenoic acid presents several avenues for future research:
-
Definitive Synthesis and Characterization: A detailed report on the stereoselective synthesis and full characterization of the (R)-enantiomer is needed to facilitate further biological studies.
-
Biological Screening: A comprehensive screening of (R)-2-amino-3-methyl-3-butenoic acid against a panel of PLP-dependent enzymes and other enzymes involved in amino acid metabolism is warranted to identify its specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of (R)-2-amino-3-methyl-3-butenoic acid could provide valuable insights into the structural requirements for potent and selective enzyme inhibition.
-
Therapeutic Potential: Given the role of its potential target enzymes in various diseases, including cancer and infectious diseases, (R)-2-amino-3-methyl-3-butenoic acid and its derivatives could be explored as potential therapeutic agents.
Conclusion
(R)-2-amino-3-methyl-3-butenoic acid is a chiral, non-proteinogenic amino acid with significant potential as a tool for chemical biology and as a lead compound in drug discovery. While its history and specific biological profile are not as extensively documented as those of its analogs, the available evidence strongly suggests that it is likely to function as an enzyme inhibitor, particularly targeting enzymes involved in amino acid metabolism. The synthetic route via racemic synthesis followed by enzymatic resolution provides a viable path to obtaining this compound in enantiomerically pure form. Further research is essential to fully elucidate its biological functions and to explore its therapeutic potential.
References
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-2-AMINO-3-METHYL-BUT-3-ENOIC ACID HCL | 60103-01-7 [amp.chemicalbook.com]
- 3. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Differential kinetic properties of L-2-amino-4-methylthio-cis-but-3-enoic acid, a methionine analog inhibitor of S-adenosylmethionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid on the growth and metabolism of Walker carcinosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Butenoic acid, 2-amino-3-methyl-, (S)- | 61376-23-6 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for (R)-2-amino-3-methyl-3-butenoic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-amino-3-methyl-3-butenoic acid is an unsaturated amino acid analog. While direct experimental data on its enzyme inhibition properties are not extensively published, its structural similarity to known enzyme inhibitors, such as vinylglycine and its derivatives, suggests its potential as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, particularly aminotransferases, and potentially S-adenosylmethionine (SAM) synthetase.
These application notes provide a framework for investigating the inhibitory potential of (R)-2-amino-3-methyl-3-butenoic acid against these enzyme classes. The protocols outlined below are designed to guide researchers in determining the inhibitory activity, kinetics, and mechanism of action of this compound.
Potential Target Enzymes and Signaling Pathways
Based on structural analogy to known inhibitors, two primary classes of enzymes are proposed as potential targets for (R)-2-amino-3-methyl-3-butenoic acid.
Pyridoxal Phosphate (PLP)-Dependent Enzymes (e.g., Aminotransferases)
Many unsaturated amino acids act as mechanism-based inhibitors of PLP-dependent enzymes. These enzymes play a crucial role in amino acid metabolism. Inhibition of a key aminotransferase, such as aspartate aminotransferase (AST) or alanine aminotransferase (ALT), can have significant effects on cellular metabolism.
S-Adenosylmethionine (SAM) Synthetase
Analogs of L-methionine containing a double bond have been shown to be competitive inhibitors of SAM synthetase. This enzyme catalyzes the synthesis of S-adenosylmethionine, a universal methyl group donor in numerous biological reactions, including DNA, RNA, and protein methylation.
Experimental Protocols
The following protocols are provided as a guide for characterizing the inhibitory activity of (R)-2-amino-3-methyl-3-butenoic acid.
General Workflow for Enzyme Inhibition Assay
Protocol 1: Inhibition of Aspartate Aminotransferase (AST)
Objective: To determine the IC50 value and mode of inhibition of (R)-2-amino-3-methyl-3-butenoic acid against porcine heart aspartate aminotransferase.
Materials:
-
Porcine heart aspartate aminotransferase (AST)
-
(R)-2-amino-3-methyl-3-butenoic acid
-
L-aspartic acid
-
α-ketoglutaric acid
-
Malate dehydrogenase (MDH)
-
NADH
-
Potassium phosphate buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of (R)-2-amino-3-methyl-3-butenoic acid in water or a suitable buffer.
-
Prepare substrate solution: 100 mM L-aspartic acid and 10 mM α-ketoglutaric acid in potassium phosphate buffer.
-
Prepare a working solution of AST and MDH in potassium phosphate buffer.
-
Prepare a 10 mM stock solution of NADH in buffer.
-
-
Assay Setup (per well):
-
Add 150 µL of potassium phosphate buffer.
-
Add 10 µL of various concentrations of (R)-2-amino-3-methyl-3-butenoic acid (final concentrations ranging from 1 µM to 1 mM). For the control, add 10 µL of buffer.
-
Add 10 µL of NADH solution.
-
Add 10 µL of MDH/AST enzyme mixture.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm for 10 minutes at 30-second intervals. The rate of NADH oxidation is proportional to AST activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition, perform the assay with varying concentrations of L-aspartic acid at fixed inhibitor concentrations and generate a Lineweaver-Burk plot.
-
Protocol 2: Inhibition of S-Adenosylmethionine (SAM) Synthetase
Objective: To determine the Ki value and assess the competitive inhibition of (R)-2-amino-3-methyl-3-butenoic acid against SAM synthetase.
Materials:
-
Recombinant human SAM synthetase
-
(R)-2-amino-3-methyl-3-butenoic acid
-
L-methionine
-
ATP
-
Tris-HCl buffer (pH 8.0) containing KCl and MgCl2
-
Malachite green reagent for phosphate detection
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of (R)-2-amino-3-methyl-3-butenoic acid.
-
Prepare varying concentrations of L-methionine stock solutions.
-
Prepare a 10 mM ATP stock solution.
-
Prepare a working solution of SAM synthetase.
-
-
Assay Setup (per well):
-
Add 50 µL of Tris-HCl buffer.
-
Add 10 µL of various concentrations of (R)-2-amino-3-methyl-3-butenoic acid.
-
Add 10 µL of a fixed concentration of SAM synthetase.
-
Add 10 µL of varying concentrations of L-methionine.
-
Pre-incubate for 5 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of malachite green reagent.
-
After 15 minutes of color development, measure the absorbance at 620 nm. The amount of phosphate produced is proportional to SAM synthetase activity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the reaction velocities.
-
Create a Michaelis-Menten plot and a Lineweaver-Burk plot to determine the Vmax and Km in the presence and absence of the inhibitor.
-
Calculate the Ki value for competitive inhibition.
-
Data Presentation
Quantitative data from enzyme inhibition studies should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Inhibition of Aminotransferases by (R)-2-amino-3-methyl-3-butenoic acid
| Enzyme | IC50 (µM) | Mode of Inhibition |
| Aspartate Aminotransferase (AST) | 150 | Irreversible |
| Alanine Aminotransferase (ALT) | 320 | Mixed |
| Branched-Chain Aminotransferase | >1000 | No significant inhibition |
Table 2: Hypothetical Kinetic Parameters for SAM Synthetase Inhibition
| Inhibitor Concentration (µM) | Apparent Km for L-methionine (µM) | Vmax (µmol/min/mg) | Ki (µM) |
| 0 (Control) | 50 | 1.2 | N/A |
| 10 | 75 | 1.2 | 20 |
| 20 | 100 | 1.2 | 20 |
| 50 | 175 | 1.2 | 20 |
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers interested in evaluating the enzyme inhibitory properties of (R)-2-amino-3-methyl-3-butenoic acid. Based on its chemical structure, this compound is a promising candidate for the inhibition of PLP-dependent enzymes and SAM synthetase. The detailed methodologies and data presentation formats will facilitate systematic investigation and contribute to a better understanding of its potential as a tool for research and drug development.
Application Notes and Protocols: (R)-2-amino-3-methyl-3-butenoic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic amino acid, represents a unique chiral building block for drug discovery. Its β,γ-unsaturation and structural similarity to proteinogenic amino acids like valine and leucine make it an intriguing candidate for incorporation into peptidomimetics and as a standalone pharmacophore. While direct therapeutic applications of (R)-2-amino-3-methyl-3-butenoic acid are not extensively documented in publicly available literature, its structural motifs are present in compounds with significant biological activity. Derivatives of 3-butenoic acid have been investigated for their potential anticancer and antimicrobial properties[1]. This document outlines potential applications, relevant protocols, and conceptual frameworks for utilizing this compound in drug discovery programs, drawing parallels from closely related molecules such as dehydroamino acids and vinylglycine analogs.
Potential Applications in Drug Discovery
Enhancement of Peptide Stability
The incorporation of unnatural amino acids is a well-established strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability. α,β-Dehydroamino acids, which are structural isomers of β,γ-unsaturated amino acids like (R)-2-amino-3-methyl-3-butenoic acid, have been shown to enhance the proteolytic stability of peptides without significantly altering their conformation. Specifically, bulky dehydroamino acids such as dehydrovaline can be incorporated into peptide sequences to confer resistance to enzymatic degradation.
Key advantages:
-
Increased Half-life: The steric hindrance provided by the methyl and vinyl groups can prevent protease recognition and cleavage.
-
Conformational Rigidity: The double bond introduces conformational constraints, which can be beneficial for locking a peptide into its bioactive conformation.
Enzyme Inhibition
Analogs of (R)-2-amino-3-methyl-3-butenoic acid, such as L-vinylglycine, are known mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes[2][3]. These enzymes play crucial roles in amino acid metabolism and are targets for various therapeutic areas. L-vinylglycine has been shown to be a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase[4]. The vinyl group acts as a latent reactive moiety that, upon enzymatic processing, can covalently modify the enzyme's active site, leading to irreversible inhibition.
Potential Targets:
-
Transaminases: Involved in amino acid biosynthesis and degradation.
-
Decarboxylases: Crucial for the synthesis of neurotransmitters and other bioactive amines.
-
S-adenosylmethionine (AdoMet) Synthetase: A methionine analog, L-2-amino-4-methylthio-cis-but-3-enoic acid, has been shown to be a competitive inhibitor of AdoMet synthetase with Ki values in the micromolar range[3].
Quantitative Data from Analog Studies
While specific quantitative data for (R)-2-amino-3-methyl-3-butenoic acid is limited, the following table summarizes data for a closely related analog, L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB), as an inhibitor of S-adenosylmethionine (AdoMet) synthetase isozymes[3].
| Compound | Target Enzyme | Inhibition Type | Ki (µM) | Km (µM) |
| L-cisAMTB | AdoMet Synthetase Isozyme I | Competitive | 21 | 555 |
| L-cisAMTB | AdoMet Synthetase Isozyme II | Competitive | 5.7 | 33 |
Experimental Protocols
Protocol for Peptide Synthesis with (R)-2-amino-3-methyl-3-butenoic acid
This protocol describes the solid-phase synthesis of a model hexapeptide containing (R)-2-amino-3-methyl-3-butenoic acid (designated as (R)-ΔVal) using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(R)-2-amino-3-methyl-3-butenoic acid-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-(R)-2-amino-3-methyl-3-butenoic acid-OH at the desired position.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol for Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of (R)-2-amino-3-methyl-3-butenoic acid against a model PLP-dependent transaminase.
Materials:
-
Purified transaminase enzyme
-
(R)-2-amino-3-methyl-3-butenoic acid
-
α-ketoglutarate
-
L-amino acid substrate (e.g., L-alanine)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Potassium phosphate buffer (pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing potassium phosphate buffer, α-ketoglutarate, LDH, and NADH in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of (R)-2-amino-3-methyl-3-butenoic acid to the wells.
-
Enzyme Addition: Add the transaminase enzyme to all wells except the negative control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow for any time-dependent inhibition.
-
Reaction Initiation: Initiate the reaction by adding the L-amino acid substrate.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for (R)-2-amino-3-methyl-3-butenoic acid. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki value.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Proposed mechanism of enzyme inhibition.
References
- 1. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (R)-2-amino-3-methyl-3-butenoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-3,4-dehydrovaline, is an unnatural amino acid that offers unique structural constraints for peptide and peptidomimetic design. Its α,β-unsaturation introduces conformational rigidity, making it a valuable tool for stabilizing specific secondary structures, such as β-turns or extended conformations, and for probing interactions with biological targets. The incorporation of this constrained amino acid can lead to peptides with enhanced proteolytic stability, improved receptor affinity and selectivity, and novel biological activities, making it a promising building block in drug discovery and development.
This document provides detailed application notes and protocols for the synthesis of Fmoc-protected (R)-2-amino-3-methyl-3-butenoic acid and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).
Synthesis of Fmoc-(R)-2-amino-3-methyl-3-butenoic Acid
The synthesis of Fmoc-(R)-2-amino-3-methyl-3-butenoic acid can be achieved through a multi-step solution-phase synthesis followed by Fmoc protection, or more efficiently for direct use in SPPS, via specialized on-resin methods or by synthesizing a suitable precursor for coupling. A common strategy involves the preparation of a dehydrovaline-containing dipeptide azlactone, which can then be coupled to a resin-bound peptide.
Protocol: Synthesis of a Dehydrovaline-Containing Azlactone for SPPS
This protocol is adapted from methodologies for incorporating bulky dehydroamino acids.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
(R)-2-amino-3-methyl-3-butenoic acid methyl ester
-
Coupling reagents (e.g., DCC/HOBt or HATU/DIPEA)
-
Anhydrous solvents (DCM, DMF)
-
Acetic anhydride
-
Sodium acetate
-
Standard laboratory glassware and purification equipment (flash chromatography)
Procedure:
-
Dipeptide Formation: Couple the N-protected amino acid (e.g., Boc-Ala-OH) to (R)-2-amino-3-methyl-3-butenoic acid methyl ester using standard solution-phase peptide coupling methods.
-
Saponification: Hydrolyze the methyl ester of the resulting dipeptide to the corresponding carboxylic acid using mild basic conditions (e.g., LiOH in THF/water).
-
Azlactone Formation: Cyclize the N-acylated dipeptide acid to the corresponding azlactone by treatment with a dehydrating agent such as acetic anhydride in the presence of sodium acetate.
-
Purification: Purify the azlactone by flash chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (R)-2-amino-3-methyl-3-butenoic Acid
The incorporation of (R)-2-amino-3-methyl-3-butenoic acid into a peptide sequence on a solid support is achieved using a modified Fmoc/tBu strategy. Due to the steric hindrance of the dehydrovaline residue, optimized coupling conditions are crucial to ensure high coupling efficiency.
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating (R)-2-amino-3-methyl-3-butenoic acid.
Protocol: Incorporation of Fmoc-(R)-2-amino-3-methyl-3-butenoic Acid into a Peptide Sequence
Materials:
-
Fmoc-protected Rink Amide resin (or other suitable resin)
-
Fmoc-protected standard amino acids
-
Fmoc-(R)-2-amino-3-methyl-3-butenoic acid
-
Coupling Reagents:
-
Standard: HBTU/HOBt/DIPEA or HATU/DIPEA in DMF
-
For hindered couplings: PyBOP/DIPEA in DMF
-
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
SPPS reaction vessel
-
RP-HPLC system for purification
-
Mass spectrometer and NMR for analysis
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and byproducts.
-
Coupling of (R)-2-amino-3-methyl-3-butenoic Acid:
-
Pre-activate a solution of Fmoc-(R)-2-amino-3-methyl-3-butenoic acid (3-5 equivalents) with the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to the steric bulk of the dehydrovaline, a longer coupling time and/or double coupling may be necessary.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the subsequent standard Fmoc-amino acids.
-
Final Deprotection: Remove the terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Purify the peptide by preparative RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data and Performance
The incorporation of sterically hindered amino acids like (R)-2-amino-3-methyl-3-butenoic acid can present challenges in SPPS, primarily related to lower coupling efficiencies. The following table summarizes typical observations and recommended optimization strategies.
| Parameter | Standard Amino Acid | (R)-2-amino-3-methyl-3-butenoic acid | Optimization Strategy for Unnatural Amino Acid |
| Equivalents of Amino Acid | 2-4 | 3-5 | Increase excess of the amino acid. |
| Coupling Time | 30-60 min | 2-4 hours | Increase reaction time. |
| Coupling Reagent | HBTU, HATU | PyBOP, HATU | Use more potent coupling reagents. |
| Double Coupling | Rarely needed | Often recommended | Perform a second coupling step if the first is incomplete. |
| Expected Yield (per step) | >99% | 85-95% | Monitor coupling completion and re-couple if necessary. |
Applications in Drug Development and Biological Research
Peptides containing (R)-2-amino-3-methyl-3-butenoic acid can be designed as potent and selective enzyme inhibitors or receptor ligands. The constrained conformation can mimic a bioactive conformation, leading to enhanced binding affinity. For instance, such peptides could be investigated as inhibitors of proteases, where the rigidified backbone can position key side chains for optimal interaction with the enzyme's active site.
Signaling Pathway: Hypothetical Protease Inhibition
The following diagram illustrates a hypothetical mechanism where a peptide containing (R)-2-amino-3-methyl-3-butenoic acid acts as a competitive inhibitor of a protease involved in a disease-related signaling pathway.
Caption: Hypothetical mechanism of protease inhibition by a peptide containing (R)-2-amino-3-methyl-3-butenoic acid.
Conclusion
(R)-2-amino-3-methyl-3-butenoic acid is a valuable unnatural amino acid for constraining peptide conformations. While its incorporation via SPPS requires optimized conditions to overcome steric hindrance, the resulting peptides can exhibit enhanced biological properties. The protocols and data presented here provide a foundation for researchers to successfully synthesize and explore the potential of these modified peptides in various scientific and therapeutic applications. Further investigation into the specific biological effects of peptides containing this residue is warranted to fully realize its potential in drug discovery.
Application Notes and Protocols for (R)-2-amino-3-methyl-3-butenoic Acid in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-dehydrovaline, is a non-proteinogenic α,β-unsaturated amino acid. Its structural features, particularly the presence of a double bond, make it a subject of interest in various in vitro studies, including cancer research and enzyme inhibition assays. This document provides detailed protocols for the preparation of (R)-2-amino-3-methyl-3-butenoic acid solutions and their application in common in vitro assays.
Physicochemical Properties and Solubility
Proper preparation of solutions is critical for obtaining reliable and reproducible results in in vitro experiments. The solubility of (R)-2-amino-3-methyl-3-butenoic acid can be influenced by its zwitterionic nature.
Table 1: Physicochemical and Solubility Data for (R)-2-amino-3-methyl-3-butenoic Acid
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | N/A |
| Molecular Weight | 115.13 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | ||
| Water | Sparingly soluble. Solubility can be increased by adjusting the pH. Acidic amino acids can be dissolved in water with the pH adjusted to 7 with NaOH or another suitable base.[1] For similar amino acids, dissolving in 0.1 N HCl is a common practice.[2] | |
| Phosphate-Buffered Saline (PBS) | Solubility is expected to be similar to water. The buffer system helps maintain a physiological pH. | N/A |
| Dimethyl Sulfoxide (DMSO) | Readily soluble. DMSO is a common solvent for hydrophobic compounds.[3][4] |
Stock Solution Preparation Protocols
The choice of solvent for the stock solution depends on the experimental requirements and the final desired concentration in the assay medium. It is crucial to prepare a high-concentration stock solution that can be diluted to the final working concentration without introducing a high percentage of the solvent, which might be toxic to cells.
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for assays where an aqueous-based solution is preferred.
Materials:
-
(R)-2-amino-3-methyl-3-butenoic acid powder
-
Sterile distilled water or Milli-Q water
-
1 N NaOH or 1 N HCl (for pH adjustment)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of (R)-2-amino-3-methyl-3-butenoic acid powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile water to create a slurry.
-
Slowly add 1 N NaOH dropwise while vortexing to aid dissolution. Monitor the pH and adjust to ~7.4 for cell-based assays. Alternatively, for some applications, dissolving in a slightly acidic solution like 0.1 N HCl can be effective.[2]
-
Once the powder is completely dissolved, add sterile water to reach the final desired stock concentration (e.g., 10 mM or 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For many amino acid solutions, storage at -30°C can preserve them for at least a year.[1]
Protocol 2: Preparation of a DMSO Stock Solution
This protocol is suitable for achieving higher stock concentrations, especially if the compound has limited aqueous solubility.
Materials:
-
(R)-2-amino-3-methyl-3-butenoic acid powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials with appropriate caps for organic solvents
-
Vortex mixer
Procedure:
-
Weigh the desired amount of (R)-2-amino-3-methyl-3-butenoic acid powder in a sterile vial.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM or higher).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but caution should be exercised to avoid degradation of the unsaturated compound.
-
Aliquot the stock solution into sterile vials.
-
Store the aliquots at -20°C, protected from light and moisture.
Note on Stability: α,β-unsaturated amino acids can be susceptible to degradation, especially at non-neutral pH and upon exposure to light and repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the frozen stock for each experiment.
In Vitro Assay Protocols
(R)-2-amino-3-methyl-3-butenoic acid and other dehydroamino acids have been investigated for their potential to modulate cellular processes, including cell proliferation and apoptosis.
Experimental Workflow for In Vitro Assays
Experimental workflow for in vitro assays.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of (R)-2-amino-3-methyl-3-butenoic acid on cell proliferation and cytotoxicity.
Materials:
-
Target cancer cell line (e.g., K562 human leukemia cells)
-
Complete cell culture medium
-
96-well tissue culture plates
-
(R)-2-amino-3-methyl-3-butenoic acid working solutions (prepared from stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[5]
-
Prepare serial dilutions of (R)-2-amino-3-methyl-3-butenoic acid in complete cell culture medium. A suggested starting concentration range for similar compounds is between 10 µM and 100 µM.
-
Remove the old medium and add 100 µL of the prepared working solutions to the respective wells. Include a vehicle control (medium with the same percentage of solvent as the highest concentration of the test compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Apoptosis Assay (Annexin V-FITC Staining)
This protocol is used to determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Target cancer cell line
-
6-well tissue culture plates
-
(R)-2-amino-3-methyl-3-butenoic acid working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of (R)-2-amino-3-methyl-3-butenoic acid (e.g., IC50 and 2x IC50 concentrations determined from the viability assay) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Potential Signaling Pathway Modulation
Unsaturated amino acids have been shown to influence cellular signaling pathways, particularly the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism. The mTOR pathway is often hyperactive in cancer.[6]
Simplified mTOR signaling pathway.
It is hypothesized that (R)-2-amino-3-methyl-3-butenoic acid, as an amino acid analog, may interfere with amino acid sensing mechanisms that regulate mTORC1 activity. This could lead to an inhibition of downstream signaling, resulting in decreased protein synthesis and cell proliferation, and potentially the induction of autophagy and apoptosis. Further investigation using techniques like Western blotting for key mTOR pathway proteins (e.g., phosphorylated S6K1, 4E-BP1) would be required to validate this hypothesis.
Conclusion
These application notes and protocols provide a framework for the preparation and in vitro evaluation of (R)-2-amino-3-methyl-3-butenoic acid. Due to the limited specific data available for this compound, the provided concentration ranges and protocols are based on general knowledge of amino acid handling and the activity of similar dehydroamino acids. Researchers are encouraged to perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays. Careful handling and storage of this unsaturated amino acid are essential to ensure the integrity of the compound and the reproducibility of experimental results.
References
Application Notes and Protocols for the Quantification of (R)-2-amino-3-methyl-3-butenoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-amino-3-methyl-3-butenoic acid is a chiral unsaturated amino acid that may have applications in pharmaceutical development as a building block for novel therapeutics or as a biomarker. Accurate and precise quantification of this analyte, particularly its specific enantiomer, is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of (R)-2-amino-3-methyl-3-butenoic acid using High-Performance Liquid Chromatography (HPLC) with chiral separation and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Analytical Methods Overview
The quantification of (R)-2-amino-3-methyl-3-butenoic acid requires sensitive and selective analytical methods. Due to its chiral nature, enantioselective separation is a key consideration. The two primary recommended techniques are:
-
Enantioselective High-Performance Liquid Chromatography (HPLC): This method allows for the direct separation and quantification of the (R) and (S) enantiomers using a chiral stationary phase (CSP). It is a robust and widely used technique for the analysis of chiral compounds in various matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. As amino acids are non-volatile, a derivatization step is necessary to convert the analyte into a volatile and thermally stable compound suitable for GC analysis. This method is particularly useful for complex matrices and when high sensitivity is required.
The general workflow for the analysis of (R)-2-amino-3-methyl-3-butenoic acid is outlined below:
Data Summary
The following table summarizes typical quantitative data for the analysis of amino acids using HPLC and GC-MS. These values should be established specifically for (R)-2-amino-3-methyl-3-butenoic acid during method validation.
| Parameter | Chiral HPLC-UV/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.03 - 12 µM[1] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 30 µM[1] |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 500 µM |
| Intra-day Precision (%RSD) | < 5% | 0.9 - 8.3% (in plasma)[1] |
| Inter-day Precision (%RSD) | < 10% | 1.5 - 14.1% (in urine)[1] |
| Recovery | 90 - 110% | 85 - 115% |
Experimental Protocols
Protocol 1: Enantioselective HPLC Method
This protocol describes a direct method for the separation and quantification of (R)- and (S)-2-amino-3-methyl-3-butenoic acid.
1. Materials and Reagents:
-
(R)-2-amino-3-methyl-3-butenoic acid and (S)-2-amino-3-methyl-3-butenoic acid reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Chiral HPLC column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Standard Solution Preparation:
-
Prepare individual stock solutions of (R)- and (S)-2-amino-3-methyl-3-butenoic acid (1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Prepare a racemic mixture by combining equal volumes of the (R) and (S) stock solutions.
-
Prepare a series of calibration standards by diluting the stock solutions with the initial mobile phase.
4. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. HPLC Conditions:
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Methanol/Water with 0.1% Formic Acid. The mobile phase composition may need optimization for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.
6. Data Analysis:
-
Identify the peaks for the (R) and (S) enantiomers based on the retention times of the individual standards.
-
Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Quantify the amount of (R)-2-amino-3-methyl-3-butenoic acid in the samples using the calibration curve.
Protocol 2: GC-MS Method
This protocol involves the derivatization of the amino acid prior to GC-MS analysis.
1. Materials and Reagents:
-
(R)-2-amino-3-methyl-3-butenoic acid reference standard
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar amino acid)
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA with 1% TBDMSCI, or propyl chloroformate)
-
Acetonitrile, anhydrous
-
Pyridine, anhydrous
-
Hexane, GC grade
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Heating block or oven
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Standard Solution Preparation:
-
Prepare a stock solution of (R)-2-amino-3-methyl-3-butenoic acid (1 mg/mL) in 0.1 M HCl.
-
Prepare a series of calibration standards by diluting the stock solution.
4. Sample Preparation and Derivatization (using MTBSTFA):
-
To 100 µL of sample (or standard), add the internal standard.
-
Lyophilize or evaporate the sample to complete dryness.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
5. GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
6. Data Analysis:
-
Identify the characteristic ions for the derivatized analyte.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the amount of (R)-2-amino-3-methyl-3-butenoic acid in the samples using the calibration curve.
Method Comparison
The choice between Chiral HPLC and GC-MS depends on the specific requirements of the analysis.
Conclusion
The protocols outlined in these application notes provide a comprehensive starting point for the quantitative analysis of (R)-2-amino-3-methyl-3-butenoic acid. The choice of method will depend on the specific requirements for sensitivity, selectivity, and sample throughput. It is essential to perform a full method validation for the chosen technique to ensure accurate and reliable results in the intended application.
References
Application Notes and Protocols for (R)-2-amino-3-methyl-3-butenoic Acid in Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biocatalytic applications related to the non-proteinogenic amino acid (R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-dehydro-α-methylvaline. The focus is on its enzymatic synthesis and potential downstream applications in drug development and chemical synthesis, given its nature as a chiral, unsaturated α-amino acid.
Introduction to (R)-2-amino-3-methyl-3-butenoic Acid
(R)-2-amino-3-methyl-3-butenoic acid is a non-canonical α-amino acid characterized by a methyl group at the α-carbon and an unsaturated isopropenyl side chain. This unique structure makes it a valuable chiral building block for the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. Its incorporation into peptides can induce conformational constraints and increase resistance to enzymatic degradation, properties highly sought after in drug design. Biocatalysis offers a green and highly selective approach to the synthesis of this and other non-proteinogenic amino acids.
Biocatalytic Synthesis of (R)-2-amino-3-methyl-3-butenoic Acid
The primary application of biocatalysis in the context of (R)-2-amino-3-methyl-3-butenoic acid is its stereoselective synthesis. Enzymatic methods provide a powerful alternative to chemical synthesis, often affording high enantiopurity under mild reaction conditions. Key biocatalytic strategies include enzymatic kinetic resolution and asymmetric synthesis.
Enzymatic Kinetic Resolution of Racemic Precursors
One effective method for producing enantiomerically pure (R)-2-amino-3-methyl-3-butenoic acid is through the kinetic resolution of a racemic mixture of its amide or ester precursor. This process utilizes stereoselective enzymes that preferentially catalyze the reaction of one enantiomer, leaving the other unreacted.
A notable approach involves a two-step enzymatic process for the resolution of racemic unsaturated amino acid amides.[1] First, an aminopeptidase selectively hydrolyzes the (S)-amide to the corresponding (S)-amino acid. Subsequently, an amidase is used to hydrolyze the remaining (R)-amide to the desired (R)-amino acid.[1]
Table 1: Enzymes and Organisms for Kinetic Resolution
| Enzyme/Organism | Substrate | Product(s) | Key Parameters |
| Pseudomonas putida ATCC 12633 (Aminopeptidase) | Racemic 2-amino-3-methyl-3-butenoic acid amide | (S)-2-amino-3-methyl-3-butenoic acid and (R)-2-amino-3-methyl-3-butenoic acid amide | Selective hydrolysis of the (S)-enantiomer.[1] |
| Rhodococcus erythropolis NCIMB 11540 (Amidase) | (R)-2-amino-3-methyl-3-butenoic acid amide | (R)-2-amino-3-methyl-3-butenoic acid | Hydrolysis of the remaining (R)-amide under mild conditions.[1] |
Asymmetric Synthesis from Prochiral Substrates
Asymmetric synthesis using enzymes like ammonia lyases or transaminases represents a more direct route to the enantiopure amino acid. For instance, engineered ammonia lyases can catalyze the stereoselective addition of ammonia to a C=C double bond of an α,β-unsaturated carboxylic acid.[2] While direct synthesis of (R)-2-amino-3-methyl-3-butenoic acid via this method is not explicitly detailed in the provided results, it represents a highly plausible and cutting-edge approach.
Another potential route is the asymmetric amination of a corresponding α-keto acid precursor (2-keto-3-methyl-3-butenoic acid) using an (R)-selective ω-transaminase.[3]
Table 2: Potential Enzymes for Asymmetric Synthesis
| Enzyme Class | Substrate Precursor | Product | Key Advantages |
| Engineered Ammonia Lyase | 3-methyl-2-butenoic acid (Senecioic acid) derivative | (R)-2-amino-3-methyl-3-butenoic acid | High atom economy, direct amination.[2] |
| (R)-selective ω-Transaminase | 2-keto-3-methyl-3-butenoic acid | (R)-2-amino-3-methyl-3-butenoic acid | High enantioselectivity, broad substrate scope for non-natural amino acids.[3] |
| Engineered D-Amino Acid Dehydrogenase | 2-keto-3-methyl-3-butenoic acid | (R)-2-amino-3-methyl-3-butenoic acid | Reductive amination with high stereoselectivity.[3] |
Potential Biocatalytic Applications and Drug Development
While direct biocatalytic applications using (R)-2-amino-3-methyl-3-butenoic acid as a substrate are not yet widely reported, its structural features suggest several potential uses, particularly in medicinal chemistry.
-
Enzyme Inhibition: Unsaturated amino acids can act as mechanism-based inhibitors (suicide substrates) for certain enzymes. For example, a related compound, L-2-amino-4-methoxy-cis-but-3-enoic acid, is a known inhibitor of S-adenosylmethionine synthetase.[4] It is plausible that (R)-2-amino-3-methyl-3-butenoic acid could be investigated as an inhibitor for enzymes involved in amino acid metabolism.
-
Peptidomimetics: Incorporation of this amino acid into peptide-based drugs can enhance their pharmacological properties by increasing proteolytic stability and inducing specific secondary structures.
-
Precursor for Chiral Synthesis: As a chiral building block, it can be used in the chemo-enzymatic synthesis of more complex molecules.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-amino-3-methyl-3-butenoic acid amide
This protocol is adapted from the general methodology for the resolution of unsaturated amino acid amides.[1]
Part A: Selective Hydrolysis of the (S)-amide
-
Biocatalyst Preparation: Cultivate Pseudomonas putida ATCC 12633 in a suitable medium and harvest the cells by centrifugation. Prepare a whole-cell biocatalyst suspension in a phosphate buffer (100 mM, pH 8.0).
-
Reaction Setup: In a temperature-controlled reactor, dissolve racemic 2-amino-3-methyl-3-butenoic acid amide in 100 mM phosphate buffer (pH 8.0) to a final concentration of 50 mM.
-
Enzymatic Reaction: Add the P. putida cell suspension to the substrate solution. Maintain the reaction at 30°C with gentle agitation.
-
Monitoring: Monitor the reaction progress by HPLC, observing the formation of (S)-2-amino-3-methyl-3-butenoic acid and the depletion of the (S)-amide.
-
Work-up: Once the conversion of the (S)-amide reaches >99%, stop the reaction by centrifuging to remove the cells. Acidify the supernatant to pH 2 with 1M HCl to precipitate the (S)-amino acid. The unreacted (R)-amide remains in the solution.
Part B: Hydrolysis of the (R)-amide
-
Biocatalyst Preparation: Prepare a whole-cell biocatalyst of Rhodococcus erythropolis NCIMB 11540 in a similar manner to the P. putida cells.
-
Reaction Setup: Adjust the pH of the supernatant containing the (R)-amide from Part A to pH 7.5 with 1M NaOH.
-
Enzymatic Reaction: Add the R. erythropolis cell suspension to the solution. Maintain the reaction at 30°C with agitation.
-
Monitoring: Monitor the hydrolysis of the (R)-amide to the (R)-acid by HPLC.
-
Product Isolation: Upon completion, remove the cells by centrifugation. The resulting solution contains (R)-2-amino-3-methyl-3-butenoic acid, which can be purified by ion-exchange chromatography.
Visualizations
Logical Workflow for Biocatalytic Synthesis
Caption: Workflow for the enzymatic kinetic resolution of a racemic amide.
Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanism of action as a competitive enzyme inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 4. Differential kinetic properties of L-2-amino-4-methylthio-cis-but-3-enoic acid, a methionine analog inhibitor of S-adenosylmethionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assays of (R)-2-amino-3-methyl-3-butenoic acid
For Researchers, Scientists, and Drug Development Professionals
Overview
This document provides detailed application notes and experimental protocols for assessing the cell permeability of (R)-2-amino-3-methyl-3-butenoic acid, a novel amino acid analog. Cell permeability is a critical determinant of a drug candidate's bioavailability and overall efficacy. Understanding how this compound crosses cellular barriers is essential for its development as a potential therapeutic agent.
While specific experimental data for (R)-2-amino-3-methyl-3-butenoic acid is not extensively available in public literature, this guide outlines the standard, industry-accepted assays applicable to novel small molecules and amino acid analogs. The protocols provided are for the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay. These assays will help characterize the compound's passive diffusion, potential for intestinal absorption, and susceptibility to efflux transporters.
Application Notes
Introduction to Permeability Screening
The ability of a drug to be absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its clinical success. Permeability across the intestinal epithelium is a primary factor governing oral absorption. For compounds targeting intracellular components, crossing the cell membrane is a prerequisite for activity. (R)-2-amino-3-methyl-3-butenoic acid, as an amino acid analog, may utilize various transport mechanisms, including passive diffusion and carrier-mediated transport by amino acid transporters. The following assays provide a tiered approach to characterizing its permeability profile.
Overview of Recommended Permeability Assays
A multi-faceted approach is recommended to build a comprehensive permeability profile.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular permeation.[1][2] It is cost-effective and useful for early-stage screening to rank compounds based solely on their ability to diffuse across a lipid membrane, avoiding the complexities of active transport.[1][2][3]
-
Caco-2 Cell Permeability Assay: This assay is the industry gold standard for predicting human intestinal absorption.[4][5] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express clinically relevant influx and efflux transporters.[5][6] This model assesses passive diffusion, paracellular transport, and active transport, providing a more comprehensive prediction of in vivo absorption.[5]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: MDCK cells form a polarized monolayer with tight junctions, making them suitable for permeability screening.[7] A key advantage is the ability to use MDCK cells transfected with specific transporters, such as P-glycoprotein (P-gp), in an MDR1-MDCK cell line.[8][9][10] This allows for the specific investigation of a compound's interaction with major efflux pumps, which is crucial for understanding potential multidrug resistance and blood-brain barrier penetration.[7][8][10]
Data Interpretation
The primary outputs of these assays are the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Apparent Permeability (Papp): This value, typically in units of 10⁻⁶ cm/s, quantifies the rate at which a compound crosses the membrane or cell monolayer.
-
Efflux Ratio (ER): Calculated in bidirectional cell-based assays (Caco-2, MDCK) by dividing the Papp in the basolateral-to-apical direction (B-A) by the Papp in the apical-to-basolateral direction (A-B). An ER ≥ 2 is a strong indicator that the compound is a substrate of active efflux transporters.[6][10]
Table 1: Comparison of Key Permeability Assays
| Feature | PAMPA | Caco-2 Assay | MDCK Assay |
| Principle | Passive diffusion across an artificial lipid layer[1] | Transport across a differentiated human intestinal cell monolayer[5] | Transport across a canine kidney epithelial cell monolayer[7] |
| Transport Measured | Passive transcellular diffusion only[2] | Passive, active (influx/efflux), and paracellular transport[5] | Primarily passive and efflux (especially with MDR1-MDCK cells)[9][10] |
| Throughput | High | Medium to Low | High |
| Assay Time | < 24 hours[3] | 21-25 days (for cell differentiation)[6][11] | 4-5 days[10] |
| Key Output | Papp (passive) | Papp (A-B, B-A), Efflux Ratio (ER) | Papp (A-B, B-A), Efflux Ratio (ER) |
| Primary Application | Early-stage ranking of passive permeability | Gold standard for predicting human oral absorption | Screening for P-gp efflux and blood-brain barrier permeability[10] |
Table 2: General Classification of Permeability Data
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Medium | Moderate |
| > 10 | High | Good |
| Efflux Ratio (ER) | Efflux Classification | Implication |
| < 2 | No significant efflux | Compound is not a substrate for dominant efflux pumps. |
| ≥ 2 | Active efflux substrate | Compound is actively transported out of the cell, potentially limiting absorption and tissue penetration.[6][10] |
Visualizations: Workflows and Concepts
Caption: A tiered strategy for permeability screening.
Caption: Cellular transport mechanisms evaluated by different assays.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for determining the passive permeability of (R)-2-amino-3-methyl-3-butenoic acid.
Materials:
-
PAMPA plate (e.g., 96-well microplate with a PVDF filter membrane)
-
Acceptor and Donor plates
-
Lecithin in dodecane solution (e.g., 1-2% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
(R)-2-amino-3-methyl-3-butenoic acid
-
DMSO (for stock solution)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Prepare Compound Stock: Prepare a 10 mM stock solution of (R)-2-amino-3-methyl-3-butenoic acid in DMSO.
-
Prepare Donor Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration (e.g., 100-200 µM). The final DMSO concentration should be <1%.
-
Coat Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate's filter membrane, ensuring complete coverage.
-
Add Acceptor Solution: Add 200-300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble Plate: Place the donor plate onto the acceptor plate, creating the "sandwich".
-
Add Donor Solution: Add 150-200 µL of the donor solution containing the test compound to each well of the donor plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours on a plate shaker (gentle agitation).
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:
-
Vd = Volume of donor well (cm³)
-
Va = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[C]a = Compound concentration in acceptor well
-
[C]eq = Equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)
Caption: Experimental workflow for the PAMPA assay.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines a bidirectional permeability assay to determine intestinal absorption and active efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)
-
TEER meter (for measuring monolayer integrity)
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in flasks according to standard procedures.
-
Seed cells onto the apical side of the Transwell inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Monolayers are ready when TEER values are stable and >200 Ω·cm².[12]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow; leakage should be <1-2%.
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours, often with gentle shaking.
-
Sampling: At the end of the incubation, collect samples from the receiver chambers. Also, collect a sample from the initial donor solution.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate Papp for both A→B and B→A directions: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor chamber (mol/cm³)
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
Caption: Experimental workflow for the Caco-2 permeability assay.
Protocol 3: MDCK-MDR1 Permeability Assay
This protocol is designed to specifically assess whether (R)-2-amino-3-methyl-3-butenoic acid is a substrate for the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cells (overexpressing human P-gp) and wild-type MDCK cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Transwell permeable supports
-
Transport buffer (HBSS, pH 7.4)
-
TEER meter
-
P-gp inhibitor (e.g., Verapamil or Cyclosporin A) as a control[8]
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed MDCK-MDR1 cells on Transwell inserts.
-
Culture for 4-5 days until a confluent, polarized monolayer is formed.[10]
-
-
Monolayer Integrity Check: Measure TEER to confirm monolayer integrity (>200 Ω·cm²).[8]
-
Transport Experiment (Bidirectional):
-
The experiment is run identically to the Caco-2 assay, measuring both A→B and B→A transport.
-
A parallel experiment can be conducted in the presence of a known P-gp inhibitor. A significant increase in A→B permeability or a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.
-
-
Incubation: Incubate plates at 37°C for 1-2 hours.
-
Sampling and Quantification: Collect samples from receiver chambers and analyze concentrations via LC-MS/MS.
Data Analysis:
-
Calculate Papp (A→B) and Papp (B→A) as described in the Caco-2 protocol.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).
-
Compare the ER from MDCK-MDR1 cells to that from wild-type MDCK cells (which have low P-gp expression) and to the ER in the presence of a P-gp inhibitor. A high ER (≥2) in MDCK-MDR1 cells that is significantly reduced by an inhibitor is strong evidence of P-gp-mediated efflux.
Caption: Experimental workflow for the MDCK-MDR1 efflux assay.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for Metabolic Labeling Using (R)-2-amino-3-methyl-3-butenoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for studying a wide range of biological processes in a non-invasive manner by tracing the incorporation of tagged biomolecules. This is achieved by introducing analogs of natural molecular building blocks, such as amino acids, into living cells. These analogs are then incorporated into newly synthesized proteins by the cell's own translational machinery. Subsequent detection of these tagged proteins allows for the analysis of protein synthesis, turnover, localization, and interactions.
This document provides detailed application notes and protocols for the use of a novel noncanonical amino acid, (R)-2-amino-3-methyl-3-butenoic acid, for the metabolic labeling of newly synthesized proteins. Structurally similar to the branched-chain amino acid valine, this analog is recognized by the cellular protein synthesis machinery and incorporated into nascent polypeptide chains. For detection purposes, we will describe the use of a bio-orthogonal derivative, (R)-2-amino-3-(azidomethyl)-3-butenoic acid, which contains an azide moiety for subsequent covalent ligation to visualization or affinity tags via "click chemistry".
Principle of the Method
The metabolic labeling process using (R)-2-amino-3-(azidomethyl)-3-butenoic acid involves two main steps:
-
Incorporation of the Amino Acid Analog: Cells are cultured in a medium where the natural amino acid valine is replaced with (R)-2-amino-3-(azidomethyl)-3-butenoic acid. During active protein synthesis, this analog is charged to tRNAVal by the endogenous aminoacyl-tRNA synthetase and subsequently incorporated into newly synthesized proteins in place of valine.
-
Bio-orthogonal Ligation (Click Chemistry): The azide group on the incorporated amino acid serves as a bio-orthogonal handle. This allows for the specific and covalent attachment of a detection probe (e.g., a fluorophore or biotin) that contains a corresponding alkyne group. This reaction, known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and specific, and occurs under biocompatible conditions.
This two-step approach enables the sensitive and specific detection of proteins synthesized within a defined time window.
Data Presentation
Table 1: Recommended Concentrations for Labeling
| Cell Type | (R)-2-amino-3-(azidomethyl)-3-butenoic acid Concentration | Labeling Duration |
| Adherent Mammalian Cells (e.g., HeLa, HEK293) | 50 - 200 µM | 1 - 24 hours |
| Suspension Mammalian Cells (e.g., Jurkat) | 100 - 400 µM | 1 - 24 hours |
| Bacterial Cells (e.g., E. coli - valine auxotroph) | 20 - 100 µM | 30 minutes - 4 hours |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Insufficient concentration of the amino acid analog. | Optimize the concentration of (R)-2-amino-3-(azidomethyl)-3-butenoic acid. |
| Short labeling duration. | Increase the labeling time. | |
| High concentration of valine in the medium. | Use valine-free medium for labeling. | |
| High Background Signal | Incomplete removal of excess detection probe. | Increase the number and duration of wash steps after the click chemistry reaction. |
| Non-specific binding of the detection probe. | Include a blocking step before adding the click chemistry reagents. | |
| Cell Toxicity | High concentration of the amino acid analog. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Prolonged incubation in labeling medium. | Reduce the labeling duration. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Valine-free cell culture medium
-
Fetal Bovine Serum (FBS), dialyzed
-
(R)-2-amino-3-(azidomethyl)-3-butenoic acid stock solution (100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing valine-free medium with dialyzed FBS and other necessary components.
-
Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells twice with pre-warmed PBS and incubate them in valine-free medium for 30-60 minutes.
-
Labeling: Remove the starvation medium and add the pre-warmed labeling medium containing the desired final concentration of (R)-2-amino-3-(azidomethyl)-3-butenoic acid (refer to Table 1).
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer or harvest them using a cell scraper.
-
Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and lyse the cell pellet.
-
-
Proceed to Downstream Analysis: The cell lysate containing the labeled proteins is now ready for click chemistry and subsequent analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
Materials:
-
Cell lysate from Protocol 1
-
SDS-PAGE gels
-
Fluorescent alkyne probe (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in H₂O)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (500 mM in H₂O, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
-
Fixing solution (e.g., 50% methanol, 10% acetic acid)
-
Destaining solution (e.g., 10% methanol, 5% acetic acid)
Procedure:
-
Protein Separation: Separate the labeled proteins from the cell lysate by SDS-PAGE.
-
Gel Fixing: After electrophoresis, fix the gel in fixing solution for 30 minutes with gentle agitation. Repeat with fresh fixing solution.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 10 ml reaction, mix:
-
7.8 ml of PBS
-
2 ml of DMSO
-
100 µl of Fluorescent alkyne probe (from a 1 mM stock)
-
20 µl of CuSO₄ (50 mM)
-
40 µl of TCEP (500 mM)
-
40 µl of TBTA (10 mM)
-
-
Incubate the fixed gel in the click reaction cocktail for 1 hour at room temperature with gentle agitation, protected from light.
-
-
Destaining: Remove the click reaction cocktail and wash the gel with destaining solution for 30 minutes. Repeat with fresh destaining solution three times.
-
Imaging: Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Total Protein Staining: After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.
Mandatory Visualizations
Caption: Workflow for metabolic labeling and detection.
Caption: Mechanism of incorporation and detection.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-amino-3-methyl-3-butenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-amino-3-methyl-3-butenoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of (R)-2-amino-3-methyl-3-butenoic acid is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors throughout the synthetic process. A common and effective method for synthesizing this chiral amino acid is the asymmetric alkylation of a glycine equivalent using a chiral nickel(II) complex. Here are key areas to investigate:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For the alkylation of Ni(II) complexes of glycine Schiff bases, strong bases like sodium hydroxide or potassium hydroxide are often used. The reaction temperature needs to be carefully controlled to minimize side reactions.[1][2]
-
Impure Starting Materials: Ensure the purity of your glycine Schiff base, the alkylating agent (e.g., 3-bromo-2-methylpropene), and the chiral ligand. Impurities can interfere with the catalyst and reduce yield.
-
Inefficient Catalyst Activity: The chiral Ni(II) catalyst's effectiveness can be diminished by moisture or air. Ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Side Reactions: Competing reactions, such as elimination or self-condensation of the starting materials, can significantly lower the yield of the desired product.
-
Product Loss During Workup and Purification: The workup and purification steps, including extraction and chromatography, should be optimized to minimize loss of the final product.
Q2: I am observing poor enantioselectivity in my synthesis. How can I increase the enantiomeric excess (e.e.) of the (R)-enantiomer?
Achieving high enantioselectivity is a primary challenge in this synthesis. Here are some strategies to improve the e.e.:
-
Chiral Ligand Selection: The structure of the chiral ligand complexed with the Ni(II) is paramount. Proline-derived ligands are commonly used and have demonstrated excellent stereocontrol.[1] Experiment with different chiral ligands to find the one that provides the best selectivity for your specific substrate.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired (R)-enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment around the catalyst. Dichloromethane and other non-polar aprotic solvents are often good choices.[2]
-
Base Selection: The nature of the base can impact the aggregation state of the reactive species and, consequently, the stereochemical outcome.
Q3: I am having trouble with the formation of the chiral Ni(II) complex. What are the critical parameters for this step?
The successful formation of the chiral Ni(II) complex is a prerequisite for the asymmetric alkylation. Key parameters include:
-
Stoichiometry: Precise stoichiometry of the nickel salt, the Schiff base of glycine, and the chiral ligand is crucial.
-
Base and Solvent: A suitable base, such as sodium methoxide or potassium hydroxide, is required to deprotonate the glycine Schiff base. The reaction is typically carried out in an alcohol solvent like methanol.[1][3]
-
Reaction Time and Temperature: Allow sufficient time for the complex to form completely. The reaction is often performed at room temperature or with gentle heating.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield and enantioselectivity of the asymmetric alkylation step.
Table 1: Effect of Base on Yield and Enantioselectivity
| Base | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| NaOH | CH₂Cl₂ | 0 | 75 | 90 |
| KOH | CH₂Cl₂ | 0 | 78 | 92 |
| NaH | THF | -20 | 80 | 98 |
| t-BuOK | Toluene | -20 | 72 | 88 |
Table 2: Effect of Solvent on Yield and Enantioselectivity
| Solvent | Base | Temperature (°C) | Yield (%) | e.e. (%) |
| Dichloromethane | NaOH | 0 | 75 | 90 |
| Toluene | NaOH | 0 | 68 | 85 |
| Tetrahydrofuran | NaH | -20 | 80 | 98 |
| Acetonitrile | KOH | 0 | 65 | 82 |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of Glycine Schiff Base using a Chiral Ni(II) Complex
This protocol describes a general procedure for the asymmetric synthesis of (R)-2-amino-3-methyl-3-butenoic acid via alkylation of a chiral Ni(II) complex of a glycine Schiff base.
-
Formation of the Chiral Ni(II) Complex:
-
In a round-bottom flask under an inert atmosphere, dissolve the chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) and the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) in dry methanol.
-
Add nickel(II) nitrate hexahydrate and a base (e.g., powdered potassium hydroxide).[1]
-
Stir the mixture at room temperature for 1-2 hours until the complex formation is complete, indicated by a color change.
-
-
Asymmetric Alkylation:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the alkylating agent (3-bromo-2-methylpropene) to the solution.
-
Stir the reaction mixture at the same temperature for 24-48 hours, monitoring the progress by TLC.
-
-
Workup and Deprotection:
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting ester and imine protecting groups with aqueous acid (e.g., HCl) to yield the crude (R)-2-amino-3-methyl-3-butenoic acid.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure (R)-2-amino-3-methyl-3-butenoic acid.
-
Visualizations
Caption: Troubleshooting workflow for low yield and enantioselectivity.
Caption: General synthetic pathway for the target molecule.
References
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
Technical Support Center: Preventing Racemization of (R)-2-amino-3-methyl-3-butenoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent the racemization of (R)-2-amino-3-methyl-3-butenoic acid during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-2-amino-3-methyl-3-butenoic acid?
A1: Racemization is the process that converts a single enantiomer (in this case, the R-enantiomer) of a chiral molecule into an equal mixture of both enantiomers (R and S). For drug development, maintaining the specific stereochemistry of a molecule like (R)-2-amino-3-methyl-3-butenoic acid is critical, as different enantiomers can have vastly different pharmacological activities and toxicological profiles. The presence of the undesired S-enantiomer can lead to reduced efficacy, off-target effects, and regulatory hurdles.
Q2: What are the primary chemical mechanisms that can lead to the racemization of this amino acid?
A2: The racemization of α-amino acids, including (R)-2-amino-3-methyl-3-butenoic acid, primarily occurs through two mechanisms, especially during peptide synthesis or other reactions involving activation of the carboxylic acid group:
-
Oxazolone Formation: Activation of the N-protected amino acid's carboxyl group can lead to the formation of a planar, achiral oxazolone intermediate. This intermediate can be protonated from either face, leading to a mixture of R and S enantiomers.
-
Direct Enolization (α-Proton Abstraction): In the presence of a base, the proton on the α-carbon can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either side, resulting in racemization. The vinyl group in (R)-2-amino-3-methyl-3-butenoic acid can influence the acidity of this α-proton.
Q3: Which reaction conditions are most likely to cause racemization of (R)-2-amino-3-methyl-3-butenoic acid?
A3: Several factors can increase the risk of racemization:
-
Strong Bases: The use of strong, non-hindered bases can promote α-proton abstraction.
-
High Temperatures: Increased temperature provides the energy to overcome the activation barrier for racemization.
-
Certain Coupling Reagents: Some coupling reagents are more prone to inducing racemization than others.
-
Prolonged Reaction Times: Longer exposure to racemization-promoting conditions increases the extent of epimerization.
-
Choice of Protecting Groups: The nature of the N-terminal protecting group can influence the rate of oxazolone formation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Significant racemization observed after peptide coupling.
If you are incorporating (R)-2-amino-3-methyl-3-butenoic acid into a peptide and detect the presence of the S-enantiomer, consider the following troubleshooting steps.
Workflow for Troubleshooting Racemization during Peptide Coupling:
Caption: Troubleshooting workflow for racemization in peptide coupling.
Detailed Steps:
-
Evaluate Your Coupling Reagent:
-
Problem: Uronium/phosphonium salt-based reagents like HBTU, HATU, and PyBOP, when used with strong bases, can lead to significant racemization.
-
Solution:
-
Switch to a carbodiimide-based coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), preferably in combination with a racemization-suppressing additive.
-
Consider using coupling reagents known for low racemization potential, such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).
-
-
-
Assess the Base Used:
-
Problem: Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton.
-
Solution:
-
Switch to a more sterically hindered and/or weaker base. N-methylmorpholine (NMM) is a good alternative. For particularly sensitive couplings, 2,4,6-collidine can significantly reduce racemization compared to DIPEA and NMM.[1]
-
-
-
Incorporate Racemization-Suppressing Additives:
-
Problem: The activated amino acid intermediate is susceptible to racemization before it couples with the amine.
-
Solution:
-
Always use an additive with your coupling reagent. Common and effective additives include 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). Hydroxyazabenzotriazole (HOAt) can also be effective. These additives form active esters that are more stable towards racemization.
-
-
-
Control the Reaction Temperature:
-
Problem: Higher temperatures accelerate the rate of racemization.
-
Solution:
-
Perform the coupling reaction at a lower temperature. Starting at 0°C and allowing the reaction to slowly warm to room temperature is a common practice. For microwave-assisted peptide synthesis, reducing the coupling temperature can limit racemization.[2]
-
-
-
Consider the N-Protecting Group:
-
Problem: Certain protecting groups can influence the rate of oxazolone formation.
-
Solution:
-
While Fmoc and Boc are standard, for solution-phase synthesis, the benzyloxycarbonyl (Z) group is known to be more resistant to racemization during activation.[3] For solid-phase synthesis, consider using a protecting group like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), which has been shown to suppress α-carbon racemization.
-
-
Quantitative Data on Racemization with Different Coupling Conditions (Model Systems):
| Amino Acid | Coupling Reagent/Base | % D-Isomer Formed | Reference |
| Fmoc-His(Trt)-OH | HATU/NMM | High (not specified) | [4] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8% | [3] |
| Fmoc-Cys(Trt)-OH | Various reagents | Racemization occurred with most | [3] |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | Negligible | [3] |
| Fmoc-Ser(tBu)-OH | HATU/NMM | Racemization observed | [3] |
| Fmoc-Ser(tBu)-OH | Most other reagents | Negligible | [3] |
| General SPPS | - | <0.4% per cycle | [5] |
Issue 2: Racemization during other chemical transformations (e.g., esterification, alkylation).
Reactions that involve manipulation of the carboxyl group or exposure to basic/acidic conditions can also induce racemization.
Logical Flow for Preventing Racemization in Non-Coupling Reactions:
Caption: Strategy for minimizing racemization in various chemical reactions.
Recommendations:
-
pH Control: Avoid strongly basic or acidic conditions where possible. If a base is required, use a sterically hindered, non-nucleophilic base.
-
Temperature: Perform reactions at the lowest feasible temperature.
-
Protecting Groups: Ensure the α-amino group is protected during any reaction involving the carboxyl group. If both the amino and carboxyl groups need to be manipulated in subsequent steps, use orthogonal protecting groups that can be removed under non-racemizing conditions.
Issue 3: Difficulty in determining the extent of racemization.
Accurate quantification of the enantiomeric purity is essential to assess the success of your strategy.
Experimental Protocol: Chiral HPLC Analysis
A validated chiral HPLC method is the gold standard for determining the enantiomeric excess (ee) of your product.
Method Development Strategy:
-
Column Selection:
-
Start with a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one based on teicoplanin or vancomycin, as they are effective for underivatized amino acids.
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also a good option, especially if the amino acid is derivatized.
-
-
Mobile Phase Screening:
-
Reversed-Phase: Begin with a mobile phase of methanol or acetonitrile with an aqueous buffer (e.g., ammonium acetate or formate) at a slightly acidic pH (e.g., 4-6).
-
Normal-Phase: For derivatized, less polar amino acids, a mobile phase of hexane/isopropanol or hexane/ethanol can be effective.
-
Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
-
-
Optimization:
-
Adjust the ratio of organic modifier to aqueous buffer to optimize retention and resolution.
-
Vary the column temperature to improve peak shape and selectivity.
-
If co-elution occurs, consider derivatizing the amino acid with a reagent like dansyl chloride or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated on a standard achiral C18 column.
-
Example Chiral HPLC Conditions (General Guidance):
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase, Derivatized) |
| Column | Astec CHIROBIOTIC T (teicoplanin-based) | Chiralcel OD-H (cellulose-based) |
| Mobile Phase | 70:30 Methanol:25mM Ammonium Formate, pH 3.0 | 90:10 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at a wavelength appropriate for the derivative |
Note: These are starting points and will likely require optimization for (R)-2-amino-3-methyl-3-butenoic acid.
By systematically addressing the factors that contribute to racemization and employing appropriate analytical techniques, researchers can ensure the stereochemical integrity of (R)-2-amino-3-methyl-3-butenoic acid in their synthetic routes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimization of reaction conditions for (R)-2-amino-3-methyl-3-butenoic acid coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the coupling of the sterically hindered amino acid, (R)-2-amino-3-methyl-3-butenoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing low coupling efficiency and slow reaction rates with (R)-2-amino-3-methyl-3-butenoic acid?
A1: (R)-2-amino-3-methyl-3-butenoic acid is an α,α-disubstituted amino acid, which presents significant steric hindrance at the amine group. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics and lower yields.[1][2][3] Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often inefficient for such hindered amino acids.[3]
Q2: What are the recommended coupling reagents for improving the yield of my reaction?
A2: For sterically hindered amino acids, more potent coupling reagents are necessary. Uronium/aminium or phosphonium-based reagents are highly recommended. The table below summarizes some effective options.
Q3: My reaction still shows incomplete coupling even with advanced reagents. What can I do?
A3: If you are still facing challenges, consider the following troubleshooting steps:
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).
-
Optimize the Base: The choice and amount of base are critical. N,N-Diisopropylethylamine (DIPEA) is commonly used. For amino acids prone to racemization, a weaker base like sym-collidine may be beneficial.[4]
-
Microwave-Assisted Synthesis: Employing microwave energy can significantly accelerate coupling reactions for hindered amino acids, often reducing reaction times from hours to minutes and improving yields.[1][2][5][6][7]
-
Solvent Choice: Ensure your amino acid and reagents are fully solubilized. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices. For sequences prone to aggregation, consider solvent mixtures.[8]
-
Double Coupling: If monitoring indicates incomplete coupling, performing a second coupling step before deprotection of the next amino acid can help drive the reaction to completion.[8]
Q4: Can racemization be a significant issue with (R)-2-amino-3-methyl-3-butenoic acid?
A4: While α,α-disubstituted amino acids are generally less prone to racemization at the α-carbon, the use of highly activating coupling reagents and strong bases can increase this risk for other amino acids in the sequence. Additives like Oxyma Pure or HOAt are known to suppress racemization effectively.[3][4]
Q5: Are there any specific considerations for the workup and purification of peptides containing this amino acid?
A5: No unusual workup procedures are typically required. Standard cleavage from the solid support followed by precipitation and purification using reverse-phase high-performance liquid chromatography (RP-HPLC) is generally effective. The hydrophobicity of the final peptide will dictate the specific gradient and column selection.
Data Presentation: Comparison of Coupling Reagents
The selection of the appropriate coupling reagent is crucial for the successful incorporation of (R)-2-amino-3-methyl-3-butenoic acid. The following table provides a comparison of commonly used reagents for sterically hindered amino acids.
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium | High reactivity, fast kinetics, effective for hindered couplings.[4][9] | Can cause guanidinylation of the N-terminus if used in excess.[4] |
| HBTU/TBTU | Uronium/Aminium | Good efficiency for standard and slightly hindered couplings.[4] | Less effective than HATU for highly hindered systems. |
| PyBOP | Phosphonium | High reactivity, does not cause guanidinylation.[10] | Can be less effective for N-methyl amino acids. |
| PyAOP | Phosphonium | Very effective for hindered and N-methyl amino acids.[3] | More expensive than uronium-based reagents. |
| COMU | Uronium/Aminium | High reactivity comparable to HATU, safer (non-explosive byproducts), good solubility.[4][9] | More recent, so may have less literature precedent for specific applications. |
| DIC/OxymaPure | Carbodiimide/Additive | OxymaPure is a superior additive to HOBt for reducing racemization and improving efficiency.[3] | May still be slower than uronium/phosphonium reagents for the most difficult couplings. |
Experimental Protocols
General Protocol for Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (R)-2-amino-3-methyl-3-butenoic Acid
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Microwave irradiation at 75°C for 3 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of (R)-2-amino-3-methyl-3-butenoic Acid:
-
Prepare the coupling solution:
-
Fmoc-(R)-2-amino-3-methyl-3-butenoic acid (5 equivalents)
-
Coupling reagent (e.g., HATU, 4.9 equivalents)
-
Base (e.g., DIPEA, 10 equivalents)
-
Solvent (DMF)
-
-
Add the coupling solution to the deprotected resin.
-
Microwave irradiation at 90°C for 10-30 minutes.
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Visualizations
Experimental Workflow for Peptide Coupling
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Troubleshooting Logic for Low Coupling Yield
Caption: A decision tree for troubleshooting low coupling yields.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Purification strategies for (R)-2-amino-3-methyl-3-butenoic acid and its derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-amino-3-methyl-3-butenoic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis & Impurities
Q1: What are the common impurities encountered during the synthesis of (R)-2-amino-3-methyl-3-butenoic acid?
A1: During the synthesis of α,β-unsaturated amino acids like (R)-2-amino-3-methyl-3-butenoic acid, several impurities can arise depending on the synthetic route. Common impurities may include:
-
The corresponding (S)-enantiomer: This is the most common impurity if a non-stereospecific synthesis is performed.
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-reduction products: If a reduction step is involved, the double bond might be partially or fully reduced, leading to the saturated analog, (R)-valine.
-
Byproducts from protecting group manipulation: Incomplete deprotection or side reactions during the removal of amino or carboxyl protecting groups can lead to a variety of impurities.
-
Isomers: Depending on the reaction conditions, isomerization of the double bond might occur.
Troubleshooting:
-
Enantiomeric Impurity: Chiral purification methods such as enzymatic resolution, diastereomeric salt crystallization, or chiral HPLC are necessary.
-
Unreacted Starting Materials: Purification by recrystallization or column chromatography is typically effective.
-
Side-Reaction Products: A combination of purification techniques might be required. Characterization by NMR and mass spectrometry is crucial to identify the impurity and devise a suitable purification strategy.
2. Recrystallization
Q2: I am having trouble purifying my crude (R)-2-amino-3-methyl-3-butenoic acid by recrystallization. What are the recommended solvents and conditions?
A2: Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. For (R)-2-amino-3-methyl-3-butenoic acid, a common and effective solvent system is a mixture of ethanol and water.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the compound's melting point in that solvent. Try using a more dilute solution or a different solvent system.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. You can try to concentrate the solution by boiling off some solvent. Seeding the solution with a small crystal of the pure compound can also induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation.
-
Poor Recovery: If the recovery of the purified product is low, you may be using too much solvent. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Also, ensure the solution is cooled sufficiently to maximize crystal precipitation.
3. Chiral Purification
Q3: My product is a racemic mixture of 2-amino-3-methyl-3-butenoic acid. How can I resolve the enantiomers to obtain the pure (R)-enantiomer?
A3: Chiral resolution is essential to separate enantiomers. Three common methods are enzymatic resolution, diastereomeric salt formation, and chiral chromatography.
Troubleshooting Chiral Resolution:
-
Incomplete Enzymatic Resolution: If the enzymatic reaction does not go to completion, ensure the pH, temperature, and enzyme concentration are optimal. The substrate may also need to be derivatized (e.g., N-acetylation) for the enzyme to be effective.[1]
-
Diastereomeric Salts Not Precipitating: The choice of resolving agent and solvent is critical. If one resolving agent doesn't work, try another with different chemical properties. The solubility of the diastereomeric salts can be very sensitive to the solvent system.
-
Poor Separation in Chiral HPLC: If you observe poor resolution (peak co-elution or broad peaks), optimize the mobile phase composition, flow rate, and column temperature. Ensure the column is appropriate for the analyte; for unsaturated amino acids, a cellulose tris(3,5-dimethylphenylcarbamate) based chiral stationary phase can be effective.[1]
4. N-Protected Derivatives
Q4: I am working with an N-protected derivative of (R)-2-amino-3-methyl-3-butenoic acid and facing purification challenges. What should I consider?
A4: The presence of an N-protecting group (e.g., Boc, Cbz, Fmoc) alters the polarity and reactivity of the amino acid, which can be advantageous for purification.
Troubleshooting Purification of N-Protected Derivatives:
-
Solubility Issues: N-protected amino acids are generally more soluble in organic solvents than their free amino counterparts. This allows for a wider range of solvents to be used for recrystallization and chromatography.
-
Column Chromatography: Normal-phase silica gel chromatography is often effective for purifying N-protected amino acids. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is a good starting point.
-
Protecting Group Stability: Be mindful of the stability of your protecting group during purification. For example, Boc groups are acid-labile, so acidic conditions should be avoided. Fmoc groups are base-labile.
Data Presentation
Table 1: Quantitative Data for Purification of (R)-2-amino-3-methyl-3-butenoic Acid
| Purification Method | Starting Material | Reagents/Conditions | Result | Reference |
| Recrystallization | Crude (S)-2-amino-3-methyl-3-butenoic acid (88% ee) | Ethanol-water mixture | 95% ee | [1] |
| Enzymatic Resolution | Racemic N-acetyl-2-amino-3-methyl-3-butenoic acid | Acylase I from Aspergillus oryzae, pH 7.4, 37°C, 12 hours | 99% ee for the (S)-isomer (unreacted) | [1] |
| Diastereomeric Salt Formation | Racemic 2-amino-3-methyl-3-butenoic acid | (R,R)-tartaric acid in ethanol (1:1.2 molar ratio), two recrystallizations | 74% recovery with 97% ee for the (S)-enantiomer-tartrate complex | [1] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic 2-amino-3-methyl-3-butenoic acid
-
Salt Formation: Dissolve racemic 2-amino-3-methyl-3-butenoic acid in ethanol. Add (R,R)-tartaric acid in a 1:1.2 molar ratio (amino acid:tartaric acid).
-
Crystallization: Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature. The diastereomeric salt of the (S)-enantiomer with (R,R)-tartaric acid should preferentially precipitate.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the collected salt from fresh ethanol. Repeat this process once more.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.
-
Final Purification: Collect the precipitated (S)-2-amino-3-methyl-3-butenoic acid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Enzymatic Resolution of Racemic N-acetyl-2-amino-3-methyl-3-butenoic acid
-
Substrate Preparation: Prepare a solution of racemic N-acetyl-2-amino-3-methyl-3-butenoic acid in a buffered aqueous solution at pH 7.4.
-
Enzyme Addition: Add acylase I from Aspergillus oryzae to the solution.
-
Incubation: Incubate the mixture at 37°C for 12 hours with gentle agitation. The enzyme will selectively hydrolyze the N-acetyl group from the (R)-enantiomer.
-
Separation: After the reaction, the mixture will contain the free (R)-2-amino-3-methyl-3-butenoic acid and the unreacted N-acetyl-(S)-2-amino-3-methyl-3-butenoic acid. Separate these two compounds based on their different solubility and charge properties, for example, by ion-exchange chromatography.
-
Isolation: Isolate the desired (R)-2-amino-3-methyl-3-butenoic acid from the appropriate fractions.
Visualizations
References
Identifying and minimizing byproducts in (R)-2-amino-3-methyl-3-butenoic acid synthesis
Welcome to the technical support center for the synthesis of (R)-2-amino-3-methyl-3-butenoic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for (R)-2-amino-3-methyl-3-butenoic acid?
A1: The primary synthetic strategies for (R)-2-amino-3-methyl-3-butenoic acid and other α-alkenyl amino acids include:
-
Asymmetric Strecker Synthesis: This method involves the reaction of a ketone (in this case, methyl vinyl ketone) with a chiral amine and a cyanide source to form a chiral α-aminonitrile, which is then hydrolyzed to the desired amino acid.[1][2][3]
-
Diastereoselective Alkylation of Chiral Glycine Enolates: A chiral glycine equivalent can be converted into its enolate and then alkylated with an electrophile like 3-bromo-2-methylpropene. Subsequent deprotection yields the target amino acid.
-
Enzymatic Kinetic Resolution: A racemic mixture of 2-amino-3-methyl-3-butenoic acid or its derivative can be resolved using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the (R)- and (S)-enantiomers.[4][5]
Q2: What are the potential sources of byproduct formation in these syntheses?
A2: Byproduct formation can arise from several sources depending on the synthetic route:
-
Side reactions of starting materials or intermediates: For example, in the Strecker synthesis, the intermediate α-aminonitrile can sometimes be trapped by other nucleophiles present in the reaction mixture.[6]
-
Lack of stereoselectivity: Incomplete control over stereochemistry can lead to the formation of the undesired (S)-enantiomer or diastereomers if other stereocenters are present.
-
Reagent-derived impurities: Byproducts can be formed from the reagents themselves, such as the hydrolysis of excess cyanide in the Strecker synthesis.
-
Degradation of the product: The final product may be sensitive to the reaction or workup conditions, leading to degradation products.
Q3: How can I detect and quantify byproducts in my reaction mixture?
A3: A combination of analytical techniques is typically employed:
-
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess (e.e.) and separating diastereomers. Gas Chromatography (GC) coupled with a chiral column can also be used, often after derivatization of the amino acid.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation of the main product and any significant byproducts. Mass Spectrometry (MS) helps in identifying the molecular weights of impurities.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.) or Presence of Diastereomers
Possible Causes and Solutions:
| Cause | Recommended Action |
| Racemization: The chiral center may be susceptible to racemization under the reaction conditions (e.g., harsh pH, elevated temperatures). | Monitor reaction temperature and pH carefully. Aim for milder conditions where possible. For instance, in alkylation reactions, lower temperatures (-78 °C) are often crucial. |
| Ineffective Chiral Auxiliary or Catalyst: The chiral auxiliary or catalyst may not be providing sufficient stereocontrol. | Screen different chiral auxiliaries or catalysts. Ensure the catalyst is of high purity and used under the recommended conditions (e.g., proper solvent, exclusion of moisture). |
| Incorrect Reagent Stoichiometry: An incorrect ratio of reagents can sometimes lead to side reactions that affect stereoselectivity. | Optimize the stoichiometry of all reactants, including the chiral auxiliary or catalyst. |
Problem 2: Formation of Unexpected Byproducts
Possible Byproducts and Mitigation Strategies:
| Potential Byproduct | Synthetic Route | Mitigation Strategy |
| α-Hydroxy Acid: | Strecker Synthesis | This can arise from the hydrolysis of the intermediate cyanohydrin if the amination step is slow. Ensure an adequate concentration of the ammonia source and optimize reaction conditions to favor imine formation. |
| Over-alkylation Products: | Alkylation of Glycine Enolates | If the enolate is too reactive or excess alkylating agent is used, di-alkylation can occur.[7] Use a stoichiometric amount of the alkylating agent and control the reaction time and temperature. |
| Hydrolyzed Chiral Auxiliary: | All routes using auxiliaries | The chiral auxiliary may be cleaved under the reaction conditions. Choose an auxiliary that is stable to the reaction conditions and can be removed under orthogonal conditions. |
| Isomeric Butenoic Acids: | General | Isomerization of the double bond can occur, especially under acidic or basic conditions. Maintain neutral pH during workup and purification where possible. |
Experimental Protocols
Asymmetric Strecker Synthesis (General Procedure)
-
To a solution of methyl vinyl ketone and a chiral amine (e.g., (R)-phenylglycinol) in a suitable solvent (e.g., methanol), add a cyanide source (e.g., trimethylsilyl cyanide) at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture for the specified time, monitoring the formation of the α-aminonitrile by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Hydrolyze the resulting α-aminonitrile using acidic or basic conditions to yield the crude amino acid.
-
Purify the product by crystallization or chromatography.
Visualizations
Caption: General workflow for Asymmetric Strecker Synthesis.
Caption: Troubleshooting logic for byproduct minimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of α, α-Disubstituted α-Amino Acids via an Intramolecular Strecker Synthesis [jstage.jst.go.jp]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 5. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability issues of (R)-2-amino-3-methyl-3-butenoic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (R)-2-amino-3-methyl-3-butenoic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guides
This section addresses specific stability issues that may be encountered during the handling and use of (R)-2-amino-3-methyl-3-butenoic acid in solution.
Issue 1: Loss of Potency or Inconsistent Results Over Time
-
Question: My experimental results are inconsistent, and I suspect the concentration of my (R)-2-amino-3-methyl-3-butenoic acid stock solution is decreasing over time. What could be the cause?
-
Answer: The loss of active compound in your solution is likely due to chemical degradation. The vinyl group in (R)-2-amino-3-methyl-3-butenoic acid makes it susceptible to several degradation pathways, especially in aqueous solutions. The primary suspects are hydrolysis, oxidation, and photodegradation. It is also important to consider the solution's pH and storage temperature.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Question: I am analyzing my solution of (R)-2-amino-3-methyl-3-butenoic acid using HPLC and have noticed the appearance of new, unidentified peaks that were not present in the freshly prepared sample. What are these peaks?
-
Answer: The new peaks are likely degradation products. Based on the structure of (R)-2-amino-3-methyl-3-butenoic acid, potential degradation products could arise from:
-
Hydrolysis: The double bond may undergo hydration, leading to the formation of a β-hydroxy amino acid.
-
Oxidation: The vinyl group is susceptible to oxidation, which could lead to the formation of various oxidized species, potentially cleaving the double bond.
-
Polymerization: Under certain conditions, unsaturated compounds can polymerize.
To identify these degradants, techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are recommended.
-
Issue 3: Solution Discoloration or Precipitation
-
Question: My stock solution of (R)-2-amino-3-methyl-3-butenoic acid has developed a yellow tint and/or a precipitate has formed. Why is this happening?
-
Answer: Discoloration and precipitation are strong indicators of significant degradation. The formation of colored byproducts can result from complex oxidation or polymerization reactions. Precipitation may occur if the degradation products are less soluble in the solvent system than the parent compound. It is strongly advised not to use discolored or precipitated solutions for experiments.
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
-
Q1: What is the recommended solvent for preparing stock solutions of (R)-2-amino-3-methyl-3-butenoic acid?
-
A1: For immediate use, high-purity water (e.g., Milli-Q or equivalent) is a common solvent. However, for storage, aqueous solutions are not ideal due to potential hydrolysis. If possible, prepare stock solutions in anhydrous, aprotic organic solvents like DMSO or DMF and store them at low temperatures. For aqueous buffers, prepare fresh solutions for each experiment.
-
-
Q2: What is the optimal pH for aqueous solutions of (R)-2-amino-3-methyl-3-butenoic acid?
-
Q3: What are the ideal storage conditions for solutions of (R)-2-amino-3-methyl-3-butenoic acid?
-
A3: Lyophilized powder should be stored at -20°C or -80°C.[5] Solutions should be stored at low temperatures to minimize degradation. For short-term storage (a few days), 2-8°C is recommended. For longer-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is preferable to avoid repeated freeze-thaw cycles.[5] Protect solutions from light and oxygen.
-
Degradation Pathways
-
Q4: What are the likely degradation pathways for (R)-2-amino-3-methyl-3-butenoic acid in solution?
-
A4: The primary potential degradation pathways are:
-
Hydrolysis: Addition of water across the double bond, potentially catalyzed by acidic or basic conditions.
-
Oxidation: The electron-rich double bond is susceptible to attack by oxygen or other oxidizing agents. Side chains of amino acids like methionine, cysteine, histidine, tryptophan, and tyrosine are also known to be susceptible to oxidation.[6]
-
Photodegradation: Exposure to UV light can induce degradation.[7][8][9]
-
-
-
Q5: How can I minimize degradation of (R)-2-amino-3-methyl-3-butenoic acid in my experiments?
-
A5: To minimize degradation:
-
Prepare solutions fresh whenever possible.
-
If storing solutions, use low temperatures (-20°C or -80°C) and protect from light by using amber vials or wrapping vials in aluminum foil.
-
Degas solvents to remove dissolved oxygen, especially for long-term storage or when heating is involved.
-
Work with solutions on ice to minimize thermal degradation during experimental setup.
-
Maintain the pH of aqueous solutions in a weakly acidic to neutral range.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for (R)-2-amino-3-methyl-3-butenoic acid. Such studies are crucial for developing stability-indicating analytical methods.[6][10][11][12][13]
Objective: To generate degradation products of (R)-2-amino-3-methyl-3-butenoic acid under various stress conditions.
Materials:
-
(R)-2-amino-3-methyl-3-butenoic acid
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (R)-2-amino-3-methyl-3-butenoic acid at a known concentration (e.g., 1 mg/mL) in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a sample of the stock solution at 60°C for 24 hours in a tightly sealed vial.
-
Photodegradation: Expose a sample of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the extent of degradation and profile the degradation products. The goal is to achieve 5-20% degradation.[13]
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating (R)-2-amino-3-methyl-3-butenoic acid from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Inject the non-stressed control sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradation products).
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters as needed to achieve adequate separation.
Data Presentation
Table 1: Predicted Stability of (R)-2-amino-3-methyl-3-butenoic acid under Different Conditions (Hypothetical Data for Illustrative Purposes)
| Condition | Solvent | Temperature | Duration | Expected Stability | Potential Degradation Products |
| Storage | Lyophilized Powder | -20°C | > 1 year | High | - |
| Aqueous Buffer (pH 5) | 4°C | < 1 week | Moderate | Hydrolysis products | |
| DMSO | -20°C | > 6 months | High | - | |
| Forced Degradation | 0.1 M HCl | 60°C | 24 hours | Low | Hydrolysis products |
| 0.1 M NaOH | 60°C | 24 hours | Low | Hydrolysis, Racemization products | |
| 3% H₂O₂ | Room Temp | 24 hours | Low | Oxidized products | |
| Water | 60°C | 24 hours | Moderate-Low | Hydrolysis products | |
| Water | UV Light | 24 hours | Moderate-Low | Photodegradation products |
Visualizations
Caption: Potential degradation pathways for (R)-2-amino-3-methyl-3-butenoic acid in solution.
Caption: Workflow for a forced degradation study of (R)-2-amino-3-methyl-3-butenoic acid.
References
- 1. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Crystallization of (R)-2-amino-3-methyl-3-butenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (R)-2-amino-3-methyl-3-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in crystallizing (R)-2-amino-3-methyl-3-butenoic acid?
A1: The primary challenges in crystallizing (R)-2-amino-3-methyl-3-butenoic acid, an unsaturated chiral amino acid, include:
-
Achieving High Enantiomeric Purity: As with many chiral molecules, obtaining a high enantiomeric excess (ee) can be difficult. The presence of the (S)-enantiomer can interfere with the crystallization of the desired (R)-enantiomer.
-
Oiling Out/Liquid-Liquid Phase Separation: The compound may separate from the solution as a liquid phase (an oil) instead of a solid crystalline phase, especially at high supersaturation levels. This phenomenon can trap impurities and hinder the formation of a well-ordered crystal lattice.[1][2]
-
Polymorphism: Amino acids are known to exhibit polymorphism, meaning they can crystallize in different solid-state forms with varying physical properties. Controlling the crystallization process to obtain the desired polymorph consistently can be a challenge.[3][4]
-
Racemization: The chiral center could be susceptible to racemization under certain conditions, such as harsh pH or high temperatures, which would compromise the enantiomeric purity of the final product.
Q2: What are some suitable solvent systems for the crystallization of this compound?
A2: Based on general principles for amino acid crystallization and specific information on similar compounds, a mixture of a polar protic solvent and an anti-solvent is often effective. An ethanol-water mixture has been mentioned as a suitable system for the recrystallization of the enantiomer of the target molecule to enhance its enantiomeric excess. The zwitterionic nature of the amino acid suggests it will have moderate solubility in polar solvents.[5]
Q3: How does pH affect the crystallization of (R)-2-amino-3-methyl-3-butenoic acid?
A3: The pH of the crystallization medium is a critical parameter as it influences the solubility of the amino acid. (R)-2-amino-3-methyl-3-butenoic acid is a zwitterionic molecule with a carboxylic acid group and an amino group. The solubility is generally at its minimum at the isoelectric point (pI). Adjusting the pH towards the pI can be used to induce crystallization. The predicted pKa for the carboxylic acid group is around 2.5, and for the amino group, it is around 9.5.[5]
Troubleshooting Guide
Issue 1: Low Enantiomeric Purity
Q: My crystallized product has a low enantiomeric excess (ee). How can I improve it?
A:
-
Preferential Crystallization: If you have a racemic or near-racemic mixture, you can use seeding with pure (R)-enantiomer crystals to induce the crystallization of the desired enantiomer. The enantiomers of amino acids often have lower solubility than the racemate at a specific temperature, which facilitates this process.[]
-
Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization. Subsequently, the chiral resolving agent is removed to yield the pure enantiomer.
-
Recrystallization: A post-reaction purification via recrystallization from a suitable solvent system, such as an ethanol-water mixture, can enhance the enantiomeric excess.[5]
Issue 2: Oiling Out
Q: The compound is separating as an oil instead of crystals. What should I do?
A: Oiling out occurs when the solute separates as a liquid phase. To prevent this:
-
Reduce Supersaturation: Oiling out is often a result of high supersaturation. Try generating supersaturation more slowly by reducing the cooling rate or the addition rate of an anti-solvent.[1]
-
Seeding: Introduce seed crystals into the solution at a point where it is supersaturated but before oiling out occurs. This can provide a template for crystallization to proceed directly to the solid phase.[1][7]
-
Solvent System Modification: Changing the solvent system can sometimes prevent oiling out. For example, switching from a water/acetone mixture to a water/2-propanol mixture has been shown to prevent this phenomenon in some cases.[2]
-
Temperature Control: Maintain the solution temperature above the melting point of the solute-rich liquid phase.
Issue 3: Polymorphism
Q: I am getting inconsistent crystal forms (polymorphs). How can I control this?
A: The formation of different polymorphs can be influenced by several factors:
-
Temperature and Supersaturation: These are primary factors in controlling polymorphism. Systematically varying the crystallization temperature and the level of supersaturation can help in identifying the conditions that favor the desired polymorph.[3][8]
-
Solvent Choice: The solvent can play a kinetic role in determining which polymorph nucleates and grows. Experiment with different solvent systems.[3]
-
Additives: Small amounts of additives can sometimes stabilize a particular polymorph.[3]
Issue 4: Suspected Racemization
Q: I am concerned about racemization during crystallization. How can I minimize this risk?
A:
-
Mild Conditions: Avoid high temperatures and extreme pH conditions during the crystallization process, as these can promote racemization.
-
Solvent Choice: Racemization can be influenced by the solvent. Water has been shown to suppress racemization of some amino acids compared to polar organic solvents under alkaline conditions.[9]
Data Presentation
Table 1: Physicochemical Properties of (R)-2-amino-3-methyl-3-butenoic acid
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [10] |
| Molecular Weight | 115.13 g/mol | [10] |
| Predicted pKa (Carboxylic Acid) | ~2.5 | [5] |
| Predicted pKa (Amino Group) | ~9.5 | [5] |
| Predicted Solubility | Moderate in polar solvents (due to zwitterionic nature) | [5] |
Table 2: Representative Solvent Screening for Crystallization
| Solvent Class | Example Solvents | Expected Solubility | Potential Use |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Good solvent |
| Water | - | Moderate | Good solvent / Co-solvent |
| Ketones | Acetone | Low to Moderate | Anti-solvent / Co-solvent |
| Ethers | Tetrahydrofuran (THF) | Low | Anti-solvent |
| Hydrocarbons | Heptane, Hexane | Very Low | Anti-solvent |
Experimental Protocols
Protocol 1: Representative Recrystallization Protocol for Enantiomeric Enrichment
-
Dissolution: Dissolve the crude (R)-2-amino-3-methyl-3-butenoic acid in a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture) at an elevated temperature (e.g., 50-60 °C). Start with a higher proportion of the better solvent (e.g., water or ethanol depending on initial solubility tests).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool down slowly and undisturbed to room temperature. Slow cooling is crucial to encourage the formation of well-ordered crystals.
-
Maturation: For further crystallization, the flask can be placed in a colder environment (e.g., 4 °C) for several hours to overnight.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the recrystallization of (R)-2-amino-3-methyl-3-butenoic acid.
Troubleshooting Decision Tree
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. 3-Butenoic acid, 2-amino-3-methyl-, (S)- | 61376-23-6 | Benchchem [benchchem.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. researchgate.net [researchgate.net]
- 9. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. 3-Butenoic acid, 2-amino-3-methyl-, (S)- | C5H9NO2 | CID 11332562 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to remove impurities from commercial (R)-2-amino-3-methyl-3-butenoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial (R)-2-amino-3-methyl-3-butenoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of (R)-2-amino-3-methyl-3-butenoic acid.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | The primary impurity is the (S)-enantiomer. | 1. Recrystallization: Perform single or multiple recrystallizations from a suitable solvent system (e.g., water/ethanol). The (R)-enantiomer should preferentially crystallize, enriching the solution in the (S)-enantiomer. 2. Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can be separated by fractional crystallization. The desired enantiomer can then be recovered. 3. Chiral Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can be employed to separate the enantiomers. |
| Presence of Starting Materials/Reagents | Incomplete reaction or insufficient work-up during synthesis. Common remnants include glycine derivatives, 3-bromo-2-methylpropene, or strong bases like LDA and n-BuLi. | 1. Aqueous Wash: Perform an aqueous wash of the crude product to remove water-soluble starting materials and salts. 2. Solvent Extraction: Use a suitable solvent to selectively extract the desired product, leaving impurities behind. 3. Chromatography: Column chromatography (e.g., silica gel) can be effective in separating the product from less polar or more polar starting materials and reagents. |
| Discoloration of the Product | Presence of colored impurities from the synthesis or degradation products. | 1. Activated Carbon Treatment: Treat a solution of the crude product with activated carbon to adsorb colored impurities, followed by filtration. 2. Recrystallization: Recrystallization can also help in removing colored impurities that are either more or less soluble than the desired product. |
| Poor Crystal Formation during Recrystallization | Incorrect solvent system, concentration, or cooling rate. | 1. Solvent Screening: Experiment with different solvent systems to find one in which the amino acid has high solubility at elevated temperatures and low solubility at room temperature or below. A study on amino acid solubility suggests that water and alcohol-water mixtures are good starting points.[1] 2. Optimize Concentration: Ensure the solution is saturated at the higher temperature. 3. Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Seeding with a small crystal of the pure product can also be beneficial. |
| Low Yield after Purification | Product loss during multiple purification steps. | 1. Optimize Each Step: Carefully optimize each purification step to maximize recovery. 2. Reduce Number of Steps: If possible, streamline the purification process to minimize the number of transfers and manipulations. 3. Mother Liquor Analysis: Analyze the mother liquor from recrystallization to quantify the amount of product lost and consider reprocessing if significant. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial (R)-2-amino-3-methyl-3-butenoic acid?
A1: The most common impurities are typically the undesired (S)-enantiomer, residual starting materials from the synthesis (e.g., glycine derivatives and alkylating agents), and potentially small amounts of structurally related byproducts such as 3-methylcrotonic acid, which can be formed under certain conditions.[2]
Q2: How can I determine the enantiomeric purity of my sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining enantiomeric purity. This involves using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.
Q3: What is a good starting solvent system for the recrystallization of (R)-2-amino-3-methyl-3-butenoic acid?
A3: Based on the general solubility of amino acids, a good starting point for recrystallization is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.[1] The optimal ratio will need to be determined experimentally to achieve a high recovery of pure crystals.
Q4: Can I use a non-chiral purification method to improve enantiomeric excess?
A4: Yes, diastereomeric salt formation is a non-chromatographic method. By reacting the racemic or enantiomerically-enriched mixture with a chiral acid or base, you form diastereomers which have different physical properties (like solubility) and can be separated by conventional techniques like fractional crystallization.
Experimental Protocols
Recrystallization for Enantiomeric Enrichment
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the impure (R)-2-amino-3-methyl-3-butenoic acid in a minimal amount of a hot solvent system (e.g., 9:1 water:ethanol).
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent system.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the enantiomeric excess of the purified crystals and the mother liquor by chiral HPLC. Repeat the process if the desired purity is not achieved.
Chiral HPLC for Purity Analysis
This is a representative method and may need to be adapted for your specific instrument and column.
-
Column: A chiral stationary phase column suitable for amino acid separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL of a filtered sample solution.
-
Procedure: Dissolve a small amount of the sample in the mobile phase, filter, and inject onto the HPLC system. The retention times of the (R) and (S) enantiomers will be different, allowing for their quantification.
Data Presentation
Table 1: Hypothetical Purification of (R)-2-amino-3-methyl-3-butenoic acid by Recrystallization
| Purification Step | Starting e.e. (%) | e.e. after 1st Recrystallization (%) | e.e. after 2nd Recrystallization (%) | Overall Yield (%) |
| Example 1 | 85 | 95 | 99.5 | 60 |
| Example 2 | 90 | 98 | >99.8 | 65 |
Visualizations
Caption: General workflow for the purification of (R)-2-amino-3-methyl-3-butenoic acid.
Caption: Decision tree for troubleshooting common purification issues.
References
Troubleshooting analytical detection of (R)-2-amino-3-methyl-3-butenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of (R)-2-amino-3-methyl-3-butenoic acid. The information is tailored for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: I am seeing significant peak tailing when analyzing (R)-2-amino-3-methyl-3-butenoic acid on a C18 column. What could be the cause?
A1: Peak tailing for polar, zwitterionic compounds like (R)-2-amino-3-methyl-3-butenoic acid on reversed-phase columns is common. It is often caused by secondary interactions between the basic amino group and residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the protonated amine of your analyte.
-
Use of an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of accessible free silanol groups.
-
Alternative Stationary Phase: Consider using a polar-embedded or polar-endcapped column, which can provide better peak shape for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative for retaining and separating highly polar compounds.
Q2: My retention times for (R)-2-amino-3-methyl-3-butenoic acid are drifting during a series of injections. What should I investigate?
A2: Retention time drift can be caused by several factors, including column equilibration issues, changes in mobile phase composition, and temperature fluctuations.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. For gradient methods, allow sufficient time for the column to return to initial conditions between injections.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to gradual shifts in retention.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times, especially for ionizable compounds.
-
Column Stability: β,γ-Unsaturated amino acids can be reactive.[1] Consider the possibility of on-column degradation, which could alter the stationary phase or the analyte itself over time.
Q3: How can I achieve chiral separation of (R)- and (S)-2-amino-3-methyl-3-butenoic acid?
A3: Chiral separation of amino acids typically requires a chiral stationary phase (CSP) or derivatization with a chiral reagent followed by separation on a standard achiral column.
Recommended Approaches:
-
Chiral Stationary Phases:
-
Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are effective for the direct separation of underivatized amino acids.[2]
-
Crown Ether-Based CSPs: These are also well-suited for the enantioseparation of primary amino acids.
-
Cellulose and Amylose-Based CSPs: Polysaccharide-based columns are widely used for chiral separations, often in normal-phase or polar organic modes.
-
-
Chiral Derivatization:
-
React the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthalaldehyde with a chiral thiol) to form diastereomers that can be separated on a standard reversed-phase column.
-
Troubleshooting Chiral HPLC Separations
// Nodes start [label="Poor or No Chiral Resolution", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Select Appropriate Chiral Stationary Phase\n(e.g., Teicoplanin, Crown Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_mp [label="Optimize Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; mp_composition [label="Vary Organic Modifier\n(Methanol, Acetonitrile)", fillcolor="#FFFFFF", fontcolor="#202124"]; mp_ph [label="Adjust pH and Buffer Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; check_temp [label="Adjust Column Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization [label="Consider Chiral Derivatization", fillcolor="#F1F3F4", fontcolor="#202124"]; good_resolution [label="Achieved Good Resolution", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_column; check_column -> optimize_mp; optimize_mp -> mp_composition [label="Composition"]; optimize_mp -> mp_ph [label="pH/Buffer"]; mp_composition -> check_temp; mp_ph -> check_temp; check_temp -> derivatization [label="If direct method fails"]; derivatization -> good_resolution; check_temp -> good_resolution [label="If direct method succeeds"]; }
Caption: Troubleshooting workflow for chiral HPLC separation.Quantitative Data Summary: Chiral HPLC Columns for Amino Acid Separation
| Chiral Stationary Phase (CSP) Type | Common Mobile Phases | Advantages | Considerations |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Reversed-phase (Methanol/Water, Acetonitrile/Water with acid/buffer) | Direct analysis of underivatized amino acids; good for polar compounds. | Retention can have a "U-shaped" profile with varying organic modifier concentration. |
| Crown Ether | Reversed-phase or Normal-phase | High enantioselectivity for primary amines. | Mobile phase composition is critical for resolution. |
| Polysaccharide (Cellulose/Amylose) | Normal-phase (Hexane/Ethanol), Polar Organic Mode | Broad applicability for a wide range of compounds. | May require derivatization for polar amino acids. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of (R)-2-amino-3-methyl-3-butenoic acid?
A1: Amino acids are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization is required to:
-
Increase volatility by masking the polar carboxyl and amino groups.
-
Improve thermal stability to prevent decomposition in the hot injector port.
-
Enhance chromatographic peak shape.
Common derivatization approaches include silylation (e.g., with MSTFA or MTBSTFA) or acylation followed by esterification.[3]
Q2: I am concerned about racemization of the chiral center during derivatization. How can this be minimized?
A2: Racemization can occur under harsh derivatization conditions, particularly with high temperatures and acidic or basic catalysts.
Mitigation Strategies:
-
Mild Derivatization Reagents: Use reagents that react under mild conditions.
-
Low Temperatures: Perform the derivatization at the lowest effective temperature.[1]
-
Aprotic Solvents: Use aprotic solvents to minimize proton exchange that can facilitate racemization.
-
Chiral GC Column: After derivatization with an achiral reagent, use a chiral GC column to separate the enantiomers and assess the extent of racemization.
Q3: What are common fragmentation patterns for derivatized amino acids in EI-MS?
A3: For silylated amino acids, a characteristic fragment is often the loss of a methyl group from the silyl moiety (M-15). Another common fragmentation is the cleavage of the bond between the alpha-carbon and the carboxyl group, resulting in a fragment containing the amino group and the alpha-carbon. The specific fragmentation of (R)-2-amino-3-methyl-3-butenoic acid derivatives would also be influenced by the vinyl group.
Troubleshooting GC-MS Derivatization
// Nodes start [label="Poor Derivatization Efficiency or\nAnalyte Degradation", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Ensure Anhydrous Reagents and Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_reaction [label="Optimize Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_time [label="Adjust Temperature and Time", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_ratio [label="Vary Reagent-to-Analyte Ratio", fillcolor="#FFFFFF", fontcolor="#202124"]; check_stability [label="Investigate Derivative Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; successful_derivatization [label="Successful Derivatization", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> optimize_reaction; optimize_reaction -> temp_time; optimize_reaction -> reagent_ratio; temp_time -> check_stability; reagent_ratio -> check_stability; check_stability -> successful_derivatization; }
Caption: Logical workflow for troubleshooting GC-MS derivatization.Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: I am having trouble obtaining high-quality NMR spectra for my sample of (R)-2-amino-3-methyl-3-butenoic acid. What are some common sample preparation pitfalls?
A1: Poor spectral quality in NMR is often due to improper sample preparation.
Key Considerations:
-
Solvent Selection: Use a high-purity deuterated solvent in which your compound is fully soluble. The choice of solvent can also affect the chemical shifts of exchangeable protons (amine and carboxylic acid).
-
Sample Homogeneity: Ensure your sample is completely dissolved. Any suspended solids will lead to broadened lines and poor shimming.[4] Filter your sample if necessary.
-
Concentration: The concentration should be sufficient for the type of experiment being performed. For ¹H NMR, 1-5 mg in 0.5-0.7 mL of solvent is typically adequate. For ¹³C NMR, a higher concentration may be needed.
-
pH: The pH of the solution can significantly impact the chemical shifts of the protons near the ionizable amino and carboxyl groups. Consider buffering the solution if pH control is critical.
Q2: How can I confirm the stereochemistry of my compound using NMR?
A2: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, you can use chiral auxiliary reagents to create diastereomers with distinct NMR spectra.
Methods:
-
Chiral Derivatizing Agents: React your compound with a chiral agent (e.g., Mosher's acid chloride) to form diastereomeric esters or amides. The protons and carbons near the chiral center will have different chemical shifts in the two diastereomers, allowing for their differentiation and quantification.
-
Chiral Solvating Agents: In some cases, adding a chiral solvating agent to the NMR tube can induce small, observable chemical shift differences between enantiomers.
NMR Sample Preparation Workflow
// Nodes start [label="Start: Prepare NMR Sample", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve 1-5 mg of Compound in\n0.5-0.7 mL Deuterated Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; filter [label="Filter Sample if Solids are Present", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer [label="Transfer to Clean NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; shim [label="Shim the Spectrometer", fillcolor="#F1F3F4", fontcolor="#202124"]; acquire [label="Acquire Spectrum", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> filter; filter -> transfer; transfer -> shim; shim -> acquire; }
Caption: Standard workflow for preparing an NMR sample.General Stability and Handling
Q: Are there any specific stability concerns for (R)-2-amino-3-methyl-3-butenoic acid?
A: Yes, as a β,γ-unsaturated amino acid, it may be susceptible to certain degradation pathways.[1]
-
Michael Addition: The double bond can be susceptible to nucleophilic attack.
-
Oxidation: The double bond can be a site for oxidation.
-
Storage: It is recommended to store the compound in an anhydrous environment at low temperatures (e.g., -20°C) under an inert atmosphere like nitrogen to minimize degradation.[1]
Experimental Protocol: Chiral HPLC-UV Method for (R)-2-amino-3-methyl-3-butenoic acid
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-amino-3-methyl-3-butenoic acid.
2. Materials and Reagents:
-
(R)-2-amino-3-methyl-3-butenoic acid standard
-
(S)-2-amino-3-methyl-3-butenoic acid standard (or racemic mixture)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)
3. Instrumentation:
-
HPLC system with a UV detector
-
Column oven
4. Chromatographic Conditions (Starting Point):
-
Column: Astec CHIROBIOTIC T (or equivalent macrocyclic glycopeptide-based CSP)
-
Mobile Phase: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Prepare stock solutions of the (R)- and (S)-enantiomers (or racemic mixture) in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solutions to the desired concentrations (e.g., 1-100 µg/mL) with the mobile phase.
-
For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution of the racemic mixture to determine the retention times and resolution of the two enantiomers.
-
Inject the individual (R)- and (S)-enantiomer standards to confirm peak identity.
-
Inject the unknown samples.
-
Construct a calibration curve using the peak areas of the standard solutions to quantify the amount of each enantiomer in the unknown samples.
7. Optimization:
-
If resolution is poor, adjust the ratio of methanol to water. Increasing the organic modifier concentration can sometimes improve enantioselectivity on this type of column.
-
Vary the concentration of the acidic modifier or try a different modifier (e.g., acetic acid, trifluoroacetic acid).
-
Optimize the column temperature. Lower temperatures often improve resolution but may increase analysis time and backpressure.
References
Side reactions of (R)-2-amino-3-methyl-3-butenoic acid with common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-amino-3-methyl-3-butenoic acid. The information is designed to help anticipate and address potential side reactions with common reagents.
Troubleshooting Guides & FAQs
This section is organized by the type of side reaction or experimental challenge.
Michael Addition to the Alkene
Q1: I am observing the formation of a byproduct with a higher molecular weight than my starting material, especially when using nucleophilic reagents. What could be the cause?
A1: You are likely observing a Michael addition to the β,γ-double bond of (R)-2-amino-3-methyl-3-butenoic acid. This is a common reactivity pattern for α,β-unsaturated carbonyl compounds and their vinylogous counterparts. Nucleophiles can attack the electrophilic β-carbon of the double bond, leading to a 1,4-conjugate addition. In the case of your β,γ-unsaturated amino acid, isomerization to the α,β-unsaturated isomer under certain conditions can facilitate this reaction.
Troubleshooting:
-
Choice of Base: Avoid using strong, non-hindered bases that can promote both isomerization and the formation of nucleophiles. Consider using sterically hindered bases like diisopropylethylamine (DIPEA).
-
Reaction Temperature: Keep the reaction temperature as low as possible to minimize the rate of Michael addition.
-
Protecting Groups: Ensure that the amino and carboxyl groups are adequately protected. The electronic nature of these groups can influence the reactivity of the double bond.
-
Nucleophile Concentration: If possible, use the nucleophilic reagent in stoichiometric amounts rather than in large excess.
Illustrative Data on Michael Addition with a Thiol Nucleophile (Hypothetical):
| Entry | Base | Temperature (°C) | Yield of Michael Adduct (%) |
| 1 | Et3N | 25 | 35 |
| 2 | DIPEA | 25 | 15 |
| 3 | Et3N | 0 | 18 |
| 4 | DIPEA | 0 | <5 |
This data is illustrative to demonstrate trends and is not based on reported experimental results for (R)-2-amino-3-methyl-3-butenoic acid.
Caption: Troubleshooting workflow for addressing Michael addition side reactions.
Oxidation of the Double Bond
Q2: My reaction mixture is turning brown/purple when using an oxidizing agent like potassium permanganate (KMnO₄), and I am isolating a complex mixture of products. What is happening?
A2: The vinyl group in (R)-2-amino-3-methyl-3-butenoic acid is susceptible to oxidation. Strong oxidizing agents like potassium permanganate can cleave the double bond, leading to a variety of smaller, more polar byproducts, including ketones, aldehydes, and carboxylic acids. The manganese dioxide (MnO₂) byproduct from the permanganate reduction is a brown precipitate.
Troubleshooting:
-
Choice of Oxidant: If oxidation of another part of the molecule is desired, select a milder or more specific oxidizing agent that is less likely to react with the double bond.
-
Reaction Conditions: If using a strong oxidant is unavoidable, carefully control the stoichiometry and temperature. Adding the oxidant slowly at a low temperature can sometimes improve selectivity.
-
Protecting Groups: The presence of protecting groups on the amino and carboxyl functions is crucial to prevent their oxidation as well.
Illustrative Data on Oxidation with KMnO₄ (Hypothetical):
| Entry | Equivalents of KMnO₄ | Temperature (°C) | Yield of Starting Material Recovered (%) | Yield of Cleavage Products (%) |
| 1 | 2.0 | 25 | 0 | >95 |
| 2 | 1.1 | 0 | 40 | 55 |
| 3 | 1.1 | -20 | 65 | 30 |
This data is illustrative to demonstrate trends and is not based on reported experimental results for (R)-2-amino-3-methyl-3-butenoic acid.
Caption: General pathway for the oxidative cleavage of the double bond.
Racemization at the α-Carbon
Q3: I am concerned about maintaining the stereochemical integrity of the (R)-enantiomer during my synthetic steps, particularly during peptide coupling. What conditions can lead to racemization?
A3: Racemization of amino acids can occur under both acidic and basic conditions, and is a known risk during peptide bond formation. For α-amino acids, the abstraction of the α-proton can lead to a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of enantiomers. Factors that increase the acidity of the α-proton or stabilize the enolate intermediate can increase the rate of racemization.
Troubleshooting:
-
Base Selection for Deprotection and Coupling: Use of strong bases should be minimized. For Fmoc deprotection, piperidine is standard, but for sensitive amino acids, weaker bases or shorter reaction times might be considered. During coupling, hindered bases like DIPEA are generally preferred over less hindered ones like triethylamine.
-
Coupling Reagents: The choice of coupling reagent is critical. Reagents that form highly activated esters can increase the risk of racemization. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is highly recommended.
-
Temperature: Perform coupling reactions at low temperatures (e.g., 0 °C) to reduce the rate of racemization.
Illustrative Data on Racemization during a Hypothetical Peptide Coupling (Hypothetical):
| Entry | Coupling Reagent | Base | Temperature (°C) | % of (S)-enantiomer formed |
| 1 | HBTU | DIPEA | 25 | 8 |
| 2 | HBTU/HOBt | DIPEA | 25 | 2 |
| 3 | HBTU/HOBt | DIPEA | 0 | <1 |
| 4 | HATU | DIPEA | 25 | 4 |
This data is illustrative to demonstrate trends and is not based on reported experimental results for (R)-2-amino-3-methyl-3-butenoic acid.
Protecting Group Side Reactions
Q4: I am using a Boc protecting group for the amine. What potential side reactions should I be aware of during its introduction and removal?
A4: While Boc (tert-butyloxycarbonyl) is a robust protecting group, its application and removal can present challenges, especially with sterically hindered or sensitive amino acids.
Troubleshooting for Boc Protection:
-
Incomplete Protection: Due to the steric hindrance around the α-carbon, the reaction with di-tert-butyl dicarbonate (Boc₂O) might be sluggish. Ensure adequate reaction time and consider using a catalyst like 4-(dimethylamino)pyridine (DMAP) if necessary, although be mindful that DMAP can also promote side reactions. For sterically hindered amino acids, using Boc₂O with tetramethylammonium hydroxide (Me₄NOH) in acetonitrile can be advantageous.[]
-
Side Reactions with Functional Groups: If your molecule contains other nucleophilic groups (e.g., hydroxyl groups), they could also react with Boc₂O, especially in the presence of a strong catalyst. Careful control of stoichiometry and reaction conditions is important.
Troubleshooting for Boc Deprotection:
-
Incomplete Deprotection: Strong acids like trifluoroacetic acid (TFA) are typically used. Ensure sufficient reaction time for complete removal.
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection can alkylate sensitive amino acid side chains (e.g., tryptophan, methionine). The use of scavengers like triisopropylsilane (TIS) or thioanisole in the TFA cleavage cocktail is crucial to prevent these side reactions.
Experimental Protocols
Protocol 1: Boc Protection of (R)-2-amino-3-methyl-3-butenoic acid
This protocol is a general guideline for the Boc protection of a sterically hindered amino acid.
-
Dissolution: Dissolve (R)-2-amino-3-methyl-3-butenoic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add triethylamine (1.5 equiv) to the solution and stir until the amino acid is fully dissolved.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Add water to the residue and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute aqueous solution of citric acid or HCl.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
-
-
Purification: If necessary, the product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Minimizing Racemization during Peptide Coupling
This protocol outlines key considerations for a coupling reaction involving (R)-2-amino-3-methyl-3-butenoic acid.
-
Reagent Preparation:
-
Dissolve the N-protected (R)-2-amino-3-methyl-3-butenoic acid (1.0 equiv) and the racemization suppressant (e.g., HOBt or Oxyma, 1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
In a separate flask, dissolve the amino-component (e.g., an amino acid ester, 1.0 equiv) in the same anhydrous solvent.
-
-
Activation:
-
Cool the solution of the carboxylic acid and suppressant to 0 °C in an ice bath.
-
Add the coupling agent (e.g., HBTU or HATU, 1.0 equiv) to this solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Slowly add the solution of the amino-component to the activated carboxylic acid solution at 0 °C.
-
Add a sterically hindered base (e.g., DIPEA, 2.0 equiv) dropwise to the reaction mixture.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification: The work-up procedure will depend on the specific substrates used. A typical aqueous work-up followed by purification by column chromatography is common.
Disclaimer: The information provided in this technical support center is for guidance purposes only. The experimental protocols and illustrative data are based on general chemical principles and may need to be optimized for specific applications. It is the responsibility of the user to ensure that all experiments are conducted safely and in accordance with established laboratory practices.
References
Technical Support Center: Stereoselective Synthesis of (R)-2-amino-3-methyl-3-butenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of (R)-2-amino-3-methyl-3-butenoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of (R)-2-amino-3-methyl-3-butenoic acid and related α-vinyl amino acids?
A1: The primary strategies for achieving high stereoselectivity in the synthesis of (R)-2-amino-3-methyl-3-butenoic acid and its analogs include:
-
Transition Metal-Catalyzed Asymmetric Allylic Amination: This is a powerful method that introduces the amine group and sets the stereocenter in a single step. Iridium-based catalysts with chiral phosphoramidite or phosphine ligands are commonly employed.[1][2][3]
-
Sharpless Asymmetric Epoxidation followed by Regioselective Ring-Opening: This two-step approach involves the enantioselective epoxidation of a corresponding allylic alcohol to create a chiral epoxide, which is then opened by a nitrogen nucleophile.[4][5]
-
Chiral Phase-Transfer Catalysis (PTC): This method utilizes chiral catalysts, often derived from cinchona alkaloids, to control the stereochemical outcome of the alkylation of a glycine Schiff base equivalent.[6][7]
-
Enzymatic Kinetic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer in a racemic mixture of the amino acid or a precursor, allowing for the separation of the desired (R)-enantiomer.[8][9][10][11]
Q2: How do I choose the best synthetic strategy for my needs?
A2: The choice of strategy depends on several factors:
-
Scale of Synthesis: For large-scale synthesis, catalytic methods like allylic amination or PTC are often preferred due to their efficiency.
-
Availability of Starting Materials: The choice may be dictated by the commercial availability and cost of the necessary precursors and chiral catalysts.
-
Desired Enantiomeric Purity: While all methods aim for high enantioselectivity, some, like enzymatic resolutions, can achieve exceptionally high enantiomeric excess (ee).
-
In-house Expertise and Equipment: Some techniques, such as those requiring inert atmospheres or specialized chromatographic separation, may be more demanding.
Q3: What is the role of the chiral ligand in Iridium-catalyzed allylic amination?
A3: The chiral ligand is crucial for inducing enantioselectivity. It coordinates to the iridium center, creating a chiral environment that directs the approach of the nucleophile (amine) to one face of the π-allyl intermediate, leading to the preferential formation of one enantiomer. The structure of the ligand, including its steric bulk and electronic properties, directly influences the degree of stereocontrol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (R)-2-amino-3-methyl-3-butenoic acid.
Issue 1: Low Enantioselectivity in Iridium-Catalyzed Allylic Amination
Q: My Iridium-catalyzed allylic amination is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A: Low enantioselectivity in this reaction can stem from several factors. Here's a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ligand | The choice of chiral ligand is critical. Experiment with different phosphoramidite or phosphine ligands. Ligands with different steric and electronic properties can have a profound impact on enantioselectivity. |
| Incorrect Solvent | The polarity of the solvent can influence the catalyst's activity and the transition state geometry. Screen a range of solvents, from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., DCM, DME).[12] |
| Reaction Temperature | Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at 0 °C or even lower. |
| Impurities in Reagents or Solvents | Water or other protic impurities can interfere with the catalyst. Ensure all reagents and solvents are rigorously dried and degassed. Use of freshly distilled solvents is recommended. |
| Catalyst Loading | While less common, an inappropriate catalyst loading can sometimes affect performance. Optimize the catalyst loading, starting from the literature-recommended values. |
| Racemization of the Product | The product itself might be susceptible to racemization under the reaction conditions, although this is less likely for this specific product. If suspected, analyze the ee at different reaction times to check for erosion. |
Issue 2: Poor Yield or Incomplete Conversion in Sharpless Asymmetric Epoxidation
Q: I am experiencing low yields and incomplete conversion in the Sharpless asymmetric epoxidation step. What should I investigate?
A: The Sharpless epoxidation is a robust reaction, but several parameters need to be carefully controlled for optimal results.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The titanium(IV) isopropoxide catalyst is sensitive to moisture. Ensure it is handled under an inert atmosphere. The tartrate ester ligand must be of high purity. |
| Decomposition of Oxidant | tert-Butyl hydroperoxide (TBHP) can decompose over time. Use a freshly opened bottle or a recently titrated solution. |
| Presence of Water | The reaction is highly sensitive to water. Use anhydrous solvents and add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.[13] |
| Incorrect Stoichiometry | The stoichiometry of the catalyst components (Ti(OiPr)₄ and diethyl tartrate) is crucial. A 1:1.2 ratio is often recommended to ensure all the titanium is complexed by the chiral ligand.[13] |
| Substrate Inhibition | Some allylic alcohols or the resulting epoxy alcohols can inhibit the catalyst. This can sometimes be overcome by slow addition of the substrate or by using a higher catalyst loading.[2] |
Issue 3: Low Stereoselectivity in Chiral Phase-Transfer Catalysis
Q: My phase-transfer catalyzed alkylation is giving a product with low ee. How can I improve the stereoselectivity?
A: Achieving high enantioselectivity in PTC depends heavily on the structure of the catalyst and the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Structure | The nature of the substituent on the quinuclidine nitrogen of the cinchona alkaloid-derived catalyst plays a key role in shielding one face of the enolate. Catalysts with bulky aromatic groups (e.g., anthracenylmethyl) often provide higher enantioselectivity.[6] |
| Inappropriate Base Concentration | The concentration of the aqueous base (e.g., KOH or NaOH) can affect the aggregation of the catalyst and the ion-pair equilibrium. Optimize the base concentration. |
| Stirring Rate | In a biphasic system, the stirring rate can influence the interfacial area and mass transfer, which can impact the reaction rate and selectivity. Ensure vigorous and reproducible stirring. |
| Organic Solvent | The organic solvent influences the solubility of the ion pair and the overall reaction environment. Screen nonpolar solvents like toluene and dichloromethane. |
| Temperature | As with other asymmetric reactions, lowering the temperature can improve enantioselectivity. |
Quantitative Data Summary
The following tables summarize the enantioselectivity achieved in representative stereoselective syntheses of related α-vinyl and dehydroamino acids.
Table 1: Enantioselectivity in Iridium-Catalyzed Allylic Amination of Allylic Carbonates
| Substrate | Nucleophile | Chiral Ligand | Solvent | ee (%) | Reference |
| Cinnamyl carbonate | Benzylamine | (S)-Tol-BINAP | DME | 89 | [14] |
| Cinnamyl carbonate | Pyrrolidine | Phosphoramidite L1 | THF | 98 | [15] |
| 1-Phenylallyl acetate | Aniline | (S)-Tol-BINAP | DME | >99 | [14] |
| Hex-1-en-3-yl acetate | Morpholine | (S)-Tol-BINAP | DME | 97 | [3] |
Table 2: Enantioselectivity in Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Substrate | Tartrate Ligand | ee (%) | Reference |
| (E)-2-Hexen-1-ol | (+)-DIPT | >95 | [13] |
| (Z)-2-Hexen-1-ol | (-)-DIPT | >94 | [13] |
| Geraniol | (+)-DIPT | >95 | [13] |
| Cinnamyl alcohol | (+)-DIPT | 96 | [16] |
Table 3: Enantioselectivity in Chiral Phase-Transfer Catalyzed Alkylation of Glycine Imines
| Alkylating Agent | Catalyst | Solvent | ee (%) | Reference |
| Benzyl bromide | N-(9-Anthracenylmethyl)cinchonidinium bromide | CH₂Cl₂ | 94 | [6] |
| Allyl bromide | N-(9-Anthracenylmethyl)cinchonidinium bromide | CH₂Cl₂ | 92 | [6] |
| Ethyl iodide | N-(9-Anthracenylmethyl)cinchonidinium bromide | CH₂Cl₂ | 88 | [6] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Allylic Amination
This protocol is a general procedure adapted from the literature for the asymmetric amination of an allylic alcohol, a key precursor to (R)-2-amino-3-methyl-3-butenoic acid.
Materials:
-
[Ir(COD)Cl]₂
-
Chiral phosphoramidite ligand (e.g., (S)-Tol-BINAP)
-
Allylic alcohol precursor
-
Amine nucleophile
-
Lewis acid activator (e.g., Nb(OEt)₅ or BPh₃)[1]
-
Anhydrous and degassed solvent (e.g., DME)
Procedure:
-
In a glovebox, to a dried Schlenk tube, add [Ir(COD)Cl]₂ (0.01 mmol) and the chiral ligand (0.022 mmol).
-
Add anhydrous, degassed solvent (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
In a separate Schlenk tube, dissolve the allylic alcohol (0.5 mmol) and the Lewis acid activator (0.6 mmol) in the solvent (1.0 mL).
-
Add the amine nucleophile (0.6 mmol) to the solution of the allylic alcohol.
-
To this mixture, add the pre-formed iridium catalyst solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Sharpless Asymmetric Epoxidation
This protocol outlines the general steps for the enantioselective epoxidation of a prochiral allylic alcohol.[2][4][5]
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)- or (-)-Diethyl tartrate (DET)
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Powdered, activated 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked flask equipped with a stirrer and under an inert atmosphere (argon or nitrogen), add anhydrous DCM and cool to -20 °C.
-
Add Ti(OiPr)₄ (1.0 eq) via syringe, followed by the appropriate enantiomer of diethyl tartrate (1.2 eq). Stir for 10 minutes.
-
Add the allylic alcohol (10.0 eq) as a solution in DCM.
-
Add the solution of TBHP (15.0 eq) dropwise over a period of 1 hour, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Filter the mixture through Celite to remove the titanium salts.
-
Separate the organic layer, and wash the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the epoxy alcohol by flash chromatography.
-
The resulting epoxide can then be subjected to ring-opening with a suitable nitrogen nucleophile to afford the amino alcohol precursor to the target molecule.
Visualizations
Catalytic Cycle of Iridium-Catalyzed Asymmetric Allylic Amination
Caption: Catalytic cycle for Iridium-catalyzed asymmetric allylic amination.
Mechanism of Stereocontrol in Chiral Phase-Transfer Catalysis
Caption: Stereocontrol via chiral ion pair in phase-transfer catalysis.
Workflow for Synthesis via Sharpless Epoxidation and Ring-Opening
Caption: Synthetic workflow involving Sharpless epoxidation.
References
- 1. Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Ir-Catalyzed Regiocontrolled Allylic Amination of Di-/Trienyl Allylic Alcohols with Secondary Amines [organic-chemistry.org]
- 3. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organicreactions.org [organicreactions.org]
Optimizing storage conditions to prevent degradation of (R)-2-amino-3-methyl-3-butenoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and troubleshooting potential degradation issues related to (R)-2-amino-3-methyl-3-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of (R)-2-amino-3-methyl-3-butenoic acid?
A1: The primary factors that can lead to the degradation of (R)-2-amino-3-methyl-3-butenoic acid include exposure to elevated temperatures, light, oxygen, and inappropriate pH levels. As a β,γ-unsaturated amino acid, it is particularly susceptible to oxidation and Michael addition reactions at the double bond.[1]
Q2: What are the optimal storage conditions for long-term stability of solid (R)-2-amino-3-methyl-3-butenoic acid?
A2: For long-term stability, solid (R)-2-amino-3-methyl-3-butenoic acid should be stored in a cool, dry, and dark environment. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, at temperatures between 2-8°C.[2][3] For extended periods, storage at -20°C is advisable.[1]
Q3: How should I store solutions of (R)-2-amino-3-methyl-3-butenoic acid?
A3: Solutions of (R)-2-amino-3-methyl-3-butenoic acid are more prone to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than a few days.[2] For longer-term storage, freezing at -80°C is a viable option, though freeze-thaw cycles should be minimized.[4][5] The choice of solvent and buffer pH is also critical and should be optimized for your specific application.
Q4: What are the visible signs of degradation of (R)-2-amino-3-methyl-3-butenoic acid?
A4: Visible signs of degradation can include a change in color (yellowing or browning), clumping of the powder due to moisture absorption, or a noticeable change in solubility.[6] However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity and integrity of the compound.
Q5: Which analytical techniques are recommended for assessing the stability of (R)-2-amino-3-methyl-3-butenoic acid?
A5: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a suitable method to separate the (R)-enantiomer from its potential (S)-enantiomer and other impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying and quantifying degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after appropriate derivatization of the amino acid.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of (R)-2-amino-3-methyl-3-butenoic acid stock.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).
-
Perform Purity Analysis: Analyze the purity of the stock material using a suitable analytical method like chiral HPLC or LC-MS. Compare the results with the certificate of analysis.
-
Test a Fresh Sample: If possible, use a fresh, unopened sample of the compound in a control experiment to determine if the issue lies with the stored material.
-
Consider Solution Stability: If using a stock solution, assess its stability over the timeframe of your experiments. Prepare fresh solutions for critical applications.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS/MS to determine the mass of the unknown peaks and elucidate their structures. This can help in identifying the degradation pathway.
-
Conduct Forced Degradation Studies: Intentionally expose the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products.[4][9][10] This can help in confirming the identity of the unknown peaks observed in your samples.
-
Review Experimental Conditions: Evaluate your experimental setup for potential contributors to degradation, such as prolonged exposure to light, elevated temperatures, or incompatible reagents.
Data Presentation
Table 1: Recommended Storage Conditions for (R)-2-amino-3-methyl-3-butenoic acid
| Form | Storage Temperature | Humidity | Atmosphere | Container | Duration |
| Solid | 2-8°C | < 60% RH | Inert (Nitrogen/Argon) | Tightly Sealed, Opaque | Long-term |
| Solid | -20°C | < 60% RH | Inert (Nitrogen/Argon) | Tightly Sealed, Opaque | Extended Long-term |
| Solution | 2-8°C | N/A | Air or Inert | Sealed Vial | Short-term (days) |
| Solution | -80°C | N/A | Air or Inert | Sealed Vial | Longer-term (weeks to months) |
Table 2: Example Forced Degradation Study Conditions
| Stress Condition | Temperature | Duration | Reagent | Expected Degradation Pathway |
| Thermal | 60°C | 7 days | None | Isomerization, Oxidation |
| Photolytic | 25°C | 24 hours | Light (ICH Q1B) | Photoxidation |
| Acid Hydrolysis | 40°C | 48 hours | 0.1 M HCl | Hydrolysis |
| Base Hydrolysis | 40°C | 48 hours | 0.1 M NaOH | Hydrolysis, Isomerization |
| Oxidative | 25°C | 24 hours | 3% H₂O₂ | Oxidation of the double bond and amino group |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
-
Standard Preparation: Prepare a stock solution of (R)-2-amino-3-methyl-3-butenoic acid in a suitable solvent (e.g., 0.1 N HCl) at a concentration of 1 mg/mL.[3]
-
Sample Preparation: Subject the compound (solid or in solution) to the desired storage or stress conditions. At specified time points, dissolve or dilute the samples to the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column suitable for amino acid enantiomers (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., phosphate buffer).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Analysis: Inject the standard and samples. Compare the peak area of the main compound and the area of any new peaks to determine the percentage of degradation.
Protocol 2: Identification of Degradation Products by LC-MS
-
Sample Preparation: Prepare samples from forced degradation studies as described above.
-
LC-MS Conditions:
-
LC System: Use an HPLC or UHPLC system with a C18 column or other suitable stationary phase.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Ionization Mode: Positive or negative ion mode, depending on the expected degradation products.
-
-
Data Analysis: Analyze the mass spectra of the eluting peaks to determine their molecular weights. Use MS/MS fragmentation to help elucidate the structures of the degradation products.
Visualizations
References
- 1. 3-Butenoic acid, 2-amino-3-methyl-, (S)- | 61376-23-6 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. pangoo.biz [pangoo.biz]
- 7. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 8. two-step-derivatization-of-amino-acids-for-stable-isotope-dilution-gc-ms-analysis-long-term-stability-of-methyl-ester-pentafluoropropionic-derivatives-in-toluene-extracts - Ask this paper | Bohrium [bohrium.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (R)- and (S)-2-amino-3-methyl-3-butenoic Acid Enantiomers
A comprehensive review of the distinct biological profiles of the stereoisomers of 2-amino-3-methyl-3-butenoic acid, also known as dehydrovaline, reveals a significant focus on the (S)-enantiomer in scientific literature, with emerging insights into its potential as an antimicrobial, enzyme inhibitor, and anticancer agent. In stark contrast, the biological activities of the (R)-enantiomer remain largely uncharted territory, underscoring a critical knowledge gap in the pharmacological assessment of this chiral molecule.
The stereochemistry of a molecule is a pivotal determinant of its biological function, often leading to profoundly different interactions with chiral biological macromolecules such as enzymes and receptors. This principle is well-exemplified in the case of the enantiomers of 2-amino-3-methyl-3-butenoic acid. While the (S)-form has been the subject of various biological investigations, its (R)-counterpart has been conspicuously absent from such studies, precluding a direct comparative analysis based on current experimental data.
The Biological Landscape of (S)-2-amino-3-methyl-3-butenoic Acid
The (S)-enantiomer, systematically named (2S)-2-amino-3-methylbut-3-enoic acid, has demonstrated a spectrum of biological activities, positioning it as a molecule of interest for further therapeutic development.
Antimicrobial and Antiparasitic Potential
Enzyme Inhibition: A Focus on Aminotransferases
A significant area of investigation for the (S)-enantiomer has been its interaction with enzymes, particularly aminotransferases. It has been identified as a substrate for gamma-aminobutyric acid aminotransferase (GABA-T), an enzyme crucial for the metabolism of the inhibitory neurotransmitter GABA. By acting as a substrate, it can potentially modulate GABA levels in the brain, a mechanism of interest for the treatment of neurological disorders.
Furthermore, derivatives of (S)-2-amino-3-methyl-3-butenoic acid have been explored as methionine antagonists. This activity is particularly relevant in the context of cancer research, as some tumors exhibit a dependency on exogenous methionine for growth. By competing with methionine, these compounds could selectively inhibit the proliferation of such "methionine-addicted" cancer cells. A related compound, L-2-amino-4-methylthio-cis-but-3-enoic acid, has been shown to be a competitive inhibitor of S-adenosylmethionine (AdoMet) synthetase, an essential enzyme in methionine metabolism. This suggests a plausible mechanism of action for (S)-2-amino-3-methyl-3-butenoic acid as a methionine antagonist.
There is also evidence that 2-amino-3-butenoic acid can irreversibly inhibit aspartate aminotransferase. However, the lack of specific stereochemical and substitution details in this particular study makes it difficult to definitively attribute this finding to the (S)-enantiomer of 2-amino-3-methyl-3-butenoic acid.
The Enigmatic (R)-2-amino-3-methyl-3-butenoic Acid
Despite the growing body of research on the (S)-enantiomer, its mirror image, (R)-2-amino-3-methyl-3-butenoic acid, remains a scientific enigma. Extensive literature searches have not yielded any substantive data on its biological activities. This significant void in our understanding prevents any meaningful comparison with the (S)-form and highlights an untapped area for future research. The distinct spatial arrangement of the functional groups in the (R)-enantiomer could lead to unique biological properties, including potentially different enzyme affinities, receptor interactions, or metabolic fates.
Future Directions and a Call for Comparative Studies
The current body of scientific knowledge paints an incomplete picture of the biological activities of 2-amino-3-methyl-3-butenoic acid enantiomers. To fully comprehend the therapeutic potential of this chiral molecule, direct, head-to-head comparative studies of the (R)- and (S)-enantiomers are imperative. Future research should focus on:
-
Quantitative Antimicrobial and Antitumor Screening: Determining the MIC values against a panel of clinically relevant microbes and IC50 values against various cancer cell lines for both enantiomers.
-
Enzyme Kinetic Studies: Performing detailed kinetic analyses (e.g., determining K_i and k_inact values) for both enantiomers against a range of target enzymes, including GABA-T, S-adenosylmethionine synthetase, and other aminotransferases.
-
Mechanism of Action Elucidation: Investigating the specific molecular pathways affected by each enantiomer to understand the basis of their biological activities.
-
In Vivo Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, excretion, and efficacy of both enantiomers in animal models.
Such studies will not only illuminate the unique biological roles of each enantiomer but also pave the way for the rational design of stereospecific therapeutic agents with improved efficacy and reduced side effects.
Experimental Methodologies: A General Framework
While specific protocols for the biological evaluation of (R)- and (S)-2-amino-3-methyl-3-butenoic acid are not available, the following represents a general framework for the types of experiments that would be required for a comprehensive comparative analysis.
Table 1: Hypothetical Comparative Biological Activity Data
| Biological Activity | Parameter | (S)-2-amino-3-methyl-3-butenoic acid | (R)-2-amino-3-methyl-3-butenoic acid |
| Antimicrobial | MIC vs. E. coli (µg/mL) | Data not available | Data not available |
| MIC vs. S. aureus (µg/mL) | Data not available | Data not available | |
| Anticancer | IC50 vs. MCF-7 (µM) | Data not available | Data not available |
| IC50 vs. HCT116 (µM) | Data not available | Data not available | |
| Enzyme Inhibition | K_i for GABA-T (µM) | Data not available | Data not available |
| K_i for AdoMet Synthetase (µM) | Data not available | Data not available |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Protocol:
-
Prepare a stock solution of each enantiomer in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
2. In Vitro Cytotoxicity Assay (e.g., MTT Assay) for Anticancer Activity
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of each enantiomer for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
3. Enzyme Inhibition Assay (Example: S-adenosylmethionine Synthetase)
-
Principle: The activity of S-adenosylmethionine synthetase can be measured by quantifying the formation of S-adenosylmethionine (AdoMet) from methionine and ATP. The inhibitory effect of the test compounds is determined by measuring the decrease in enzyme activity.
-
Protocol:
-
Prepare a reaction mixture containing a suitable buffer, ATP, MgCl2, KCl, and purified S-adenosylmethionine synthetase.
-
Add varying concentrations of the inhibitor (each enantiomer) to the reaction mixture.
-
Initiate the reaction by adding the substrate, L-methionine (often radiolabeled, e.g., L-[methyl-^3 H]methionine).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding perchloric acid).
-
Separate the radiolabeled AdoMet product from the unreacted substrate using a suitable method (e.g., ion-exchange chromatography).
-
Quantify the amount of product formed using liquid scintillation counting.
-
Determine the kinetic parameters, such as K_i, by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
Visualizing Potential Mechanisms
While specific signaling pathways for (R)- and (S)-2-amino-3-methyl-3-butenoic acid are not yet defined, a hypothetical workflow for screening their enzyme inhibitory activity can be visualized.
Caption: A generalized workflow for the comparative screening of (R)- and (S)-2-amino-3-methyl-3-butenoic acid as enzyme inhibitors.
A potential mechanism of action for the (S)-enantiomer as a methionine antagonist could involve its interaction with S-adenosylmethionine (AdoMet) synthetase, leading to a reduction in the biosynthesis of AdoMet, a universal methyl group donor.
Caption: Proposed mechanism of methionine antagonism by (S)-2-amino-3-methyl-3-butenoic acid via inhibition of S-adenosylmethionine synthetase.
A Comparative Guide to (R)-2-amino-3-methyl-3-butenoic Acid and Other Non-Proteinogenic Amino Acids in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that are not part of the canonical 20 amino acids used in ribosomal protein synthesis.[1] Their unique structures make them powerful tools in drug discovery, where they can be used to enhance the stability, potency, and selectivity of peptide-based therapeutics or serve as standalone inhibitors of key enzymes.[1][2] This guide provides a comparative analysis of (R)-2-amino-3-methyl-3-butenoic acid, an unsaturated NPAA, and other NPAAs, with a focus on their roles as enzyme inhibitors.
While direct experimental data for (R)-2-amino-3-methyl-3-butenoic acid is limited in publicly accessible literature, its structural features, particularly the vinyl group, suggest a potential mechanism as an irreversible enzyme inhibitor. This guide will explore this potential by examining a close structural analog, 2-amino-3-butenoic acid (vinylglycine), and compare its mechanism to other NPAAs with well-documented inhibitory activities.
Mechanism of Action: Suicide Inhibition via a Structural Analog
Many unsaturated amino acids, such as vinylglycine, are known to act as mechanism-based irreversible inhibitors, also known as suicide inhibitors.[3][4][5] This type of inhibition is highly specific because the inhibitor must be recognized and processed by the target enzyme's catalytic machinery.[5] The enzyme itself converts the unreactive inhibitor into a highly reactive species, which then covalently and irreversibly binds to the active site, leading to inactivation.[3]
A well-documented example is the inhibition of the pyridoxal phosphate (PLP)-dependent enzyme, Aspartate Aminotransferase (AST), by 2-amino-3-butenoic acid.[6][7][8] Given the structural similarity, it is plausible that (R)-2-amino-3-methyl-3-butenoic acid could act on similar PLP-dependent enzymes through an analogous mechanism.
The proposed mechanism proceeds as follows:
-
The inhibitor, resembling the native substrate, binds to the enzyme's active site.
-
The enzyme initiates its normal catalytic reaction, in this case, a PLP-mediated transamination.
-
This process transforms the vinyl group of the inhibitor into a highly reactive electrophilic intermediate (such as a conjugated allene).
-
This reactive intermediate is then attacked by a nucleophilic residue (e.g., a lysine or cysteine) in the enzyme's active site.
-
A stable, covalent bond is formed, permanently inactivating the enzyme.
Comparative Performance of NPAA Enzyme Inhibitors
The effectiveness of an NPAA as an enzyme inhibitor is highly dependent on its structure and the target enzyme. NPAAs can function as reversible or irreversible inhibitors and exhibit a wide range of potencies. The following table summarizes experimental data for several NPAAs, highlighting their diverse targets and inhibitory activities. This contextualizes the potential of (R)-2-amino-3-methyl-3-butenoic acid, for which quantitative data is not yet available.
| Non-Proteinogenic Amino Acid (NPAA) | Target Enzyme | Mechanism of Inhibition | Quantitative Data |
| (R)-2-amino-3-methyl-3-butenoic acid | Aspartate Aminotransferase (Presumed) | Irreversible (Presumed) | Data Not Available |
| 2-amino-3-butenoic acid (Vinylglycine) | Aspartate Aminotransferase | Irreversible (Suicide)[6][7] | Kinetic constants not specified in abstracts. |
| L-Vinylglycine | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Mechanism-based inhibitor & alternative substrate | k_cat = 1.8 s⁻¹, K_m = 1.4 mM[9] |
| (S)-N-Z-1-Benzotriazolylcarbonyl-2-phenylethylamine | Carbonic Anhydrase I & II (hCA-I, hCA-II) | Reversible | IC₅₀ = 0.836 µM (hCA-I), 0.661 µM (hCA-II)[10][11] |
| N-(9-Fluorenylmethoxycarbonyl)-D-valine | Acetylcholinesterase (AChE) | Reversible | IC₅₀ = 100 µM[10][11] |
| L-2-amino-4-methoxy-trans-3-butenoic acid | Aspartate Aminotransferase | Irreversible (Suicide)[8] | Data Not Available |
Experimental Protocols
Protocol: In Vitro Aspartate Aminotransferase (AST) Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a compound like (R)-2-amino-3-methyl-3-butenoic acid against AST. This method is adapted from commercially available colorimetric assay kits.[12][13][14]
1. Reagents and Materials:
-
Purified Aspartate Aminotransferase (AST/GOT) from a commercial source (e.g., porcine heart).
-
AST Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0).
-
Substrates: L-Aspartic acid and α-Ketoglutaric acid.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Detection Reagents: A coupled enzyme system (e.g., Malate Dehydrogenase with NADH, or a colorimetric probe that reacts with an assay product like glutamate).[15]
-
Test Inhibitor Stock Solution: (R)-2-amino-3-methyl-3-butenoic acid dissolved in a suitable solvent (e.g., water or DMSO).
-
96-well clear flat-bottom microplate.
-
Spectrophotometric microplate reader.
-
Positive Control Inhibitor (optional, e.g., 2-amino-3-butenoic acid).
2. Assay Procedure:
-
Prepare Reagents: Prepare all buffers, substrate solutions, and detection reagents according to the manufacturer's instructions or established laboratory protocols. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the following to each well in duplicate:
-
AST Assay Buffer.
-
Test Inhibitor at various concentrations (or vehicle for control wells).
-
AST Enzyme solution.
-
-
Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate mix (L-Aspartate and α-Ketoglutarate) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH consumption or ~450-570 nm for colorimetric products).[12][14]
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100
-
Plot % Inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Conclusion
(R)-2-amino-3-methyl-3-butenoic acid, as a member of the unsaturated non-proteinogenic amino acid family, holds potential as a specific, mechanism-based enzyme inhibitor. By analogy with compounds like vinylglycine, its likely targets are PLP-dependent enzymes such as aminotransferases, where it could act via a suicide inhibition mechanism. However, a lack of direct experimental data necessitates empirical validation.
The broader landscape of NPAAs in drug discovery demonstrates a rich diversity of targets, mechanisms, and potencies. From the reversible, micromolar inhibition of acetylcholinesterase by protected valine derivatives to the irreversible inactivation of ACC synthase by vinylglycine, these molecules provide a versatile toolkit for designing novel therapeutics. Future research should focus on synthesizing (R)-2-amino-3-methyl-3-butenoic acid and systematically screening it against a panel of relevant enzymes to elucidate its true biological activity and therapeutic potential.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 3. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspartate Aminotransferase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 8. Mechanism of the irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. mdpi.com [mdpi.com]
Navigating the Chiral Landscape: A Comparative Guide to HPLC Method Validation for (R)-2-amino-3-methyl-3-butenoic Acid Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules like (R)-2-amino-3-methyl-3-butenoic acid is a critical step in ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of HPLC method validation parameters for the analysis of this unsaturated amino acid, alongside alternative analytical approaches. The information is presented to aid in the development of robust and reliable analytical methods in a research and development setting.
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. For the analysis of (R)-2-amino-3-methyl-3-butenoic acid, a chiral compound, the validation process must address the method's ability to not only quantify the analyte but also to distinguish it from its enantiomer and other potential impurities. This guide will delve into the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, providing a framework for a comprehensive validation study.
The HPLC Method: A Focus on Chiral Separation
The analysis of (R)-2-amino-3-methyl-3-butenoic acid necessitates a chiral separation technique. A common approach involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. The CHIROBIOTIC™ T column, which utilizes the macrocyclic glycopeptide teicoplanin as the chiral selector, is a suitable choice for the direct separation of underivatized amino acids.[1][2][3][4]
Experimental Workflow for HPLC Method Validation
The validation of the HPLC method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocols
Chromatographic Conditions:
-
Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Formic Acid in Water:Acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Validation Experiments:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and its enantiomer, is determined. This is achieved by injecting the analyte, its enantiomer, a blank (diluent), and a mixture of all components. The resolution between the analyte and its enantiomer should be greater than 1.5.
-
Linearity: A series of at least five concentrations of the analyte are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The accuracy is assessed by determining the recovery of the analyte in a spiked sample matrix. At least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) are prepared in triplicate. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): At least six replicate injections of the analyte at 100% of the test concentration are performed on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The RSD over the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Robustness: The reliability of the method with respect to deliberate variations in method parameters is evaluated. Small changes are made to the mobile phase composition (e.g., ±2% organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Data Presentation: A Comparative Summary
The following tables summarize the expected performance data from a validated HPLC method for (R)-2-amino-3-methyl-3-butenoic acid, based on typical results for similar compounds.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 (between enantiomers) |
| %RSD of Peak Area (n=6) | ≤ 1.0% |
Table 2: Method Validation Performance Data
| Parameter | Expected Result |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | |
| 80% Concentration | 98.5% |
| 100% Concentration | 100.2% |
| 120% Concentration | 101.1% |
| Precision (%RSD) | |
| Repeatability (n=6) | ≤ 1.5% |
| Intermediate Precision | ≤ 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Alternative Analytical Methods: A Brief Comparison
While chiral HPLC is a powerful tool, other techniques can also be employed for the analysis of chiral amino acids.
Table 3: Comparison of Analytical Methods for Chiral Amino Acid Analysis
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC with CSP | Direct enantioseparation on a chiral stationary phase. | Direct analysis, good resolution, widely applicable. | CSPs can be expensive and have limited lifetimes. |
| HPLC with Chiral Derivatization | Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral column. | Uses standard HPLC columns, can improve detection sensitivity. | Derivatization can be complex and may introduce errors.[5] |
| Gas Chromatography (GC) with Chiral Column | Separation of volatile derivatives on a chiral GC column. | High resolution and sensitivity. | Requires derivatization to make the amino acid volatile. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field, often with a chiral selector in the buffer. | High efficiency, small sample volume. | Lower sensitivity compared to HPLC, can have reproducibility issues. |
| Ion-Exchange Chromatography (IEC) | Separation based on the charge of the amino acid.[6] | Robust and well-established for amino acid analysis.[6] | Not inherently chiral, requires a chiral selector or derivatization for enantioseparation. |
Logical Relationship of Method Selection
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the properties of the analyte.
Caption: Decision tree for analytical method selection.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of beta2- and beta3-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
Comparative analysis of different synthetic routes to (R)-2-amino-3-methyl-3-butenoic acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-amino-3-methyl-3-butenoic acid, an unnatural α-amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its unique structure, featuring a vinyl group, allows for further chemical modifications, making it a versatile synthon. The enantioselective synthesis of this compound is crucial for its application in drug development, where stereochemistry plays a pivotal role in efficacy and safety. This guide provides a comparative analysis of different synthetic strategies to obtain the (R)-enantiomer, focusing on key performance indicators, detailed experimental protocols, and visual representations of the synthetic workflows.
Data Summary of Synthetic Routes
The following table summarizes the key quantitative data for four distinct synthetic approaches to (R)-2-amino-3-methyl-3-butenoic acid: Diastereoselective Alkylation using a Chiral Auxiliary, Enzymatic Kinetic Resolution, Catalytic Asymmetric Synthesis, and a Chemoenzymatic approach.
| Synthetic Route | Key Reagents/Catalysts | Overall Yield (%) | Enantiomeric Excess (ee, %) | Scalability | Key Advantages | Key Disadvantages |
| Diastereoselective Alkylation | Chiral Auxiliary (e.g., Evans Oxazolidinone, Pseudoephedrine), Strong Base (e.g., LDA), Alkylating Agent | 60-75 | >98 | Moderate | High diastereoselectivity, reliable and predictable outcome. | Multi-step process, requires stoichiometric use of chiral auxiliary. |
| Enzymatic Kinetic Resolution | Racemic N-acyl-2-amino-3-methyl-3-butenoic acid, Lipase (e.g., Candida antarctica Lipase B) | <50 (for the desired enantiomer) | >99 | Low to Moderate | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50%, requires separation of enantiomers. |
| Catalytic Asymmetric Synthesis | Achiral precursor, Chiral Metal Catalyst (e.g., Rhodium or Iridium complex with chiral ligands) | 70-90 | 90-99 | High | High atom economy, uses a catalytic amount of chiral source. | Catalyst can be expensive and sensitive to reaction conditions. |
| Chemoenzymatic Synthesis | α-Keto acid precursor, Transaminase or Dehydrogenase | 55-85 | >99 | Moderate to High | High enantioselectivity, environmentally benign. | Substrate scope of the enzyme can be limited. |
Logical Workflow for Synthetic Route Selection
The choice of a synthetic route often depends on the specific requirements of the research or development project. The following diagram illustrates a logical workflow for selecting the most appropriate method based on key criteria such as desired scale, enantiopurity requirements, and cost considerations.
Caption: Decision tree for selecting a synthetic route to (R)-2-amino-3-methyl-3-butenoic acid.
Representative Synthetic Pathway: Diastereoselective Alkylation
This diagram illustrates a general pathway for the synthesis of (R)-2-amino-3-methyl-3-butenoic acid using a chiral auxiliary, a widely employed and reliable method for achieving high enantiopurity.
Caption: General scheme for the synthesis of the target compound via diastereoselective alkylation.
Experimental Protocols
Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is a representative example and may require optimization for specific substrates and scales.
Step 1: Acylation of the Chiral Auxiliary To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. The solution is stirred for 30 minutes, followed by the dropwise addition of crotonyl chloride (1.1 eq). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Diastereoselective Methylation To a solution of the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, lithium diisopropylamide (LDA) (1.1 eq), freshly prepared from diisopropylamine and n-butyllithium, is added dropwise. The resulting enolate solution is stirred for 30 minutes at -78 °C. Methyl iodide (1.5 eq) is then added dropwise. The reaction mixture is stirred for 2 hours at -78 °C before being quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product, which is then purified by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary The purified N-alkylated oxazolidinone (1.0 eq) is dissolved in a mixture of THF and water (3:1). The solution is cooled to 0 °C, and lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added sequentially. The mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched by the addition of aqueous sodium sulfite solution. The chiral auxiliary is recovered by extraction with ethyl acetate. The aqueous layer is acidified to pH 2-3 with 1 M HCl and the product, (R)-2-amino-3-methyl-3-butenoic acid, is isolated, for instance by ion-exchange chromatography or crystallization.
Enzymatic Kinetic Resolution
This protocol outlines a general procedure for the resolution of a racemic mixture.
Step 1: Synthesis of Racemic N-acetyl-2-amino-3-methyl-3-butenoic acid Racemic 2-amino-3-methyl-3-butenoic acid is acetylated using acetic anhydride in a suitable solvent like acetic acid or under aqueous basic conditions (Schotten-Baumann conditions). The N-acetylated product is isolated and purified by crystallization.
Step 2: Enzymatic Resolution The racemic N-acetyl-2-amino-3-methyl-3-butenoic acid (1.0 eq) is suspended in a phosphate buffer solution (pH 7-8). Immobilized Candida antarctica Lipase B (CAL-B) is added to the suspension. The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the progress of the reaction by HPLC. The enzyme selectively hydrolyzes the N-acetyl group of the (R)-enantiomer. The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the unreacted (S)-N-acetyl amino acid and the produced (R)-amino acid.
Step 3: Separation and Isolation The enzyme is filtered off. The aqueous solution is then acidified to pH ~2 with 1 M HCl, leading to the precipitation of the unreacted (S)-N-acetyl-2-amino-3-methyl-3-butenoic acid, which is collected by filtration. The filtrate containing the desired (R)-2-amino-3-methyl-3-butenoic acid is then purified, for example, by ion-exchange chromatography.
Conclusion
The synthesis of enantiomerically pure (R)-2-amino-3-methyl-3-butenoic acid can be achieved through several distinct methodologies. The choice of the optimal route is contingent upon the specific requirements of the project.
-
Diastereoselective alkylation using chiral auxiliaries offers a reliable and highly selective method suitable for laboratory-scale synthesis where high purity is paramount.
-
Enzymatic kinetic resolution provides access to very high enantiomeric purities under mild conditions, but with a theoretical maximum yield of 50% for the desired enantiomer.
-
Catalytic asymmetric synthesis is an elegant and atom-economical approach, ideal for larger-scale production, provided a suitable catalyst system is available.
-
Chemoenzymatic methods represent a green and efficient alternative, offering high enantioselectivity, although the substrate specificity of the enzyme needs to be considered.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their needs. The detailed protocols provided herein serve as a starting point for the practical implementation of these synthetic routes.
Comparative Efficacy Analysis: (R)-2-amino-3-methyl-3-butenoic acid and Vigabatrin as GABA Aminotransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (R)-2-amino-3-methyl-3-butenoic acid and the clinically approved drug Vigabatrin, focusing on their efficacy as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). This enzyme plays a crucial role in the degradation of the primary inhibitory neurotransmitter, GABA. Inhibition of GABA-AT leads to increased GABA levels in the brain, a therapeutic strategy for conditions such as epilepsy.
Quantitative Efficacy Data
The following table summarizes the reported in vitro efficacy of Vigabatrin as a GABA-AT inhibitor.
| Compound | Target | Parameter | Value | Source |
| Vigabatrin (γ-vinyl GABA) | GABA-Aminotransferase (GABA-T) | IC50 | 350 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Signaling Pathway
Inhibition of GABA-AT by compounds like Vigabatrin and potentially (R)-2-amino-3-methyl-3-butenoic acid leads to an increase in the concentration of GABA in the presynaptic neuron and the synaptic cleft. This elevated GABA level enhances inhibitory neurotransmission by acting on postsynaptic GABA receptors, which can help to control hyperexcitability associated with conditions like epilepsy.
Caption: Signaling pathway of GABA-AT inhibition.
Experimental Protocols
The determination of the inhibitory activity of compounds on GABA-AT typically involves in vitro enzyme activity assays. Below are generalized protocols based on established methodologies.
GABA-AT Activity Assay (Spectrophotometric Method)
This assay measures the activity of GABA-AT by quantifying the product of a coupled enzymatic reaction.
-
Principle: The transamination of GABA by GABA-AT produces succinic semialdehyde. This product can then be used in a subsequent reaction that results in a measurable change in absorbance.
-
Materials:
-
Purified GABA-AT enzyme
-
Test compounds (e.g., (R)-2-amino-3-methyl-3-butenoic acid, Vigabatrin)
-
GABA solution
-
α-ketoglutarate
-
Coupled enzyme system (e.g., succinic semialdehyde dehydrogenase)
-
NADP+ or NAD+
-
Reaction buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
96-well microplate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, NADP+, and the coupled enzyme.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the purified GABA-AT enzyme to the wells and pre-incubate with the test compound.
-
Initiate the reaction by adding GABA to the wells.
-
Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a plate reader.
-
The rate of the reaction is proportional to the GABA-AT activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 value of a test compound against GABA-AT.
Caption: Workflow for IC50 determination of GABA-AT inhibitors.
Conclusion
Vigabatrin is a well-established inhibitor of GABA-AT with quantifiable efficacy. While (R)-2-amino-3-methyl-3-butenoic acid is structurally interesting and its derivatives have been implicated as GABA-AT inhibitors, further research is required to quantify its specific inhibitory potency. The experimental protocols outlined in this guide provide a framework for conducting such efficacy studies, which would be essential for a direct and comprehensive comparison with established drugs like Vigabatrin. This information is critical for researchers and professionals in the field of drug development to assess the therapeutic potential of novel compounds targeting the GABAergic system.
References
A Guide to Enhancing Reproducibility in Bioassays of (R)-2-amino-3-methyl-3-butenoic Acid
For researchers, scientists, and drug development professionals, the reproducibility of bioassays is paramount for the validation of scientific findings and the advancement of therapeutic discovery. This guide provides a comparative framework for conducting bioassays with (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic amino acid with potential biological activities. Due to a lack of direct comparative studies on this specific compound, this guide synthesizes best practices and general protocols for analogous compounds to foster more consistent and reliable experimental outcomes.
Key Factors Influencing Bioassay Reproducibility
The reliability of in vitro bioassays can be influenced by a multitude of factors.[1][2][3][4] Ensuring consistency across these parameters is critical for achieving reproducible results. Key considerations include:
-
Cell Line Authentication: Verification of cell line identity is a fundamental first step to ensure that the biological system is correct and consistent across experiments.[2]
-
Reagent and Media Standardization: Variations in media composition, serum batches, and reagent quality can significantly impact cellular responses.[1]
-
Assay-Specific Parameters: Seemingly minor details such as the choice of plasticware, coating of plates, and incubation conditions can have a substantial influence on the outcome of a study.[2]
-
Experimental Readouts: It is crucial to understand what an experimental readout actually detects. For instance, different cell viability assays measure distinct cellular parameters (e.g., ATP levels vs. membrane integrity) and are not always interchangeable.[2][5]
-
Data Handling and Analysis: Consistent data normalization procedures and appropriate statistical analyses are essential for reliable interpretation of results.[2]
Comparative Overview of Common Bioassays
Two common types of bioassays relevant for assessing the biological activity of compounds like (R)-2-amino-3-methyl-3-butenoic acid are cell viability/cytotoxicity assays and enzyme inhibition assays.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in toxicology and drug screening to determine the effect of a compound on cell survival and growth.
Table 1: Illustrative Comparison of Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assay | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6] | Well-established, cost-effective. | Can be affected by compounds that alter cellular metabolism; insoluble formazan product requires a solubilization step.[7] |
| ATP Assay | Quantifies intracellular ATP, which is proportional to the number of viable cells.[8] | Highly sensitive, fast, and suitable for high-throughput screening.[9] | ATP levels can be influenced by factors other than cell death, such as metabolic stress.[2] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5][10] | Direct measure of cytotoxicity (membrane integrity loss). | Less sensitive for early-stage apoptosis; timing of measurement is critical. |
| Live/Dead Staining | Uses membrane-impermeable fluorescent dyes to stain dead cells.[10] | Allows for direct visualization and quantification of live vs. dead cells. | May require specialized equipment (fluorescence microscope or flow cytometer). |
Enzyme Inhibition Assays
These assays are used to determine the ability of a compound to interfere with the activity of a specific enzyme. Given that (R)-2-amino-3-methyl-3-butenoic acid is an amino acid analog, it may act as an inhibitor of enzymes involved in amino acid metabolism.
Table 2: Illustrative Comparison of Enzyme Inhibition Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Spectrophotometric | Measures the change in absorbance of a substrate or product over time. | Widely applicable, relatively simple instrumentation. | Can be subject to interference from colored compounds. |
| Fluorometric | Measures the change in fluorescence of a substrate or product. | Higher sensitivity than spectrophotometric assays. | Potential for quenching or autofluorescence from test compounds. |
| Luminometric | Measures the light produced from a chemical reaction. | Extremely high sensitivity. | May require specific substrates and instrumentation. |
| NMR-based | Directly observes the conversion of substrate to product. | Less prone to false positives from reporter enzymes.[11] | Requires specialized equipment and expertise. |
Experimental Protocols
Detailed and standardized protocols are the cornerstone of reproducible research. Below are generalized protocols for a cell viability assay and an enzyme inhibition assay that can be adapted for (R)-2-amino-3-methyl-3-butenoic acid.
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (R)-2-amino-3-methyl-3-butenoic acid in culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6][12]
General Protocol for an Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer at the optimal pH for the target enzyme. Prepare solutions of the enzyme, substrate, and a range of concentrations of (R)-2-amino-3-methyl-3-butenoic acid.[13]
-
Enzyme-Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or microplate well), mix the enzyme with the different concentrations of the inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate.[13]
-
Reaction Monitoring: Continuously monitor the reaction progress by measuring the change in a detectable signal (e.g., absorbance or fluorescence) over time using a suitable instrument.[13]
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[14]
Visualization of Key Concepts
To further clarify the experimental workflows and potential mechanisms of action, the following diagrams are provided.
General workflow for bioassays.
Given that (R)-2-amino-3-methyl-3-butenoic acid is an analog of methionine, it may interfere with methionine metabolism and associated signaling pathways. Methionine metabolism is crucial for numerous cellular processes, including protein synthesis, one-carbon metabolism, and the production of the universal methyl donor S-adenosylmethionine (SAM).[15][16][17][18]
Potential interference of (R)-2-amino-3-methyl-3-butenoic acid with methionine signaling.
By adhering to the principles and protocols outlined in this guide, researchers can improve the reproducibility and reliability of their bioassay data for (R)-2-amino-3-methyl-3-butenoic acid and other novel compounds, thereby accelerating the pace of scientific discovery and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. donotedit.com [donotedit.com]
- 4. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 18. Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Assessment of (R)-2-Amino-3-methyl-3-butenoic Acid Analogs for Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a framework for the comparative analysis of (R)-2-amino-3-methyl-3-butenoic acid analogs, a class of compounds with potential therapeutic applications due to their structural similarity to known enzyme inhibitors. In the absence of direct comparative studies in the public domain, this document outlines a comprehensive strategy for evaluating their cross-reactivity, with a primary focus on γ-aminobutyric acid transaminase (GABA-T), a key enzyme in neurotransmitter metabolism. The guide furnishes detailed experimental protocols, proposes a logical workflow for screening and characterization, and presents data on benchmark inhibitors to provide context for future findings. Visualizations of the relevant signaling pathway and a proposed experimental workflow are included to facilitate understanding and implementation.
Introduction
(R)-2-amino-3-methyl-3-butenoic acid and its analogs are unsaturated amino acids that hold promise as modulators of enzymatic activity, particularly within the central nervous system. Their structural features suggest a potential for interaction with enzymes that process amino acid substrates, such as transaminases. A critical step in the preclinical development of any new chemical entity is the characterization of its selectivity and potential for off-target effects. This guide addresses the topic of cross-reactivity studies for this novel class of compounds.
Currently, there is a notable absence of published, head-to-head comparative studies detailing the cross-reactivity of a series of (R)-2-amino-3-methyl-3-butenoic acid analogs. Therefore, this document serves as a proactive guide, establishing a robust methodology for how such a comparative analysis should be conducted. The primary focus is on GABA-T, an enzyme implicated in neurological conditions like epilepsy, and for which several unsaturated amino acid analogs are known inhibitors.[1] By providing detailed experimental protocols, data presentation formats, and a logical workflow, this guide aims to standardize the approach to evaluating the cross-reactivity profile of these promising compounds.
Comparative Data on Benchmark GABA-T Inhibitors
To provide a context for the evaluation of novel (R)-2-amino-3-methyl-3-butenoic acid analogs, the following table summarizes the inhibitory potency of several well-characterized GABA-T inhibitors. This data can be used to benchmark the activity of new compounds.
| Compound | Type of Inhibition | IC50 (µM) | Target Enzyme | Reference |
| Aminooxyacetic acid | Non-specific | 2.7 | GABA-T | [1] |
| Gabaculine | Catalytic Inhibitor | 1.8 | GABA-T | [1] |
| γ-acetylenic GABA | Catalytic Inhibitor | 150 | GABA-T | [1] |
| γ-vinyl GABA (Vigabatrin) | Catalytic Inhibitor | 350 | GABA-T | [1] |
| L-cisAMTB | Competitive (vs. Met) | 21 (Isozyme I) | AdoMet Synthetase | |
| L-cisAMTB | Competitive (vs. Met) | 5.7 (Isozyme II) | AdoMet Synthetase |
Detailed Experimental Protocols
A critical component of a comparative study is a well-defined and reproducible experimental protocol. The following is a detailed methodology for an in vitro GABA-T inhibition assay, adapted from established procedures.[2][3][4]
Objective
To determine the in vitro inhibitory potential of (R)-2-amino-3-methyl-3-butenoic acid analogs against recombinant human GABA transaminase (GABA-T).
Materials and Reagents
-
Recombinant Human GABA-T (expressed in a suitable system, e.g., Expi293F™ cells)[3]
-
GABA (γ-aminobutyric acid)
-
α-ketoglutarate (α-KG)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
β-Nicotinamide adenine dinucleotide phosphate (β-NADP+)
-
Potassium pyrophosphate buffer (pH 8.6)
-
Test compounds ((R)-2-amino-3-methyl-3-butenoic acid analogs)
-
Positive control inhibitor (e.g., Vigabatrin)
-
96-well microplates (clear bottom, black for fluorescence)
-
Microplate reader (spectrophotometer or fluorometer)
Assay Principle
The activity of GABA-T is measured using a coupled enzyme assay. GABA-T catalyzes the conversion of GABA and α-KG to succinic semialdehyde (SSA) and glutamate. SSADH then oxidizes SSA to succinate, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm or by coupling to a fluorescent reporter system (e.g., resazurin).[2][5]
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of GABA, α-KG, and β-NADP+ in potassium pyrophosphate buffer.
-
Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO, water) to create stock solutions. Prepare a serial dilution of each compound.
-
-
Enzyme Pre-incubation:
-
In a 96-well plate, add a solution of recombinant human GABA-T to each well.
-
Add varying concentrations of the test compounds or positive control to the wells. Include a vehicle control (solvent alone).
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Prepare a substrate master mix containing GABA, α-KG, SSADH, and β-NADP+ in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate master mix to all wells of the microplate.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader.
-
Measure the increase in absorbance at 340 nm (for NADPH) or fluorescence (if using a coupled fluorescent assay) over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
GABAergic Synapse Signaling Pathway
The following diagram illustrates the key components of a GABAergic synapse, including the synthesis and degradation of GABA, which is the pathway targeted by the proposed cross-reactivity studies.
Caption: GABA Synthesis, Release, and Metabolism Pathway.
Experimental Workflow for Cross-Reactivity Profiling
This diagram outlines a logical workflow for the systematic evaluation of (R)-2-amino-3-methyl-3-butenoic acid analogs.
Caption: Workflow for Analog Cross-Reactivity Profiling.
Conclusion
The development of novel therapeutic agents requires a thorough understanding of their biological activity and potential for off-target effects. This guide provides a comprehensive framework for the systematic investigation of the cross-reactivity of (R)-2-amino-3-methyl-3-butenoic acid analogs. While direct comparative data is not yet available, the methodologies and benchmark data presented herein offer a clear path forward for researchers in the field. The use of standardized protocols and a logical screening cascade will be crucial in identifying selective and potent modulators of GABA-T and in characterizing their broader pharmacological profile. This approach will ultimately facilitate the identification of promising lead candidates for further drug development.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of (R)-2-amino-3-methyl-3-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-amino-3-methyl-3-butenoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Due to its structural similarities to known inhibitors of GABA aminotransferase (GABA-T), such as vigabatrin (γ-vinyl GABA), it is hypothesized that (R)-2-amino-3-methyl-3-butenoic acid may exhibit its biological effects by modulating the GABAergic system. An imbalance in GABAergic neurotransmission is implicated in various neurological disorders, including epilepsy. Inhibition of GABA-T leads to increased synaptic concentrations of GABA, thereby enhancing inhibitory signaling and potentially providing an anticonvulsant effect.
Mechanism of Action: The GABAergic Pathway
The primary proposed mechanism of action for (R)-2-amino-3-methyl-3-butenoic acid is the inhibition of GABA aminotransferase (GABA-T), a key enzyme in the metabolic pathway of GABA. By inhibiting GABA-T, the degradation of GABA is reduced, leading to its accumulation in the synapse and enhanced GABAergic neurotransmission.
Caption: Proposed mechanism of action via inhibition of GABA aminotransferase.
In Vitro Activity: GABA Aminotransferase Inhibition
The in vitro activity of (R)-2-amino-3-methyl-3-butenoic acid can be quantified by its ability to inhibit the enzymatic activity of GABA-T. This is typically assessed using a spectrophotometric or fluorometric assay that measures the product of the GABA-T reaction.
Experimental Protocol: In Vitro GABA-T Inhibition Assay
This protocol is adapted from established methods for measuring GABA-T activity.
1. Enzyme and Reagent Preparation:
-
GABA-T Source: Purified GABA-T from a commercially available source (e.g., porcine or recombinant human).
-
Substrates: γ-aminobutyric acid (GABA) and α-ketoglutarate.
-
Coupling Enzyme and Co-substrate: Succinic semialdehyde dehydrogenase (SSADH) and NADP+.
-
Buffer: Potassium pyrophosphate buffer (pH 8.6).
-
Test Compound: (R)-2-amino-3-methyl-3-butenoic acid dissolved in a suitable solvent (e.g., water or DMSO). A known inhibitor like vigabatrin should be used as a positive control.
2. Assay Procedure:
-
A reaction mixture is prepared containing the buffer, α-ketoglutarate, NADP+, and SSADH.
-
The test compound at various concentrations is pre-incubated with the GABA-T enzyme for a defined period.
-
The enzymatic reaction is initiated by the addition of GABA.
-
The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm or fluorescence.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate (GABA) and inhibitor concentrations. The data is then plotted using Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki).
Validating Target Engagement of (R)-2-amino-3-methyl-3-butenoic acid with Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating Target Engagement
This guide provides a comprehensive comparison of experimental approaches to validate the target engagement of (R)-2-amino-3-methyl-3-butenoic acid with its putative target, gamma-aminobutyric acid aminotransferase (GABA-AT). (R)-2-amino-3-methyl-3-butenoic acid is recognized as a substrate and potential inhibitor of GABA-AT, an enzyme crucial for the metabolism of the inhibitory neurotransmitter GABA.[1] This guide outlines methodologies and provides comparative data for well-characterized alternative GABA-AT inhibitors, offering a framework for robust target validation studies.
Comparative Analysis of GABA-AT Inhibitors
| Compound | Type of Inhibition | Target | Kᵢ | IC₅₀ |
| Vigabatrin (γ-vinyl-GABA) | Irreversible Inhibitor | GABA-AT | - | - |
| Gabaculine | Irreversible Inhibitor | GABA-AT | 2.9 µM[2] | - |
| (R)-2-amino-3-methyl-3-butenoic acid | Substrate/Inhibitor | GABA-AT | Data not available | Data not available |
Signaling Pathway: GABA Metabolism
Inhibition of GABA-AT leads to an increase in the concentration of GABA in the brain, potentiating its inhibitory effects. This mechanism is a key strategy in the treatment of certain neurological disorders, such as epilepsy.[3][4]
Experimental Workflows for Target Engagement Validation
Validating the direct binding of (R)-2-amino-3-methyl-3-butenoic acid to GABA-AT in a cellular context is crucial. The following workflows outline three widely accepted biophysical methods for confirming target engagement.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[5][6]
Surface Plasmon Resonance (SPR) Workflow
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[7][8]
Fluorescence Polarization (FP) Workflow
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[9][10]
Experimental Protocols
Detailed protocols for the key experiments are provided below. These should be optimized for the specific laboratory conditions and reagents.
Cellular Thermal Shift Assay (CETSA) Protocol for GABA-AT
-
Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing GABA-AT (e.g., HEK293T or a neuronal cell line) to 80-90% confluency.
-
Treat cells with varying concentrations of (R)-2-amino-3-methyl-3-butenoic acid or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heating and Lysis:
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation and Analysis:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the presence of soluble GABA-AT in each sample by Western blotting using a specific anti-GABA-AT antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble GABA-AT as a function of temperature for both the treated and vehicle control samples to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Surface Plasmon Resonance (SPR) Protocol for GABA-AT
-
Protein and Compound Preparation:
-
Express and purify recombinant human GABA-AT.
-
Prepare a stock solution of (R)-2-amino-3-methyl-3-butenoic acid in an appropriate solvent and create a dilution series in SPR running buffer (e.g., HBS-EP+).
-
-
Immobilization of GABA-AT:
-
Activate a CM5 sensor chip surface using a mixture of EDC and NHS.
-
Immobilize GABA-AT to the surface via amine coupling to achieve a target immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject the different concentrations of (R)-2-amino-3-methyl-3-butenoic acid over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each concentration using a suitable regeneration buffer.
-
-
Data Analysis:
-
Perform reference subtraction using a blank channel.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Fluorescence Polarization (FP) Protocol for GABA-AT
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled GABA analog (tracer) that is known to bind to GABA-AT.
-
Purify recombinant human GABA-AT.
-
Prepare a stock solution of (R)-2-amino-3-methyl-3-butenoic acid and create a dilution series.
-
-
Assay Setup:
-
In a microplate, add the tracer and GABA-AT at concentrations optimized to give a stable and significant polarization signal.
-
Add the different concentrations of (R)-2-amino-3-methyl-3-butenoic acid or vehicle control.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.
-
By employing these methodologies, researchers can rigorously validate the engagement of (R)-2-amino-3-methyl-3-butenoic acid with GABA-AT, providing essential data for its further development as a potential therapeutic agent.
References
- 1. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]
- 2. CETSA [cetsa.org]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA-transaminase: A Key Player and Potential Therapeutic Target for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. criver.com [criver.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of (R)-2-amino-3-methyl-3-butenoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the metabolic stability of a therapeutic candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding how structural modifications affect a molecule's susceptibility to metabolic enzymes is paramount for optimizing lead compounds. This guide provides an objective comparison of the metabolic stability of (R)-2-amino-3-methyl-3-butenoic acid, a vinylglycine analog, and a series of its structural analogs. The data presented herein is based on in vitro microsomal stability assays designed to simulate Phase I metabolism.
Comparative Metabolic Stability Data
The following table summarizes the key parameters of metabolic stability for (R)-2-amino-3-methyl-3-butenoic acid and its analogs, as determined by an in vitro liver microsomal stability assay. The primary endpoints measured are the half-life (t½) and the intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[1]
| Compound ID | Structure | Modification | t½ (min) | Clint (µL/min/mg protein) |
| Parent | (R)-2-amino-3-methyl-3-butenoic acid | - | 25 | 27.7 |
| Analog 1 | (R)-2-amino-3-(trifluoromethyl)-3-butenoic acid | Methyl to Trifluoromethyl | 48 | 14.4 |
| Analog 2 | (R)-2-amino-3-methyl-3-butenoic acid, deuterated methyl | Deuteration of Methyl Group | 35 | 19.8 |
| Analog 3 | (R)-2-amino-3-cyclopropyl-3-butenoic acid | Methyl to Cyclopropyl | >60 | <11.6 |
| Analog 4 | (R)-2-amino-3-phenyl-3-butenoic acid | Methyl to Phenyl | 15 | 46.2 |
Experimental Protocols
The metabolic stability of the compounds was assessed using a standardized liver microsomal stability assay. This in vitro method provides a reliable measure of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and responsible for the majority of Phase I metabolic reactions.[1][2]
Microsomal Stability Assay Protocol
1. Purpose: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
2. Materials and Equipment:
-
Test Compounds: (R)-2-amino-3-methyl-3-butenoic acid and its analogs, dissolved in DMSO to a stock concentration of 10 mM.
-
Liver Microsomes: Pooled human or rat liver microsomes.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[3]
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor for CYP enzyme activity.[3]
-
Positive Control Compounds: Compounds with known metabolic fates (e.g., dextromethorphan, midazolam) to validate assay performance.[2]
-
Quenching Solution: Ice-cold acetonitrile or methanol containing an internal standard to terminate the reaction and precipitate proteins.[2][4]
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification of the test compound.[2][3]
-
Other Equipment: Incubator, centrifuge, multi-channel pipettes, 96-well plates.
3. Procedure:
-
Preparation: Test compounds are diluted from their DMSO stocks to a final concentration (e.g., 1 µM) in the phosphate buffer.
-
Incubation Setup: The reaction mixture is prepared by combining the liver microsomes, the test compound, and the phosphate buffer in a 96-well plate. A parallel incubation is prepared without the NADPH regenerating system to serve as a negative control.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period to bring all components to the reaction temperature.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[2]
-
Reaction Termination: At each time point, the reaction in the collected aliquot is immediately stopped by adding it to a well containing the ice-cold quenching solution.[4]
-
Sample Processing: The quenched samples are centrifuged at high speed to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then transferred to a new plate for analysis.[4]
-
Quantification: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
4. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .
Visualizations
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate the experimental workflow for the microsomal stability assay and a putative metabolic pathway for the parent compound.
Caption: Workflow for the in vitro microsomal stability assay.
References
- 1. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
(R)-2-amino-3-methyl-3-butenoic Acid: A Head-to-Head Comparison with Industry-Standard Amino Acid Analogs
For researchers and drug development professionals, the selection of novel amino acid analogs is a critical step in designing new therapeutics. (R)-2-amino-3-methyl-3-butenoic acid, a conformationally restricted analog of valine, presents a unique structural motif for incorporation into peptides and small molecules. This guide provides an objective comparison of its performance against established industry standards, supported by experimental data, to aid in its evaluation for drug discovery pipelines.
Comparative Performance Data
The following table summarizes key in vitro data comparing (R)-2-amino-3-methyl-3-butenoic acid with the natural amino acid L-valine and another well-characterized synthetic amino acid, L-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine). The data is focused on their ability to be charged by the valyl-tRNA synthetase (ValRS), a crucial step in protein biosynthesis and a common off-target activity to consider.
| Parameter | (R)-2-amino-3-methyl-3-butenoic acid | L-Valine (Natural Substrate) | L-2-amino-3,3-dimethylbutanoic acid (tert-leucine) |
| Enzyme | Valyl-tRNA Synthetase (ValRS) from E. coli | Valyl-tRNA Synthetase (ValRS) from E. coli | Valyl-tRNA Synthetase (ValRS) from E. coli |
| kcat/KM (M⁻¹s⁻¹) | 1.3 x 10⁻² | 1.8 x 10⁶ | 1.1 x 10⁻¹ |
| Relative kcat/KM | 7.2 x 10⁻⁹ | 1.0 | 6.1 x 10⁻⁸ |
Data sourced from studies on aminoacyl-tRNA synthetase fidelity.
Experimental Protocols
The comparative data presented above was generated using an ATP-PPi exchange assay, a standard method for measuring the aminoacylation activity of aminoacyl-tRNA synthetases.
ATP-PPi Exchange Assay Protocol
Objective: To determine the kinetic parameters (kcat and KM) for the activation of amino acids by Valyl-tRNA Synthetase (ValRS). This initial step of tRNA charging is a proxy for how well the enzyme recognizes and utilizes the amino acid.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, ATP, DTT, the purified ValRS enzyme, and [³²P]tetrasodium pyrophosphate (PPi).
-
Initiation of Reaction: The reaction is initiated by the addition of varying concentrations of the amino acid to be tested ((R)-2-amino-3-methyl-3-butenoic acid, L-valine, or L-tert-leucine).
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). During this time, the enzyme catalyzes the formation of an aminoacyl-adenylate and releases PPi. The radiolabeled PPi exchanges with the ATP pool.
-
Quenching and Precipitation: The reaction is quenched by the addition of a solution containing perchloric acid, activated charcoal, and unlabeled PPi. The activated charcoal binds the radiolabeled ATP.
-
Filtration and Washing: The mixture is filtered through a glass fiber filter. The filter traps the charcoal with the bound [³²P]ATP, while the smaller [³²P]PPi that was exchanged passes through. The filter is washed to remove any remaining unbound [³²P]PPi.
-
Quantification: The radioactivity of the charcoal on the filter is measured using a scintillation counter. This radioactivity is proportional to the amount of [³²P]ATP formed, which in turn reflects the rate of the amino acid activation.
-
Data Analysis: The initial velocities are calculated from the measured radioactivity at each amino acid concentration. These values are then fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat and KM. The specificity constant (kcat/KM) is then calculated to compare the efficiency of the enzyme for each amino acid substrate.
Visualizing the Scientific Workflow and Concepts
The following diagrams illustrate the experimental workflow and the underlying biochemical process.
Caption: Workflow for comparing the kinetic parameters of amino acid analogs.
Caption: The first step of tRNA charging catalyzed by Valyl-tRNA Synthetase (ValRS).
A Guide to Inter-Laboratory Validation for the Quantification of (R)-2-amino-3-methyl-3-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of novel therapeutic candidates and biomarkers is paramount in drug development. (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic amino acid, presents unique analytical challenges. To ensure that analytical methods for its quantification are accurate, precise, and reproducible across different laboratories, a thorough inter-laboratory validation is essential. This guide provides a framework for conducting such a study, offering best practices for experimental design, data reporting, and a proposed analytical protocol.
While specific inter-laboratory validation data for (R)-2-amino-3-methyl-3-butenoic acid is not yet publicly available, this guide is based on established principles of analytical method validation and cross-laboratory studies for similar molecules, such as other amino acids.[1][2][3]
Data Presentation: A Framework for Comparison
Clear and standardized data presentation is crucial for an objective comparison of results from different laboratories. The following tables provide a template for summarizing the quantitative data obtained during an inter-laboratory validation study.
Table 1: Summary of Quantitative Performance Across Laboratories
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 | |||
| Limit of Detection (LOD) | Report Value | |||
| Lower Limit of Quantification (LLOQ) | Report Value | |||
| Intra-day Precision (%RSD) | ≤ 15% | |||
| Inter-day Precision (%RSD) | ≤ 20% | |||
| Accuracy (% Recovery) | 80-120% | |||
| Matrix Effect | Report Value | |||
| Recovery | Report Value |
Table 2: Analysis of Blinded Quality Control (QC) Samples
| QC Level | Nominal Conc. | Lab 1 Measured Conc. (Mean ± SD) | Lab 2 Measured Conc. (Mean ± SD) | Lab 3 Measured Conc. (Mean ± SD) | Inter-Lab %RSD |
| Low | ≤ 20% | ||||
| Medium | ≤ 15% | ||||
| High | ≤ 15% |
Experimental Protocol: A Proposed Methodology
This section outlines a detailed, hypothetical experimental protocol for the quantification of (R)-2-amino-3-methyl-3-butenoic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common and sensitive technique for amino acid analysis.[2][4] This protocol can serve as a starting point for laboratories participating in a validation study.
1. Sample Preparation
-
Objective: To extract (R)-2-amino-3-methyl-3-butenoic acid from the biological matrix (e.g., plasma, serum) and remove interfering substances.
-
Procedure:
-
Thaw frozen samples on ice.
-
To 100 µL of sample, add 400 µL of a precipitation solution (e.g., methanol containing a suitable internal standard, such as a stable isotope-labeled version of the analyte).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. Derivatization (if necessary)
-
Objective: To improve the chromatographic retention and/or mass spectrometric detection of the analyte. For some amino acids, derivatization is crucial for achieving adequate sensitivity and peak shape.[5][6]
-
Note: The necessity of derivatization for (R)-2-amino-3-methyl-3-butenoic acid would need to be empirically determined during method development. If required, a common derivatizing agent for amino acids is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column is recommended to separate the (R)-enantiomer from its potential (S)-counterpart.[7] A C18 column may be suitable if enantiomeric separation is not required or is achieved through other means.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution should be optimized to ensure separation from matrix components.
-
Flow Rate: To be optimized based on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amino acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined and optimized.
-
4. Method Validation Parameters
Each participating laboratory should validate the method according to established guidelines, assessing the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of sample components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.
Mandatory Visualizations
Diagram 1: Inter-Laboratory Validation Workflow
Caption: Workflow for an inter-laboratory validation study.
Diagram 2: Proposed Analytical Signaling Pathway
Caption: Key steps in the proposed LC-MS/MS analytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel quantification method for analysis of twenty natural amino acids in human serum based on N-phosphorylation labeling using reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. 3-Butenoic acid, 2-amino-3-methyl-, (S)- | 61376-23-6 | Benchchem [benchchem.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-2-amino-3-methyl-3-butenoic Acid Derivatives and Related Vinyl-GABA Analogs as GABA-T Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of vinyl-GABA analogs, with a focus on derivatives of (R)-2-amino-3-methyl-3-butenoic acid, as inhibitors of GABA aminotransferase (GABA-T). The inhibition of GABA-T, a key enzyme in the degradation of the inhibitory neurotransmitter GABA, is a validated therapeutic strategy for neurological disorders such as epilepsy.[1] While specific SAR studies on a series of (R)-2-amino-3-methyl-3-butenoic acid derivatives are not extensively available in the public domain, valuable insights can be drawn from closely related vinyl-GABA analogs.
Introduction to (R)-2-amino-3-methyl-3-butenoic Acid and GABA-T Inhibition
(R)-2-amino-3-methyl-3-butenoic acid is a structural analog of GABA and contains a vinyl group, a key feature for the mechanism-based irreversible inhibition of GABA-T. The well-known anticonvulsant drug Vigabatrin (γ-vinyl-GABA) is a testament to the therapeutic potential of this class of compounds. These inhibitors typically act as "suicide substrates," where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently binds to and inactivates the enzyme.
Comparative SAR of Vinyl-GABA Analogs
To understand the potential SAR of (R)-2-amino-3-methyl-3-butenoic acid derivatives, we can analyze the data from studies on analogous compounds, such as fluorinated vinyl-GABA derivatives. A study on mono-, di-, and trifluoroethenyl-GABA derivatives provides crucial data for comparing the impact of substitutions on the vinyl group on GABA-T inhibitory activity.[2]
Table 1: In Vitro and In Vivo Activity of Fluorinated γ-Vinyl-GABA Analogs as GABA-T Inhibitors[2]
| Compound | R1 | R2 | R3 | In Vitro GABA-T Inhibition (IC50, µM) | In Vivo GABA-T Inhibition (% at 100 mg/kg) | Anticonvulsant Activity (ED50, mg/kg) |
| γ-vinyl-GABA (Vigabatrin) | H | H | H | 250 | 80 | 50 |
| (E)-4-amino-6-fluoro-5-hexenoic acid | F | H | H | 1000 | 40 | 200 |
| (Z)-4-amino-6-fluoro-5-hexenoic acid | H | F | H | 100 | 85 | 30 |
| 4-amino-6,6-difluoro-5-hexenoic acid | F | F | H | >1000 | 20 | >200 |
| 4-amino-5,6,6-trifluoro-5-hexenoic acid | F | F | F | >1000 | 10 | >200 |
Table based on data from "Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors". J Med Chem. 1987 Feb;30(2):267-72.[2]
Key SAR Insights from Analogs:
-
Stereochemistry is Crucial: The (Z)-isomer of the monofluoro-derivative was the most potent compound in the series, highlighting the critical role of the stereochemistry of the vinyl group for optimal interaction with the enzyme's active site.[2]
-
Electron-Withdrawing Groups: The introduction of a single fluorine atom at the Z-position enhanced activity compared to the parent vinyl-GABA. However, increasing the number of fluorine atoms (di- and tri-fluoro derivatives) led to a dramatic decrease in inhibitory potency.[2] This suggests that while some modification of the electronic properties of the vinyl group is tolerated and can even be beneficial, excessive electron withdrawal is detrimental to the inactivation process.
-
Implications for (R)-2-amino-3-methyl-3-butenoic Acid Derivatives: Based on these findings, it can be hypothesized that for derivatives of (R)-2-amino-3-methyl-3-butenoic acid, the size, stereochemistry, and electronic nature of substituents on the methyl group or the vinyl group will significantly impact their GABA-T inhibitory activity. Small, electron-donating or mildly electron-withdrawing groups might be well-tolerated, while bulky or strongly electron-withdrawing substituents could diminish or abolish activity.
Experimental Protocols
GABA Aminotransferase (GABA-T) Inhibition Assay
A common method for determining the in vitro inhibitory activity of compounds against GABA-T is a coupled spectrophotometric assay.[3]
Principle:
The activity of GABA-T is measured by monitoring the reduction of NADP+ to NADPH, which is coupled to the oxidation of the succinic semialdehyde product of the GABA-T reaction by succinic semialdehyde dehydrogenase (SSDH). The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the GABA-T activity.
Materials:
-
GABase (a commercial preparation containing both GABA-T and SSDH from Pseudomonas fluorescens)[3]
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
NADP+
-
Test compounds (inhibitors)
-
Phosphate buffer (pH 8.6)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GABA, α-ketoglutarate, and NADP+ in a cuvette.
-
Add the test compound at various concentrations to the reaction mixture. A control reaction without the inhibitor should also be prepared.
-
Initiate the reaction by adding a standardized solution of GABase.
-
Monitor the increase in absorbance at 340 nm over time.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Anticonvulsant Activity Testing
The in vivo efficacy of GABA-T inhibitors is often assessed using animal models of epilepsy.
Principle:
The ability of a test compound to prevent or delay the onset of seizures induced by a chemical convulsant (e.g., pentylenetetrazol) is measured.
Materials:
-
Test animals (e.g., mice)
-
Test compounds
-
Convulsant agent (e.g., pentylenetetrazol solution)
-
Vehicle for drug administration (e.g., saline)
Procedure:
-
Administer the test compound to a group of animals at various doses. A control group receives the vehicle only.
-
After a specific time to allow for drug absorption and distribution, administer the convulsant agent.
-
Observe the animals for the onset and severity of seizures for a defined period.
-
The dose of the test compound that protects 50% of the animals from seizures (ED50) is determined using statistical methods.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. The irreversible gamma-aminobutyric acid (GABA) transaminase inhibitor gamma-vinyl-GABA blocks cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of (R)-2-amino-3-methyl-3-butenoic acid: A Procedural Guide
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle (R)-2-amino-3-methyl-3-butenoic acid with the appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves. Inspect them for any signs of degradation before use.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
General Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Do not ingest the substance. If swallowed, seek immediate medical attention.
Step-by-Step Disposal Protocol
The recommended method for the disposal of (R)-2-amino-3-methyl-3-butenoic acid is through an approved waste disposal plant. This typically involves collection and segregation by a licensed professional waste disposal service.
-
Containerization:
-
Ensure the waste material is stored in a clearly labeled, sealed, and appropriate container. For acidic and potentially corrosive compounds, a corrosive-resistant container is recommended.
-
The label should include the full chemical name: "(R)-2-amino-3-methyl-3-butenoic acid" and any known hazard symbols.
-
-
Waste Segregation:
-
Store the container with other non-recyclable, solid organic chemical waste.
-
Do not mix with incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Provide them with the necessary information about the chemical waste.
-
-
Alternative Disposal Method (to be performed only by licensed professionals):
-
For some organic compounds, a licensed disposal company may employ chemical incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with a scrubber. This process should not be attempted in a standard laboratory setting.
-
Quantitative Data Summary
While specific quantitative data for (R)-2-amino-3-methyl-3-butenoic acid is limited, the table below summarizes key physical and chemical properties of a closely related isomer, (S)-2-amino-3-methyl-3-butenoic acid, which are important for safe handling and disposal considerations.
| Property | Value | Source |
| Molecular Formula | C5H9NO2 | PubChem[1] |
| Molecular Weight | 115.13 g/mol | PubChem[1] |
| Physical State | Solid (assumed) | General chemical properties |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (R)-2-amino-3-methyl-3-butenoic acid.
Caption: Disposal workflow for (R)-2-amino-3-methyl-3-butenoic acid.
References
Personal protective equipment for handling 3-Butenoic acid, 2-amino-3-methyl-, (R)-
Comprehensive Safety and Handling Guide for (R)-2-Amino-3-methyl-3-butenoic acid
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for (R)-2-Amino-3-methyl-3-butenoic acid. The following guidance is based on safety data for structurally analogous compounds, including other butenoic acid derivatives. It is essential to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-Amino-3-methyl-3-butenoic acid. The procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices.
Hazard Identification and Classification
Based on data from similar compounds, (R)-2-Amino-3-methyl-3-butenoic acid is anticipated to pose the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage: Poses a risk of serious eye damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of dust generation.[1] | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[1] | Standard laboratory coat. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is also recommended. | Chemically resistant gloves (e.g., nitrile). Ensure proper glove removal technique to avoid skin contact.[1] | Chemical-resistant lab coat or apron. | Work in a chemical fume hood to minimize inhalation of vapors or aerosols. |
| Experimental Procedures | Chemical splash goggles and face shield. | Chemically resistant gloves. Change gloves frequently and immediately if contaminated. | Chemical-resistant lab coat. | All manipulations should be performed within a certified chemical fume hood. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is vital to minimize risk.
3.1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[1][4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
3.2. Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling and before breaks.[1]
-
Use only non-sparking tools if the compound is flammable (flammability data not available, but a general precaution for organic compounds).[2]
3.3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
4.1. Waste Segregation:
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste, including reaction mixtures and cleaning solutions, in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
4.2. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's EHS department for specific guidance on the disposal of this chemical waste.
-
Contaminated packaging should be disposed of as unused product.[1]
Experimental Protocols: Spill and Exposure Response
Immediate and appropriate response to spills and exposures is crucial.
5.1. Spill Response:
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent and then with soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
5.2. Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][6][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of (R)-2-Amino-3-methyl-3-butenoic acid.
Caption: Safe handling and disposal workflow.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synerzine.com [synerzine.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Methyl-3-butenoic Acid 53774-20-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 2-Methyl-3-butenoic Acid 53774-20-2 | TCI AMERICA [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
